molecular formula C13H9N B145940 4-Cyanobiphenyl CAS No. 2920-38-9

4-Cyanobiphenyl

Cat. No.: B145940
CAS No.: 2920-38-9
M. Wt: 179.22 g/mol
InChI Key: BPMBNLJJRKCCRT-UHFFFAOYSA-N
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Description

4-Cyanobiphenyl is a fundamental building block in the realm of advanced materials research, most notably as the core structural unit for the renowned class of 4'-alkyl-4-cyanobiphenyl (nCB) liquid crystals . These compounds are pivotal in the study of liquid crystal phases and their applications due to their hybrid properties, which combine liquid fluidity with crystalline anisotropy, and their high responsiveness to external stimuli like electric fields and temperature . The terminal cyano group is a critical functional moiety, not only increasing the clearing temperature of the molecules but also enabling strong dipole-dipole intermolecular interactions that promote liquid crystalline orderliness . This group serves as a sensitive probe in spectroscopic studies; for example, its C≡N stretching vibration in Raman spectroscopy exhibits measurable shifts in different solvent environments, providing valuable insight into solute-solvent interactions, including hydrogen bonding and polarity effects . In applied research, this compound and its derivatives are extensively utilized in the development of polymer-stabilized liquid crystal systems . These systems are engineered to control molecular orientation within the mixture, which is critical for the performance of liquid crystal displays (LCDs) and other electro-optical devices . The compound's structural motif has been instrumental in the creation of materials for a wide range of technologies, including lenses, smart windows, and sensors . Its research value lies in its well-understood chemistry, which allows scientists to investigate and manipulate the fundamental interactions that govern the assembly and functionality of soft matter.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzonitrile
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InChI

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPMBNLJJRKCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
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DSSTOX Substance ID

DTXSID0062713
Record name [1,1'-Biphenyl]-4-carbonitrile
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Molecular Weight

179.22 g/mol
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CAS No.

2920-38-9
Record name 4-Cyanobiphenyl
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Record name (1,1'-Biphenyl)-4-carbonitrile
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Record name 4-CYANOBIPHENYL
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name p-phenylbenzonitrile
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Foundational & Exploratory

Synthesis and Purification of 4-Cyanobiphenyl: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-cyanobiphenyl, a key intermediate in the manufacturing of liquid crystals and various pharmaceuticals. This document outlines detailed experimental protocols for common synthetic routes and purification techniques, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows to aid in laboratory application.

Synthesis of this compound

Several synthetic methodologies can be employed for the laboratory-scale preparation of this compound. The most common and practical routes include the Suzuki-Miyaura cross-coupling, the Rosenmund-von Braun reaction, and the Sandmeyer reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the synthesis of this compound, this reaction typically involves the palladium-catalyzed coupling of a phenylboronic acid with a halobenzonitrile.[2][3]

Suzuki_Coupling 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate_Complex Palladium Complexes 4-Bromobenzonitrile->Intermediate_Complex Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Intermediate_Complex Pd_catalyst Pd(OAc)2 or Pd(PPh3)4 Pd_catalyst->Intermediate_Complex Base Base (e.g., K2CO3, Na2CO3) Base->Intermediate_Complex Solvent Solvent (e.g., Toluene, Dioxane/Water) Solvent->Intermediate_Complex This compound This compound Intermediate_Complex->this compound

Suzuki-Miyaura cross-coupling for this compound synthesis.

Materials:

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene or a mixture of Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This reaction typically requires high temperatures.[4]

Rosenmund_von_Braun 4-Bromobiphenyl 4-Bromobiphenyl This compound This compound 4-Bromobiphenyl->this compound CuCN, Solvent, Heat CuCN Copper(I) Cyanide (CuCN) Solvent Solvent (e.g., DMF, Pyridine) Heat Heat (150-200 °C)

Rosenmund-von Braun reaction for this compound synthesis.

Materials:

  • 4-Bromobiphenyl

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Pyridine

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Toluene

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • In a round-bottom flask, combine 4-bromobiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add a high-boiling polar solvent such as DMF or pyridine.

  • Heat the mixture to reflux (typically 150-200 °C) for several hours (4-24 hours), monitoring the reaction by TLC.

  • After cooling, the reaction mixture is poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • The mixture is stirred for 30-60 minutes, and the precipitate is filtered.

  • The filtrate is extracted with a suitable organic solvent like toluene.

  • The organic extracts are washed with water, dilute ammonium hydroxide, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude this compound.

Sandmeyer Reaction

The Sandmeyer reaction provides a route to synthesize aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding primary aromatic amines.[6][7] This method is particularly useful when the starting material is 4-aminobiphenyl.[8][9][10]

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation 4-Aminobiphenyl 4-Aminobiphenyl Diazonium_Salt 4-Biphenyldiazonium Chloride 4-Aminobiphenyl->Diazonium_Salt 1. NaNO2_HCl NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound 2. CuCN CuCN

Sandmeyer reaction for this compound synthesis.

Materials:

  • 4-Aminobiphenyl

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: highly toxic)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Diazotization:

    • Suspend 4-aminobiphenyl (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for about 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture and extract the product with dichloromethane.

    • Wash the organic layer with water and a saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification of this compound

The crude this compound obtained from any of the synthetic routes typically requires purification to achieve the high purity necessary for its applications. Common laboratory purification techniques include recrystallization and column chromatography.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Analysis (TLC, Melting Point, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

General purification workflow for this compound.
Recrystallization

Recrystallization is an effective method for purifying solid compounds.[11][12][13] The choice of solvent is crucial for successful recrystallization.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethylene dichloride and n-heptane[14]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.

  • Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven. A purity of over 99% can often be achieved with this method.[15][16]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[17][18][19][20][21]

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the low polarity solvent mixture, collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Synthesis Data Summary
Synthetic MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference(s)
Suzuki-Miyaura Coupling4-Bromobenzonitrile, Phenylboronic acidPd(OAc)₂, K₂CO₃Toluene/H₂O80-1004-1270-95>98[2][22]
Rosenmund-von Braun4-BromobiphenylCuCNDMF/Pyridine150-2004-2460-85>97[4][23]
Sandmeyer Reaction4-AminobiphenylNaNO₂, HCl, CuCNWater0-602-450-75>97[6][8]
From 4-Biphenylcarboxaldehyde4-Biphenylcarboxaldehyde(NH₄)₂SO₄, Na₂CO₃, SDMSO1201099>99[24]
From N-methyl-4-biphenylcarboxamideN-methyl-4-biphenylcarboxamideBenzenesulfonyl chlorideo-dichlorobenzene190-200870-71.2>99[25]
Physicochemical and Spectroscopic Data
PropertyValueReference(s)
Molecular Formula C₁₃H₉N[14][24]
Molecular Weight 179.22 g/mol [14][24]
Appearance White to light yellow solid[14]
Melting Point 85-87 °C[14][26][27]
Boiling Point 193 °C at 20 mmHg[27]
¹H NMR (CDCl₃)δ (ppm): 7.40-7.55 (m, 3H), 7.60-7.75 (m, 6H)[28][29]
¹³C NMR (CDCl₃)δ (ppm): 110.9, 118.9, 127.2, 127.8, 128.6, 129.1, 132.6, 138.9, 145.7[29][30]
IR (KBr) ν (cm⁻¹): 2225 (C≡N stretch), 1605, 1485 (C=C aromatic stretch)[31][32][33][34]

Disclaimer: The experimental protocols provided are intended for guidance in a laboratory setting and should be performed by trained professionals with appropriate safety precautions. Reaction conditions may need to be optimized for specific laboratory setups and scales.

References

A Comprehensive Technical Guide to the Fundamental Properties of 4-Cyanobiphenyl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-cyanobiphenyl (4CB) is a versatile organic compound with significant applications in materials science and as a key intermediate in the synthesis of pharmaceuticals. This guide provides an in-depth overview of its core properties, including chemical, physical, and spectroscopic data, alongside detailed experimental protocols and visualizations to support laboratory work and drug development endeavors.

Chemical and Physical Properties

This compound is a solid, aromatic compound composed of a biphenyl backbone with a nitrile functional group. Its rigid, rod-like structure is fundamental to its applications, particularly in the field of liquid crystals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₉N[2]
Molecular Weight 179.22 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 85-87 °C[2][5]
Boiling Point 332.3 ± 21.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 155.5 ± 14.6 °C[2]
Water Solubility Limited[5]
LogP 3.29[2]
CAS Number 2920-38-9[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Wavelengths/ShiftsReference
¹H NMR Spectra available, specific shifts depend on solvent.[6]
¹³C NMR Spectra available, specific shifts depend on solvent.[7]
Infrared (IR) Spectra available, characteristic nitrile (C≡N) stretch.[6]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[8]
UV-Vis Absorption maxima depend on the solvent.[8]

Crystal Structure

The crystalline structure of this compound and its derivatives is a key determinant of their liquid crystalline properties. For instance, in the related compound 4'-pentyl-4-cyanobiphenyl (5CB), the torsion angle between the two phenyl rings in the biphenyl moiety is approximately -26.3(3)°.[9] The aliphatic chain typically adopts an all-trans conformation.[9] Computational studies using Density Functional Theory (DFT) have indicated that cyanobiphenyl compounds are generally non-coplanar, possessing a twisted conformation.[10]

Synthesis and Reactivity

This compound can be synthesized through various methods, and its reactivity is primarily centered around the cyano group and the biphenyl core.

Synthesis

Several synthetic routes to this compound have been reported. Common methods include:

  • From Biphenyl: A Friedel-Crafts reaction of biphenyl with N-methylamino formyl chloride, followed by dehydration, can yield this compound.[1] Another approach involves the reaction of biphenyl with a cyanide source under Friedel-Crafts conditions.[1]

  • From Dibenzoyl Chloride: A multi-step process involving the reaction of dibenzoyl chloride with ammonia to form biphenyl acyl amine, which is then dehydrated to produce this compound.[11]

  • Suzuki Coupling: A newer method involves the Suzuki coupling of a halogenated benzene with a boronic acid derivative, catalyzed by nickel or palladium.[12]

Chemical Reactivity

The chemical behavior of this compound is influenced by its biphenyl structure and the electron-withdrawing nature of the cyano group.[10]

  • Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[10]

  • Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.[10]

  • Substitution Reactions: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions, with the reactivity of the aromatic rings being influenced by the cyano group.[10]

  • Coordination Chemistry: The nitrogen atom of the cyano group can coordinate with metal ions, a property exploited in the development of fluorescent probes.[1]

Applications in Research and Drug Development

This compound and its derivatives are pivotal in several areas of research and development.

Liquid Crystals

The primary application of this compound and its homologues is in the formulation of liquid crystal mixtures for display technologies.[1][13] Their rod-like shape and strong dipole moment due to the cyano group are essential for the formation of the nematic phase, which can be manipulated by an electric field.[14]

Drug Development

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drugs.[15] Notably, it is a precursor for the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[16] For example, 4'-bromomethyl-2-cyanobiphenyl, a derivative of this compound, is a key intermediate in the synthesis of sartans like Losartan and Valsartan.[16] It is important to note that this compound itself is not the active pharmaceutical ingredient and does not have a direct biological mechanism of action in this context.[10]

Fluorescent Probes

Derivatives of this compound are being explored as fluorescent probes for the detection of metal ions and for biological imaging.[1] The fluorescence properties of these probes can be modulated by their interaction with specific analytes.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Synthesis of this compound via Friedel-Crafts Reaction

This protocol is a generalized procedure based on established Friedel-Crafts methodology.[1][11]

Materials:

  • Biphenyl

  • N-methylamino formyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride)

  • Organic solvent for extraction and recrystallization (e.g., ethanol, petroleum ether)

Procedure:

  • Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve biphenyl in the anhydrous solvent. Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add N-methylamino formyl chloride dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain crude N-methyl-4-biphenyl formamide.

  • Dehydration: Treat the crude product with a suitable dehydrating agent to convert the formamide to the nitrile.

  • Purification: Purify the resulting this compound by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to obtain the final product.

Synthesis_Workflow Biphenyl Biphenyl Acylation Friedel-Crafts Acylation Biphenyl->Acylation NMAF N-methylamino formyl chloride NMAF->Acylation AlCl3 AlCl3 (catalyst) AlCl3->Acylation Intermediate N-methyl-4-biphenyl formamide Acylation->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product Purification Recrystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

General workflow for the synthesis of this compound.
Spectroscopic Characterization

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogeneous solution.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: Proton-decoupled experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-10 seconds

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumental Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: Scan a range appropriate to detect the molecular ion and fragments (e.g., m/z 50-300).

Analytical_Workflow Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for the analytical characterization of this compound.

Role in Signaling Pathways

While this compound is a precursor to angiotensin II receptor blockers (ARBs), it does not directly participate in the angiotensin II signaling pathway. ARBs, the final drug molecules, exert their therapeutic effect by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects.[17] The role of this compound is strictly as a foundational chemical scaffold in the synthesis of these more complex and biologically active molecules.

Signaling_Pathway_Context cluster_synthesis Drug Synthesis cluster_signaling Angiotensin II Signaling Pathway 4CB This compound Intermediate Synthetic Intermediates 4CB->Intermediate ARB Angiotensin II Receptor Blocker (ARB) Intermediate->ARB AT1R AT1 Receptor ARB->AT1R Blocks AngII Angiotensin II AngII->AT1R Signaling Downstream Signaling (e.g., Vasoconstriction) AT1R->Signaling

Role of this compound in the context of drug synthesis and the angiotensin II signaling pathway.

Safety Information

This compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.[18] It can cause skin and serious eye irritation, and may cause respiratory irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[18]

This technical guide provides a foundational understanding of this compound for researchers. By consolidating its properties, applications, and experimental considerations, this document aims to facilitate its effective and safe use in scientific research and development.

References

Spectroscopic Characterization of 4-Cyanobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobiphenyl (4CB) is a versatile organic compound widely utilized in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. Its rigid biphenyl core functionalized with a polar nitrile group imparts unique electronic and self-assembling properties. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in various applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Technique Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR H-2', H-6'~7.50 - 7.60m-
H-3', H-4', H-5'~7.40 - 7.50m-
H-2, H-6~7.65 - 7.75d~8.0
H-3, H-5~7.60 - 7.70d~8.0
¹³C NMR C-4'~138s-
C-2', C-6'~129d-
C-3', C-5'~128d-
C-1'~132s-
C-1~145s-
C-4~112s-
C-2, C-6~133d-
C-3, C-5~127d-
-C≡N~119s-

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in deuterated chloroform (CDCl₃). Actual values may vary slightly depending on the solvent and instrument.

Table 2: FTIR and Raman Spectral Data for this compound

Technique Wavenumber (cm⁻¹) Intensity Vibrational Assignment
FTIR ~2225Strong, SharpC≡N stretch
~3100 - 3000MediumAromatic C-H stretch
~1600, ~1485Medium-StrongAromatic C=C ring stretch
~820Strongpara-disubstituted C-H out-of-plane bend
Raman ~2225StrongC≡N stretch
~1608Very StrongAromatic C=C ring stretch
~1285StrongBiphenyl inter-ring stretch

Table 3: UV-Vis Spectroscopic Data for this compound

Parameter Value Solvent
λmax ~280 nmEthanol/Acetonitrile
Molar Absorptivity (ε) ~20,000 L mol⁻¹ cm⁻¹Ethanol/Acetonitrile

Note: The strong absorption is due to the π → π electronic transition of the conjugated biphenyl system.*

Table 4: Mass Spectrometry Data for this compound

m/z Value Relative Intensity Assignment
179High[M]⁺ (Molecular Ion)
152Moderate[M - HCN]⁺
126Low[C₁₀H₆]⁺
76Moderate[C₆H₄]⁺

Note: Fragmentation patterns are dependent on the ionization technique, typically Electron Ionization (EI) for GC-MS analysis.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[1]

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion.[1]

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters, which typically include a 90° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a spectral width of 0-220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative accuracy for all carbon signals, especially quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • An FTIR spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS detector is commonly used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, aromatic C-H, C=C) by comparing the observed frequencies with correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within this compound and for quantitative analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or acetonitrile.

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically in the micromolar range).

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer is preferred to minimize errors from solvent absorption and lamp fluctuations.

  • Data Acquisition:

    • Use a pair of matched quartz cuvettes (typically with a 1 cm path length).

    • Fill one cuvette with the pure solvent to be used as the reference (blank).[2]

    • Fill the other cuvette with the this compound solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[2]

  • Data Processing and Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εcl) to determine the concentration of unknown samples, where A is the absorbance at λmax, ε is the molar absorptivity, c is the concentration, and l is the path length.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation (for GC-MS):

    • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane.[3][4] The concentration should be in the range of 1-100 pg/µL.[4]

  • Instrumentation:

    • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

  • Data Acquisition (GC-MS):

    • GC Conditions:

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Processing and Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This can be compared to spectral libraries for confirmation.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg 4CB dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (400/500 MHz) transfer->instrument shim Tune and Shim instrument->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase and Calibrate ft->phase integrate Integrate ¹H Signals phase->integrate analyze Analyze Shifts, Multiplicities, & J-Couplings integrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_choice Method? kbr Grind 1-2 mg 4CB with 100-200 mg KBr prep_choice->kbr atr Place solid on ATR Crystal prep_choice->atr press Press into Pellet kbr->press background Record Background Spectrum press->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan ratio Ratio Sample to Background sample_scan->ratio identify Identify Characteristic Absorption Bands ratio->identify assign Assign Bands to Functional Groups identify->assign

Caption: Workflow for FTIR Spectroscopic Analysis of this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution of Known Concentration dilute Prepare Serial Dilutions stock->dilute transfer Fill Quartz Cuvette dilute->transfer blank Run Blank (Solvent) transfer->blank sample_scan Scan Sample Absorption (200-400 nm) blank->sample_scan find_lambda Identify λmax sample_scan->find_lambda beer_lambert Apply Beer-Lambert Law (for quantification) find_lambda->beer_lambert

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis dissolve Dissolve in Volatile Organic Solvent transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Separate on Capillary Column inject->separate ionize Ionize (EI, 70 eV) separate->ionize analyze_mass Analyze by Mass (Quadrupole) ionize->analyze_mass tic Analyze Total Ion Chromatogram (TIC) analyze_mass->tic extract Extract Mass Spectrum tic->extract identify_m Identify Molecular Ion [M]⁺ extract->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag

Caption: Workflow for Mass Spectrometry Analysis of this compound.

References

An In-depth Technical Guide to the Phase Behavior of 4-Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 4-cyanobiphenyl (nCB) liquid crystals, a class of materials pivotal in the development of liquid crystal displays (LCDs) and with emerging applications in drug delivery and biosensing. This document details their thermal properties, the experimental techniques used for their characterization, and the molecular organization that dictates their unique states of matter.

Introduction to this compound Liquid Crystals

4-cyanobiphenyls are a homologous series of organic molecules characterized by a rigid biphenyl core, a polar cyano (-C≡N) group at one end, and a flexible alkyl chain (-CnH2n+1) at the other. This molecular anisotropy is the fundamental origin of their liquid crystalline behavior. The length of the alkyl chain (n) significantly influences the types of liquid crystal phases (mesophases) observed and the temperatures at which transitions between these phases occur.[1]

The most common mesophases exhibited by the nCB series are the nematic (N) and smectic A (SmA) phases. In the nematic phase, the molecules exhibit long-range orientational order, tending to align along a common director axis, but lack positional order.[1] The smectic A phase possesses a higher degree of order, with the molecules organized into layers and oriented perpendicularly to the layer planes.[2]

Quantitative Phase Behavior of nCBs

The phase transitions of 4-cyanobiphenyls are characterized by specific transition temperatures and associated enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key transition temperatures for a range of nCB homologues.

CompoundnTC-N or C-SmA (°C)TSmA-N (°C)TN-I (°C)ΔHN-I (J/g)
4-pentyl-4'-cyanobiphenyl5CB22.5[3]-35.0[3]1.8[4]
4-hexyl-4'-cyanobiphenyl6CB14.5-29.0-
4-heptyl-4'-cyanobiphenyl7CB30.0-42.8-
4-octyl-4'-cyanobiphenyl8CB21.533.540.5-
4-octyloxy-4'-cyanobiphenyl8OCB52.9[5]66.7[5]79.1[5]-
4-nonyl-4'-cyanobiphenyl9CB42.048.049.5-
4-decyl-4'-cyanobiphenyl10CB45.050.547.0-
4-undecyl-4'-cyanobiphenyl11CB51.058.556.5-
4-dodecyl-4'-cyanobiphenyl12CB47.557.554.5-

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions. Enthalpy data for all transitions is not consistently available in the literature.

Experimental Protocols for Characterization

The investigation of the phase behavior of this compound liquid crystals relies on a suite of complementary experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[6]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of the this compound is hermetically sealed in an aluminum pan.[4] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC furnace. The instrument is programmed to scan a specific temperature range at a constant heating and cooling rate (e.g., 5-20 °C/min).[2]

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

  • Data Analysis: Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a powerful visualization technique used to identify liquid crystal phases by their characteristic optical textures.[7]

Methodology:

  • Sample Preparation: A small amount of the this compound is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase to ensure a uniform distribution and then cooled to the desired temperature for observation.

  • Microscope Setup: The sample is placed on the stage of a polarizing microscope, which is equipped with two polarizers oriented perpendicular to each other ("crossed polarizers").

  • Observation: Isotropic liquids appear dark under crossed polarizers because they do not alter the polarization of light. Anisotropic liquid crystal phases, however, are birefringent and rotate the plane of polarized light, resulting in bright, colorful, and often intricate textures.[7] Nematic phases typically exhibit a "Schlieren" or "threaded" texture, while smectic phases often show "focal conic" or "fan-like" textures.[8][9]

  • Temperature Control: A hot stage is used to precisely control the sample temperature, allowing for the direct observation of phase transitions as they occur.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the liquid crystal phases.[10]

Methodology:

  • Sample Preparation: The this compound sample is loaded into a thin-walled glass capillary tube.[1] For studies requiring aligned samples, the liquid crystal can be subjected to a magnetic or electric field during cooling from the isotropic phase.

  • Instrument Setup: The capillary is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample.

  • Data Acquisition: A detector records the intensity of the scattered X-rays as a function of the scattering angle (2θ).

  • Data Analysis:

    • Nematic Phase: The XRD pattern of a nematic phase shows a diffuse halo at wide angles, indicative of the liquid-like positional disorder of the molecules.[11]

    • Smectic A Phase: The smectic A phase exhibits a sharp, low-angle Bragg reflection corresponding to the layer spacing (d), in addition to the wide-angle diffuse halo.[11] The layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ).[12]

Visualizing Molecular Structure and Phase Transitions

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and behavior of this compound liquid crystals.

G cluster_0 4-Alkyl-4'-cyanobiphenyl (nCB) Structure Alkyl Chain CnH2n+1 Biphenyl Core Biphenyl Alkyl Chain->Biphenyl Core Cyano Group C≡N Biphenyl Core->Cyano Group

Molecular structure of a this compound.

G cluster_1 Generalized Phase Transitions of nCBs Isotropic Isotropic (Liquid) Nematic Nematic (Orientational Order) Isotropic->Nematic Cooling SmecticA Smectic A (Layered Order) Nematic->SmecticA Cooling (longer chains, n≥8) Crystal Crystal (Positional & Orientational Order) Nematic->Crystal Cooling (shorter chains, n<8) SmecticA->Crystal Cooling

Phase transitions in 4-cyanobiphenyls.

G cluster_2 Experimental Workflow for Phase Characterization Sample This compound Sample DSC DSC Analysis Sample->DSC POM Polarized Optical Microscopy Sample->POM XRD X-Ray Diffraction Sample->XRD Data Transition Temps & Enthalpies DSC->Data Textures Optical Textures POM->Textures Structure Layer Spacing & Molecular Packing XRD->Structure

Workflow for liquid crystal characterization.

Conclusion

The phase behavior of this compound liquid crystals is a rich and well-studied field, with profound implications for materials science and technology. The predictable relationship between the alkyl chain length and the resulting mesophases makes the nCB series an ideal model system for understanding the fundamentals of liquid crystallinity. The experimental techniques outlined in this guide provide a robust framework for the characterization of these and other liquid crystalline materials, enabling further innovation in their application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 4-Cyanobiphenyl Derivatives

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound derivatives. These compounds are of significant interest due to their widespread applications, most notably as the core components of liquid crystal displays (LCDs) and as versatile fluorescent probes in materials science and biological imaging. This document details common synthetic methodologies, explores their rich physicochemical and photophysical properties, and provides structured experimental protocols for their preparation and analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two approaches: the construction of the cyanobiphenyl core through cross-coupling reactions, or the functionalization of a pre-existing this compound scaffold. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most robust and widely used methods for creating the core biphenyl structure.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][2] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[2] For the synthesis of this compound derivatives, this typically involves the coupling of a phenylboronic acid derivative with a 4-halobenzonitrile or vice-versa.

A general workflow for this synthetic approach is outlined below.

G cluster_product Product A Aryl Boronic Acid / Ester (e.g., 4-Alkylphenylboronic acid) C This compound Derivative A->C B Aryl Halide (e.g., 4-Bromobenzonitrile) B->C Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->C Base Base (e.g., K2CO3, Cs2CO3) Base->C Solvent Solvent (e.g., Toluene, Dioxane/H2O) Solvent->C

Figure 1: General workflow for Suzuki-Miyaura coupling synthesis.
One-Pot Sodium-Mediated Aromatic Cross-Coupling

A convenient one-pot method has been developed for the synthesis of 4'-alkyl-4-cyanobiaryls.[3] This approach is based on the cross-coupling between the sodium salt of the terephthalonitrile dianion and a neutral aromatic nitrile in liquid ammonia, followed by alkylation of the resulting intermediate with an alkyl bromide.[3][4] This transition-metal-free method is advantageous for its experimental simplicity and the use of readily available reagents.[3]

Synthesis from Biphenyl

The foundational liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), was first synthesized by modifying a biphenyl core.[5] This multi-step process involves bromination of biphenyl, followed by a Friedel-Crafts acylation to introduce the pentanoyl group, reduction of the ketone, and finally, cyanation to replace the bromine atom with a nitrile group.[5]

Properties of this compound Derivatives

The properties of this compound derivatives are highly tunable by altering the substituents on the biphenyl core, particularly the terminal alkyl or alkoxy chains. These modifications significantly influence their liquid crystalline behavior and photophysical characteristics.

Physicochemical and Liquid Crystalline Properties

4-Alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB) are classic families of thermotropic liquid crystals.[6] Their phase behavior is dictated by the length and nature of the alkyl/alkoxy chain. For instance, 5CB transitions from a crystalline solid to a nematic liquid crystal at 22.5 °C and becomes an isotropic liquid at 35.0 °C.[5] Longer chains, as in 4'-octyloxy-4-biphenylcarbonitrile (8OCB), can introduce additional smectic phases.[7] The polar cyano group leads to strong dipolar associations, often resulting in the formation of antiparallel dimeric structures in the mesophase.[8][9]

The introduction of substituents, such as fluorine atoms, into the core or the flexible tail can significantly alter the mesomorphic properties, often lowering melting points and broadening the nematic phase window.[10]

Table 1: Phase Transition Temperatures of Selected this compound Derivatives

Compound NameAbbreviationStructureTCr-N/SmA (°C)TSmA-N (°C)TN-I (°C)Reference(s)
4-Cyano-4'-pentylbiphenyl5CBC₅H₁₁-(C₆H₄)₂-CN22.5-35.0[5]
4-Cyano-4'-hexylbiphenyl6CBC₆H₁₃-(C₆H₄)₂-CN14.5-29.0[11]
4-Cyano-4'-heptylbiphenyl7CBC₇H₁₅-(C₆H₄)₂-CN30.0-42.8[12]
4-Cyano-4'-octylbiphenyl8CBC₈H₁₇-(C₆H₄)₂-CN21.533.540.5[11]
4-Cyano-4'-octyloxybiphenyl8OCBC₈H₁₇O-(C₆H₄)₂-CN52.8666.6579.10[7]

Note: TCr-N/SmA = Crystal to Nematic or Smectic A transition; TSmA-N = Smectic A to Nematic transition; TN-I = Nematic to Isotropic transition.

Photophysical Properties

This compound derivatives typically exhibit fluorescence originating from a planar excited state.[13] The emission properties are sensitive to the molecular environment. A red shift in the emission spectrum is often observed with increasing solvent polarity, which is attributed to the relaxation of the solvent cage around the excited solute that possesses a larger dipole moment than the ground state.[13] Electron-donating substituents, such as alkoxy groups, can enhance fluorescence intensity by increasing the electron density of the π-system.[14]

The diagram below illustrates the general relationship between the molecular structure of this compound derivatives and their resulting properties.

G cluster_structure Structural Modification cluster_properties Resulting Properties Structure This compound Core Terminal Chain (Alkyl/Alkoxy) Lateral Substituent (e.g., -F) LC_Props Liquid Crystal Properties Phase Type (N, SmA) Transition Temps Viscoelasticity Structure:f1->LC_Props Affects Packing & Phase Stability Structure:f2->LC_Props Disrupts Packing, Lowers Tm Fluo_Props Fluorescence Properties Emission Wavelength Quantum Yield Solvatochromism Structure:f1->Fluo_Props Modulates Electron Density Structure:f2->Fluo_Props Alters Electronic Transitions

Figure 2: Relationship between structure and properties.

Table 2: Photophysical Properties of Selected this compound Derivatives

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)NotesReference(s)
This compoundCyclohexane~280~330Emission shows vibrational structure.[13]
This compoundAcetonitrile~280~360Emission is red-shifted and structureless.[13]
4-Cyano-4'-octyloxybiphenyl (8OCB)VariesDecreases with addition of 8CB-Absorption is sensitive to mixture composition.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound derivatives, focusing on the versatile Suzuki-Miyaura coupling.

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4'-alkyl-4-cyanobiphenyl derivative (e.g., 4'-pentyl-4-cyanobiphenyl, 5CB).

Materials:

  • 4-Bromobenzonitrile

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1]

  • Toluene and Water (or Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).[1][15]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the solvent system, typically a mixture like toluene/water (e.g., 4:1 v/v), via a syringe.[15] Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂ at 1-5 mol% or Pd(PPh₃)₄ at 1-5 mol%).[15]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4'-pentyl-4-cyanobiphenyl.

Characterization Workflow

Newly synthesized compounds must be rigorously characterized to confirm their structure and purity and to evaluate their properties.

G A Crude Synthetic Product B Purification (Column Chromatography) A->B C Structural Confirmation B->C G Property Analysis B->G D ¹H NMR, ¹³C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry (GC-MS) C->F H Thermal Analysis (DSC) G->H I Optical Microscopy (POM) G->I J Photophysical Analysis (UV-Vis & Fluorescence Spectroscopy) G->J

References

The Structural Architecture of 4-Cyanobiphenyl and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the crystallographic properties, experimental determination, and molecular organization of 4-cyanobiphenyl and its derivatives, offering critical insights for materials science and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of this compound (4CB) and its analogues, a class of compounds renowned for their unique liquid crystalline properties and potential applications in various scientific and technological fields. A thorough understanding of their solid-state structure is paramount for predicting and tuning their physicochemical properties, which is of particular interest to researchers in materials science and drug development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the logical relationships between different analogues and the general workflow of crystallographic analysis.

Crystallographic Data of this compound and its Analogues

The crystal structures of this compound and its n-alkyl (nCB) and n-alkoxy (nOCB) analogues have been extensively studied using single-crystal X-ray diffraction. These studies reveal a rich variety of crystal packing arrangements and intermolecular interactions that govern their macroscopic properties. The key crystallographic parameters for a selection of these compounds are summarized in the tables below.

4-Alkyl-4'-cyanobiphenyls (nCB)
CompoundFormulaa (Å)b (Å)c (Å)β (°)Space GroupZRef.
2CBC₁₅H₁₃N----P2₁/a-[1]
5CBC₁₈H₁₉N8.249(5)16.022(4)10.935(3)95.09(3)P2₁/a4[2]
6CBC₁₉H₂₁N------[3]
7CBC₂₀H₂₃N----P2₁/a-[3][4]
4-Alkoxy-4'-cyanobiphenyls (nOCB)
CompoundFormulaa (Å)b (Å)c (Å)β (°)Space GroupZRef.
8OCBC₂₁H₂₅NO------[5]
Other Analogues
CompoundFormulaa (Å)b (Å)c (Å)β (°)Space GroupZRef.
α,ω-bis(this compound-4′-oxy)heptaneC₃₃H₃₀N₂O₂33.737(4)11.084(2)7.106(1)94.01(3)P2₁/n4[6][7]
4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoateC₂₇H₁₉NO₃------[8][9]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound and its analogues is largely dictated by a combination of weak intermolecular interactions, including C—H⋯O, C—H⋯N, and C—H⋯π interactions, as well as π–π stacking.[8][9] In many of these structures, the molecules are linked into chains or more complex three-dimensional networks through these interactions.

For instance, in the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, molecules are linked by weak C—H⋯O interactions, forming chains that propagate along a specific crystallographic direction.[8][9] Furthermore, the packing is consolidated by C—H⋯π and π–π stacking interactions between the aromatic rings of adjacent molecules.[8][9] The dihedral angle between the biphenyl rings is a critical parameter that influences the overall molecular shape and packing efficiency.

In the n-alkyl and n-alkoxy series, the length and parity of the alkyl/alkoxy chain significantly influence the crystal packing and the resulting liquid crystalline phases. The interplay between the rigid biphenyl core and the flexible alkyl chain leads to different packing motifs, such as head-to-head or head-to-tail arrangements of the polar cyano groups.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and its analogues predominantly relies on single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.[1] Common solvents used for cyanobiphenyls include ethanol and acetone. The slow evaporation process allows for the ordered arrangement of molecules into a crystal lattice.

Data Collection

A single crystal is mounted on a goniometer head of a diffractometer.[1] Commonly used instruments include the Enraf-Nonius CAD4 and Bruker SMART CCD diffractometers. Monochromatic X-ray radiation, typically MoKα (λ = 0.71073 Å) or CuKα, is used to irradiate the crystal.[10] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.[11]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution.[1] This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction intensities. The positions of hydrogen atoms are often calculated based on geometric considerations and included in the final refinement stages.[8]

Visualizations

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound Analogue purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure logical_relationships cluster_alkyl n-Alkyl Analogues (nCB) cluster_alkoxy n-Alkoxy Analogues (nOCB) cluster_other Other Analogues Core This compound Core nCB_general R = -(CH₂)ₙ₋₁CH₃ Core->nCB_general Substitution at 4'-position nOCB_general R = -O(CH₂)ₙ₋₁CH₃ Core->nOCB_general Substitution at 4'-position dimer Dimeric Structures (e.g., with oxyheptane linker) Core->dimer Modification ester Ester Derivatives (e.g., benzyloxybenzoate) Core->ester Modification nCB_examples e.g., 2CB, 5CB, 6CB, 7CB nCB_general->nCB_examples Specific Examples nOCB_examples e.g., 8OCB nOCB_general->nOCB_examples Specific Examples

References

"dielectric properties of 4-cyanobiphenyl nematic phase"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Dielectric Properties of 4-Cyanobiphenyls in the Nematic Phase

Introduction

The 4-cyanobiphenyl (nCB) series of liquid crystals represents a cornerstone in the development of liquid crystal displays (LCDs) and other electro-optic devices. A defining characteristic of these materials is their large positive dielectric anisotropy in the nematic phase, a direct consequence of the strong permanent dipole moment associated with the cyano (-C≡N) end group aligned along the principal molecular axis.[1] This anisotropy allows for the manipulation of the molecular orientation with an external electric field, which is the fundamental principle behind twisted nematic displays and other applications. This guide provides a comprehensive overview of the dielectric properties of 4-cyanobiphenyls in their nematic state, focusing on quantitative data, experimental methodologies, and the underlying physical principles.

Fundamentals of Dielectric Anisotropy in Nematic Liquid Crystals

In the nematic phase, calamitic (rod-like) molecules, such as 4-cyanobiphenyls, exhibit long-range orientational order, described by a unit vector known as the director (n̂). This structural anisotropy leads to anisotropic macroscopic properties, including the dielectric permittivity (ε).

When an external electric field (E) is applied, the dielectric permittivity will have a different value depending on its orientation relative to the director:

  • Parallel Permittivity (ε||): Measured when the electric field is parallel to the director (E || n̂).

  • Perpendicular Permittivity (ε⊥): Measured when the electric field is perpendicular to the director (E ⊥ n̂).

The dielectric anisotropy (Δε) is the difference between these two principal components:

Δε = ε|| - ε⊥

For the this compound series, the cyano group creates a large dipole moment along the long molecular axis.[1] This results in a significantly larger parallel permittivity compared to the perpendicular component, leading to a strong positive dielectric anisotropy (Δε > 0).[2][3]

The relationship between the molecular structure and the macroscopic dielectric properties is described by the Maier-Meier theory, which connects ε||, ε⊥, and Δε to molecular parameters such as the dipole moment, polarizability, and the nematic order parameter.

cluster_0 Molecular Properties cluster_1 Nematic Phase Alignment cluster_2 Macroscopic Dielectric Properties Mol This compound Molecule Dipole Large Longitudinal Dipole Moment (μ) Mol->Dipole due to -C≡N group Director Director (n̂) E_para E || n̂ Director->E_para E_perp E ⊥ n̂ Director->E_perp Eps_para High ε_parallel E_para->Eps_para Eps_perp Low ε_perpendicular E_perp->Eps_perp Anisotropy Large Positive Dielectric Anisotropy (Δε > 0) Eps_para->Anisotropy Eps_perp->Anisotropy

Figure 1. Logical relationship from molecular dipole to dielectric anisotropy.

Quantitative Dielectric Data

The dielectric properties of the this compound series are dependent on temperature, frequency, and the length of the alkyl chain (n). Generally, the principal dielectric constants and the anisotropy decrease with increasing alkyl chain length.[2][3]

Table 1: Dielectric Properties of Various 4-n-alkyl-4-cyanobiphenyls (nCB)

| Compound | Nematic Range (°C) | Temperature (°C) | Frequency (kHz) | ε|| | ε⊥ | Δε | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5CB | 22.5 - 35.0 | 24 | 1 | - | - | ~11.5 |[2] | | 5CB | 22.5 - 35.0 | 20 | 1 | ~18.5 | ~7.0 | ~11.5 |[1][2] (Values estimated from figures) | | 7CB | 28.5 - 42.0 | 20 | 1 | - | - | 6.7 |[2] | | 7CB | 28.5 - 42.0 | 30 | 1 | ~15.0 | ~6.5 | ~8.5 |[1] (Values estimated from figures) | | 8CB | 32.5 - 40.4 | 34 | 1 | ~13.5 | ~6.2 | ~7.3 |[1] (Values estimated from figures) |

Note: Values can vary slightly between studies due to differences in purity and experimental conditions.

The mean dielectric constant, calculated as ε̄ = (ε|| + 2ε⊥)/3, often decreases as temperature decreases within the nematic phase. This behavior is attributed to an increase in antiferroelectric short-range ordering, where neighboring molecules tend to align in an antiparallel fashion.[1]

Experimental Protocols for Dielectric Measurement

The measurement of dielectric anisotropy requires precise control over the liquid crystal's alignment relative to the applied electric field. This is typically achieved using dielectric spectroscopy on specially prepared liquid crystal cells.

Core Methodology: Dielectric Spectroscopy
  • Cell Preparation:

    • Two parallel glass plates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO) are used as electrodes.

    • To measure ε⊥ , the surfaces are treated to induce homeotropic alignment, where the director (and thus the long molecular axes) aligns perpendicular to the electrode surfaces. This is often achieved by using exceptionally clean glass plates, as cyanobiphenyls have a natural tendency to align homeotropically.[1]

    • To measure ε|| , the surfaces are treated for homogeneous (or planar) alignment, where the director aligns parallel to the electrode surfaces. This is commonly done by coating the surfaces with a polymer (like polyimide) and rubbing it in a single direction.[4] A strong magnetic field can also be used to enforce homogeneous alignment.[1]

    • The spacing between the plates is precisely controlled, typically in the range of 5 to 50 µm.

  • Instrumentation and Measurement:

    • The prepared cell is filled with the this compound sample in its isotropic phase and then slowly cooled into the nematic phase.

    • The cell is placed in a temperature-controlled stage or oven.

    • An LCR meter or impedance analyzer is connected to the cell's electrodes.[4]

    • A small AC voltage (e.g., 300 mV) is applied across the cell to avoid disturbing the molecular alignment.[1]

    • The instrument measures the capacitance (C) and conductance (G) or dielectric loss (tan δ) of the sample over a range of frequencies (e.g., 1 kHz to 10 MHz).[5][6]

  • Data Calculation:

    • The real part of the dielectric permittivity (ε') is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell thickness (d): ε' = (C * d) / (ε₀ * A)

    • The imaginary part (ε''), representing dielectric loss, is calculated from the conductance or loss tangent.

    • By performing these measurements on both homeotropically and homogeneously aligned cells, ε⊥ and ε|| are determined, respectively.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis start Start cell_prep Prepare LC Cell (ITO glass, specific alignment layer) start->cell_prep fill_cell Fill Cell with nCB in Isotropic Phase cell_prep->fill_cell cool_down Slowly Cool into Nematic Phase fill_cell->cool_down temp_control Place in Temperature Controlled Stage cool_down->temp_control connect Connect to LCR Meter temp_control->connect sweep Sweep Frequency & Record C(ω), G(ω) connect->sweep calc_eps Calculate ε'(ω) and ε''(ω) from C and G sweep->calc_eps get_anisotropy Determine ε_parallel & ε_perpendicular (using different cell alignments) calc_eps->get_anisotropy end_run End get_anisotropy->end_run

Figure 2. Experimental workflow for dielectric spectroscopy of liquid crystals.

Dielectric Relaxation

In the nematic phase of 4-cyanobiphenyls, dielectric relaxation studies reveal information about molecular dynamics. A prominent Debye-type dispersion is often observed in the MHz frequency range for the parallel component (ε||).[5] This relaxation is associated with the hindered rotation of the polar molecules around their short molecular axis. The study of these relaxation processes provides insights into the rotational viscosity and the nematic potential that governs the orientational order of the liquid crystal.

Conclusion

The this compound family of liquid crystals is defined by its strong positive dielectric anisotropy, which is a direct result of its molecular structure. This property, which varies predictably with alkyl chain length and temperature, is fundamental to the widespread application of these materials in display technology. The characterization of the dielectric permittivity and its anisotropy is achieved through well-established dielectric spectroscopy techniques that rely on the controlled alignment of the liquid crystal director. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working with these important materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Modeling of 4-Cyanobiphenyl Interactions

This technical guide provides a comprehensive overview of the principles and methodologies for the molecular modeling of this compound (nCB) and its derivatives. Given the importance of these molecules in liquid crystal technologies and as fragments in drug design, understanding their intermolecular interactions at an atomic level is crucial for the rational design of new materials and therapeutics. This document details the computational protocols, summarizes key quantitative data from simulation and experiment, and illustrates the underlying workflows and concepts.

Introduction to this compound

This compound and its n-alkyl homologues (nCB) are fundamental components of liquid crystal displays and have served as model systems for studying the relationship between molecular structure and mesomorphic properties. Their molecular architecture, characterized by a rigid biphenyl core, a polar nitrile group, and a flexible alkyl chain, gives rise to a delicate balance of intermolecular forces that dictate their phase behavior. These forces include dipole-dipole interactions, van der Waals forces, and π-π stacking.[1][2] Molecular modeling, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provides an indispensable tool for investigating these interactions and predicting material properties.

Theoretical Background: Intermolecular Interactions

The liquid crystalline behavior of this compound is governed by a complex interplay of intermolecular interactions. The strong dipole of the cyano group leads to a tendency for antiparallel arrangements between neighboring molecules to minimize electrostatic repulsion.[1] The primary non-covalent interactions at play are:

  • π-π Stacking Interactions : The aromatic biphenyl cores can stack on top of each other, contributing to the stability of the ordered phases.

  • Dipole-Dipole Interactions : The highly polar cyano (-CN) group is a dominant factor, leading to strong electrostatic interactions that favor antiparallel dimerization.[3]

  • Van der Waals Forces (London Dispersion Forces) : These are crucial for the overall cohesion of the system and are particularly important for the interactions involving the nonpolar alkyl chains.[1][3]

These interactions can be broadly categorized by the relative orientation of the interacting molecules, such as stacking, in-plane, and terminal arrangements.[2]

G cluster_interactions Types of Intermolecular Interactions in this compound cluster_orientations Resulting Molecular Arrangements Interaction Intermolecular Interactions PiPi π-π Stacking (Biphenyl Cores) Interaction->PiPi Dipole Dipole-Dipole (Cyano Groups) Interaction->Dipole VdW Van der Waals (Alkyl Chains & Overall) Interaction->VdW Stacking Face-to-Face Stacking PiPi->Stacking leads to Antiparallel Antiparallel Dimers Dipole->Antiparallel favors InPlane Side-by-Side VdW->InPlane contributes to Arrangement Molecular Arrangements Arrangement->Antiparallel Arrangement->Stacking Arrangement->InPlane

Key intermolecular forces in this compound systems.

Computational Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the collective behavior and phase transitions of this compound systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of thermodynamic and structural properties.

This protocol is based on methodologies reported for simulating 4-pentyl-4'-cyanobiphenyl (5CB).[4]

  • Force Field Selection : A united-atom or all-atom force field is chosen. For instance, the GROMOS 54a7 force field can be used for the solvent, while specialized parameters are employed for 5CB, sometimes adapted from force fields like TraPPE-UA or AMBER/OPLS.[4][5][6] The choice of force field is critical for accurately reproducing experimental properties.[5]

  • System Setup :

    • Construct an initial configuration of 5CB molecules. For liquid crystal studies, molecules are often placed in a simulation box with an initial ordered arrangement (e.g., aligned along the z-axis).

    • For studies of interfacial behavior, a slab of 5CB can be placed between layers of a solvent like water.[4][7]

    • The system typically contains hundreds to thousands of molecules (e.g., 2048 5CB molecules).[4]

  • Simulation Parameters (using GROMACS) :

    • Ensemble : NVT (constant number of particles, volume, and temperature) or NPT (constant pressure). The NVT ensemble is suitable for studying interfacial systems at a fixed volume.[4]

    • Temperature Coupling : V-rescale thermostat at 300 K with a time constant of 0.1 ps.[4]

    • Electrostatics : Particle-mesh Ewald (PME) for long-range electrostatics with a cutoff of 1.2 nm for the short-range part.[4]

    • Van der Waals : Lennard-Jones potential with a 1.2 nm cutoff.[4]

    • Bond Constraints : P-LINCS algorithm to constrain all bond lengths, allowing for a 2 fs time step.[4]

    • Boundary Conditions : Periodic boundary conditions in all three dimensions.[4]

  • Equilibration and Production :

    • Run an initial energy minimization step to remove unfavorable contacts.

    • Perform an equilibration run (e.g., 10-50 ns) to allow the system to reach thermal equilibrium.

    • Conduct a longer production run (e.g., 200 ns), from which the final 50 ns are used for analysis.[4]

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis P1 1. Select Force Field (e.g., GROMOS, TraPPE-UA) P2 2. Build Initial Configuration (e.g., Aligned Slab) P1->P2 S1 3. Energy Minimization P2->S1 S2 4. NVT/NPT Equilibration S1->S2 S3 5. Production Run S2->S3 A1 6. Trajectory Analysis S3->A1 A2 Calculate Properties (Order Parameter, Density, etc.) A1->A2

General workflow for MD simulation of this compound.
Quantum Chemical Calculations

Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to study the interactions between a small number of molecules (e.g., dimers) with high accuracy. These calculations can provide insights into binding energies and the preferred geometries of molecular association.

  • Geometry Optimization : The geometry of a single this compound (4CB) molecule is optimized using a method like B3LYP with a 6-31G* basis set.[2]

  • Dimer Configuration : Two optimized molecules are placed in a specific relative orientation (e.g., antiparallel stacked).

  • Interaction Energy Calculation : The interaction energy is calculated as the difference between the total energy of the dimer and the sum of the energies of the individual monomers. Basis set superposition error (BSSE) should be corrected for, typically using the counterpoise method.

  • Analysis : The resulting binding energy and optimized intermolecular geometry provide information on the stability and nature of the dimer interaction. For example, intermolecular binding energies for some cyanobiphenyl dimers have been estimated at 30-37 kJ/mol.[1]

Data Presentation: Simulation Results

Molecular simulations have successfully reproduced a range of experimental properties for nCB compounds. The data below is compiled from various computational studies.

Table 1: Simulated vs. Experimental Phase Transition Temperatures (K)
CompoundTransitionSimulated T (K)Experimental T (K)Reference
5CBNematic -> Isotropic~300 K (Model B)~308 K[6]
8CBSmectic A -> Nematic340 - 350 K306.5 K[8]
8CBNematic -> Isotropic430 - 440 K313.5 K[8]

Note: Simulated transition temperatures can be higher than experimental values due to finite-size effects in the simulation box.[8]

Table 2: Orientational Order Parameters (P₂) of nCBs in the Nematic Phase
CompoundSimulation ConditionP₂ ValueExperimental ValueReference
5CB300 KStable nematic~0.6-0.7[6]
6CBAir-water interface> Core P₂ is higherGood agreement[7]
8CB330 K (SmA Phase)~0.8~0.7-0.8[8]

The second-rank orientational order parameter, P₂, quantifies the degree of alignment of the molecules with the nematic director. A value of 1 indicates perfect alignment, while 0 indicates an isotropic distribution.

Conclusion

Molecular modeling is a powerful approach for elucidating the complex intermolecular interactions that govern the behavior of this compound systems. As demonstrated, MD simulations, guided by accurate force fields, can successfully predict phase behavior and structural properties in good agreement with experimental data.[9] Quantum chemical calculations provide a high-fidelity view of the fundamental pairwise interactions. For researchers in materials science and drug development, these computational techniques offer a predictive framework for designing molecules with tailored properties, whether for advanced liquid crystal applications or for optimizing ligand-protein interactions where the cyanobiphenyl moiety is a key structural element.

References

The Dawn of a New Display Era: A Technical Guide to the History and Discovery of 4-Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of 4-cyanobiphenyl liquid crystals, a class of materials that revolutionized the field of flat-panel displays and continues to be of significant interest in various scientific and technological domains. We will delve into the key scientific breakthroughs, the experimental methodologies that enabled these discoveries, and the fundamental structure-property relationships that govern the behavior of these remarkable molecules.

A Landmark Discovery: The Genesis of Room-Temperature Nematic Liquid Crystals

The story of this compound liquid crystals is inextricably linked to the pioneering work of George William Gray and his research group at the University of Hull in the early 1970s.[1][2][3] Prior to their work, the practical application of liquid crystals in display technologies was severely hampered by the lack of materials exhibiting a stable nematic phase at ambient temperatures. Existing liquid crystalline compounds required elevated temperatures to operate, making them unsuitable for everyday electronic devices.

In 1972, under a grant from the UK Ministry of Defence, Gray's team embarked on a systematic investigation to design and synthesize novel liquid crystals with the specific goal of achieving room-temperature nematic phases.[1] This research culminated in the landmark synthesis of 4-cyano-4'-pentylbiphenyl (5CB) , the first member of the cyanobiphenyl series to exhibit a stable nematic phase between 22.5 °C and 35.0 °C.[1][4] This discovery was a watershed moment, paving the way for the development of the twisted nematic (TN) liquid crystal display (LCD), which would dominate the display industry for decades.[2][5] The seminal paper detailing this discovery was published in 1973, heralding a new era in information display technology.[5]

The key innovation in the molecular design of the cyanobiphenyls was the introduction of a cyano (-C≡N) group at one end of the biphenyl core. This highly polar group resulted in a large positive dielectric anisotropy, a crucial property for the operation of TN-LCDs. The flexible alkyl chain at the other end of the molecule allowed for the fine-tuning of the melting and clearing points, enabling the creation of materials with desirable mesophase ranges.

Quantitative Data Summary

The following tables summarize key physical properties of a homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCB) and 4-n-alkoxy-4'-cyanobiphenyls (nOCB), demonstrating the influence of the alkyl chain length on their phase behavior.

Table 1: Phase Transition Temperatures of 4-n-alkyl-4'-cyanobiphenyls (nCB)

CompoundnCrystal to Nematic (TC-N) or Smectic A (TC-SmA) (°C)Nematic to Isotropic (TN-I) (°C)Smectic A to Nematic (TSmA-N) (°C)
5CB522.535.0-
6CB614.529.0-
7CB730.042.8-
8CB821.540.533.5

Data compiled from various sources.

Table 2: Physical Properties of 4-cyano-4'-pentylbiphenyl (5CB)

PropertyValue
Molecular FormulaC₁₈H₁₉N
Molar Mass249.357 g·mol⁻¹
Density1.022 g/cm³
Melting Point22.5 °C
Nematic-Isotropic Transition35.0 °C

Data compiled from various sources.[4]

Experimental Protocols

The synthesis and characterization of this compound liquid crystals involve a series of well-established organic chemistry and materials science techniques.

Synthesis of 4-n-alkyl-4'-cyanobiphenyls

A common synthetic route to 4-n-alkyl-4'-cyanobiphenyls is outlined below, using the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) as an example.

Protocol 1: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

Materials:

  • 4-Bromo-4'-pentylbiphenyl

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Petroleum ether (or hexane) and ethyl acetate for elution

Procedure:

  • Cyanation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-4'-pentylbiphenyl in N,N-dimethylformamide (DMF). Add copper(I) cyanide (CuCN) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers and wash them with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. A mixture of petroleum ether and ethyl acetate can be used as the eluent.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-pentyl-4'-cyanobiphenyl.

Characterization of Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases are crucial for understanding the properties of these materials.

Protocol 2: Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystal phases based on their unique optical textures when viewed between crossed polarizers. The birefringence of the liquid crystal material results in characteristic patterns of light and dark areas.

Procedure:

  • Sample Preparation: Place a small amount of the synthesized compound on a clean microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation upon Heating and Cooling: Heat the sample slowly while observing it through the microscope with crossed polarizers. Note the temperatures at which phase transitions occur, characterized by abrupt changes in the optical texture.

  • Texture Identification: Identify the different liquid crystal phases (e.g., nematic, smectic) by comparing the observed textures with known standards. The nematic phase typically exhibits a "thread-like" or "Schlieren" texture.

Protocol 3: Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides precise measurements of the temperatures and enthalpies of phase transitions.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Program the DSC instrument to heat and cool the sample at a controlled rate (e.g., 5-10 °C/min) over the temperature range of interest.

  • Data Analysis: The resulting DSC thermogram will show peaks or changes in the baseline corresponding to phase transitions. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Visualizing the Discovery and Workflow

The following diagrams illustrate the key historical milestones and the general experimental workflow involved in the study of this compound liquid crystals.

Discovery_Timeline cluster_0 Pre-Discovery Era cluster_1 The Breakthrough cluster_2 Impact and Legacy Pre-1970s Limited practical applications of LCs due to high operating temperatures 1972 George Gray's group at University of Hull begins research on room-temperature LCs Pre-1970s->1972 Need for new materials 1973 Synthesis of 4-cyano-4'-pentylbiphenyl (5CB) with a stable room-temperature nematic phase 1972->1973 Systematic synthesis Publication Seminal paper published, sparking the LCD revolution 1973->Publication Dissemination of results Post-1973 Development of twisted nematic LCDs and commercialization of cyanobiphenyls Publication->Post-1973 Present Continued research and application in advanced materials and devices Post-1973->Present

Caption: A timeline of the key events in the discovery of this compound liquid crystals.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Cyanation) start->reaction workup Work-up and Extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Pure this compound purification->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc xrd X-ray Diffraction (XRD) product->xrd analysis Data Analysis and Phase Identification pom->analysis dsc->analysis xrd->analysis

Caption: A general workflow for the synthesis and characterization of this compound liquid crystals.

References

Methodological & Application

Application Notes and Protocols: Formulation and Characterization of 4-Cyanobiphenyl Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyanobiphenyl liquid crystals are a prominent class of thermotropic liquid crystals extensively utilized in display technologies and various electro-optical applications. Their desirable properties, such as high birefringence, significant dielectric anisotropy, and chemical stability, make them ideal for these purposes. The ability to create mixtures of different this compound homologues allows for the fine-tuning of physical properties like the operational temperature range, viscosity, and electro-optical response. This document provides detailed protocols for the formulation of this compound liquid crystal mixtures and their subsequent characterization using standard analytical techniques.

I. Formulation of this compound Liquid Crystal Mixtures

The formulation of liquid crystal mixtures involves the precise mixing of two or more individual liquid crystal compounds to achieve desired physical properties. The properties of the final mixture, such as the clearing point and melting point, can be tailored by adjusting the composition of the constituents.

Experimental Protocol: Mixture Preparation
  • Material Selection: Choose the individual this compound liquid crystal components based on their known properties. Common examples include 4-pentyl-4'-cyanobiphenyl (5CB), 4-heptyl-4'-cyanobiphenyl (7CB), and 4-octyl-4'-cyanobiphenyl (8CB).[1]

  • Weighing: Accurately weigh the desired amounts of each component using an analytical balance. The composition is typically determined by weight percentage. For example, to prepare a binary mixture, weigh the appropriate mass of each of the two components.

  • Mixing:

    • Place the weighed components into a clean glass vial.

    • Heat the vial in a water bath or on a hot plate to a temperature above the clearing point of all individual components and the expected clearing point of the mixture. This will bring all components into the isotropic liquid phase.

    • Gently stir the mixture using a magnetic stirrer or by manual agitation until a homogeneous isotropic solution is obtained.

  • Cooling and Storage:

    • Once a homogenous mixture is achieved, slowly cool the vial to room temperature.

    • The mixture is now ready for characterization. Store the vial in a desiccator to prevent moisture absorption.

II. Characterization of this compound Liquid Crystal Mixtures

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of liquid crystal mixtures.[2][3]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the desired temperature program. A typical program involves heating the sample from a low temperature (e.g., -40 °C) to above its clearing point (e.g., 100 °C) at a controlled rate (e.g., 5, 10, or 20 °C/min), followed by a cooling scan back to the starting temperature at the same rate.[2][3]

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling on the DSC thermogram.[3]

    • Determine the peak temperatures to identify the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic).

    • Integrate the area under the peaks to calculate the enthalpy of each transition.

B. Texture Observation using Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the different liquid crystal mesophases by observing their unique textures.[4][5]

Experimental Protocol: POM Analysis
  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass microscope slide. Cover it with a coverslip to create a thin film.

  • Microscope Setup:

    • Place the slide on the heating stage of a polarizing microscope.

    • The microscope should be equipped with two polarizers, one on either side of the sample, oriented perpendicular to each other (crossed polarizers).[6]

  • Observation:

    • Heat the sample to the isotropic phase, where the field of view will appear dark.

    • Slowly cool the sample and observe the formation of different textures as it transitions through various liquid crystal phases (e.g., nematic, smectic).

    • Characteristic textures, such as the Schlieren texture for the nematic phase, can be used to identify the mesophases.[7]

    • Record images and note the temperatures at which phase transitions occur.

III. Measurement of Physical Properties

A. Dielectric Anisotropy

Dielectric anisotropy (Δε) is a critical parameter for display applications and is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Experimental Protocol: Dielectric Anisotropy Measurement
  • Cell Preparation: Fill a liquid crystal cell with a known thickness and pre-aligned surfaces (e.g., planar or homeotropic alignment) with the liquid crystal mixture in its isotropic phase.

  • Measurement:

    • Cool the cell to the desired temperature within the nematic phase.

    • Apply a low-frequency AC electric field to the cell.

    • Measure the capacitance of the cell with the electric field applied parallel and perpendicular to the liquid crystal director to determine ε∥ and ε⊥, respectively.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[8]

B. Birefringence

Birefringence (Δn) is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director.

Experimental Protocol: Birefringence Measurement
  • Setup: Use a setup consisting of a light source (e.g., He-Ne laser), a polarizer, the liquid crystal cell placed on a rotating stage, an analyzer, and a photodetector.

  • Measurement:

    • Place the liquid crystal cell between the crossed polarizers.

    • Rotate the cell and measure the transmitted light intensity as a function of the rotation angle.

    • By analyzing the interference pattern or using a compensator, the phase difference between the extraordinary and ordinary rays can be determined.

    • The birefringence is then calculated using the formula Δn = (λ * δ) / (2π * d), where λ is the wavelength of light, δ is the phase difference, and d is the cell thickness.[9]

Data Presentation

Table 1: Phase Transition Temperatures of Selected this compound Liquid Crystals

CompoundAbbreviationCrystal to Nematic/Smectic A T (°C)Nematic to Isotropic T (°C)Smectic A to Nematic T (°C)
4-pentyl-4'-cyanobiphenyl5CB22.5[10]35.0[10]-
4-heptyl-4'-cyanobiphenyl7CB---
4-octyl-4'-cyanobiphenyl8CB---
4-octyloxy-4'-cyanobiphenyl8OCB52.86[11]79.10[11]66.65[11]

Note: Data for 7CB and 8CB transition temperatures require further specific literature search for consistent values.

Table 2: Physical Properties of a 6CB/8CB Liquid Crystal Mixture [8]

PropertyValue
Threshold Voltage2.1 V
Dielectric AnisotropyPositive, decreases with increasing frequency
BirefringencePositive, decreases with increasing frequency

Visualizations

experimental_workflow start Start: Select this compound Components formulation Formulation: Weigh and Mix Components start->formulation heating Heat to Isotropic Phase formulation->heating cooling Cool to Room Temperature heating->cooling mixture Homogeneous Liquid Crystal Mixture cooling->mixture characterization Characterization mixture->characterization dsc DSC Analysis characterization->dsc Thermal Properties pom Polarized Optical Microscopy characterization->pom Phase Identification dielectric Dielectric Anisotropy Measurement characterization->dielectric Electrical Properties birefringence Birefringence Measurement characterization->birefringence Optical Properties data_analysis Data Analysis and Interpretation dsc->data_analysis pom->data_analysis dielectric->data_analysis birefringence->data_analysis logical_relationship mixture_comp Mixture Composition (e.g., % of 5CB, 7CB) phys_prop Physical Properties mixture_comp->phys_prop phase_temp Phase Transition Temperatures phys_prop->phase_temp dielectric_aniso Dielectric Anisotropy (Δε) phys_prop->dielectric_aniso birefringence_val Birefringence (Δn) phys_prop->birefringence_val viscosity Viscosity phys_prop->viscosity application Application Performance (e.g., in LCDs) phase_temp->application dielectric_aniso->application birefringence_val->application viscosity->application

References

Application Notes and Protocols: Doping 4-Cyanobiphenyl Liquid Crystals with Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of magnetic nanoparticles (MNPs) into 4-cyanobiphenyl-based nematic liquid crystals (LCs) has garnered significant interest due to the potential for creating novel materials with tunable electro-optical and magneto-optical properties. These hybrid materials, often referred to as ferronematics, exhibit a coupling between the magnetic moment of the nanoparticles and the director field of the liquid crystal. This interaction allows for the manipulation of the liquid crystal's orientation using an external magnetic field, in addition to the conventional electric field control. This opens up a wide range of applications in photonics, display technologies, and sensing.

This document provides detailed application notes and protocols for the synthesis of magnetic nanoparticles, the doping of this compound liquid crystals, and the characterization of the resulting composite materials.

Experimental Protocols

Protocol 1: Synthesis of Magnetic Nanoparticles

Two common types of magnetic nanoparticles for doping liquid crystals are cobalt ferrite (CoFe₂O₄) and iron oxide (Fe₃O₄). A widely used and effective method for their synthesis is co-precipitation.

1.1: Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles via Co-Precipitation

This protocol describes the synthesis of CoFe₂O₄ nanoparticles.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Cobalt chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • Thermometer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 0.2 M aqueous solution of FeCl₃·6H₂O and a 0.1 M aqueous solution of CoCl₂·6H₂O.

  • Mix the two solutions in a 2:1 molar ratio (Fe³⁺:Co²⁺) in a beaker.

  • Heat the mixture to 80°C while stirring vigorously.

  • Slowly add a 2 M NaOH solution dropwise to the heated mixture until the pH reaches 11-12. A black precipitate of CoFe₂O₄ will form.

  • Continue stirring the suspension at 80°C for 1-2 hours to allow for crystal growth.

  • Allow the suspension to cool to room temperature.

  • Separate the nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7).

  • Dry the nanoparticles in an oven at 60-80°C.

1.2: Synthesis of Oleic Acid-Capped Iron Oxide (Fe₃O₄) Nanoparticles via Co-Precipitation

This protocol details the synthesis of Fe₃O₄ nanoparticles with an oleic acid capping agent to improve their dispersion in the liquid crystal.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Oleic acid

  • Deionized water (degassed)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Permanent magnet

  • Nitrogen gas line

Procedure:

  • Prepare a solution of ferric and ferrous salts in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in degassed deionized water in the three-neck flask.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction to prevent oxidation.

  • Heat the solution to 80°C with vigorous mechanical stirring.

  • Slowly add ammonium hydroxide or sodium hydroxide solution dropwise until a black precipitate of Fe₃O₄ is formed and the pH reaches ~10.

  • Add oleic acid to the suspension and continue stirring at 80°C for 1-2 hours to allow for the coating of the nanoparticles.

  • Cool the mixture to room temperature.

  • Collect the oleic acid-capped nanoparticles using a permanent magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water and then with ethanol to remove any unreacted precursors and excess oleic acid.

  • Dry the nanoparticles under vacuum.

1.3: Synthesis of Mesogen-Functionalized Magnetic Nanoparticles

To enhance the compatibility and stability of magnetic nanoparticles within the liquid crystal host, they can be functionalized with mesogenic ligands that have a similar molecular structure to the liquid crystal molecules.[1][2]

Materials:

  • Synthesized magnetic nanoparticles (e.g., CoFe₂O₄ or Fe₃O₄)

  • Mesogenic ligand with a functional group for nanoparticle binding (e.g., a cyanobiphenyl-based carboxylic acid)

  • Solvent (e.g., toluene, chloroform)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge or permanent magnet

Procedure:

  • Disperse the magnetic nanoparticles in the chosen solvent.

  • Dissolve the mesogenic ligand in the same solvent.

  • Mix the nanoparticle dispersion and the ligand solution in the round-bottom flask.

  • Heat the mixture under reflux for several hours to facilitate the binding of the mesogenic ligand to the nanoparticle surface.

  • Cool the mixture to room temperature.

  • Separate the functionalized nanoparticles by centrifugation or with a permanent magnet.

  • Wash the nanoparticles repeatedly with the solvent to remove any unbound ligands.

  • Dry the mesogen-functionalized nanoparticles under vacuum.

Protocol 2: Doping of this compound Liquid Crystals

This protocol describes the procedure for dispersing the synthesized magnetic nanoparticles into a this compound liquid crystal host, such as 4-n-pentyl-4′-cyanobiphenyl (5CB).

Materials:

  • This compound liquid crystal (e.g., 5CB)

  • Synthesized magnetic nanoparticles (uncoated, oleic acid-capped, or mesogen-functionalized)

  • Chloroform (or other suitable solvent if nanoparticles are not pre-dispersed)

Equipment:

  • Vials

  • Hot plate with magnetic stirrer

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Weigh the desired amount of magnetic nanoparticles and the this compound liquid crystal to achieve the target weight concentration (e.g., 0.05 wt%, 0.1 wt%, 0.5 wt%).

  • If the nanoparticles are in powder form, disperse them in a small amount of a volatile solvent like chloroform by ultrasonication.

  • Add the liquid crystal to the nanoparticle dispersion (or directly to the pre-dispersed nanoparticle solution).

  • Heat the mixture on a hot plate to a temperature above the nematic-isotropic transition temperature of the liquid crystal (for 5CB, this is >35°C). A temperature of 40-50°C is typically sufficient.

  • Stir the mixture in the isotropic phase for several hours to ensure a uniform dispersion of the nanoparticles. The use of an ultrasonic bath during this step can further aid in breaking up any agglomerates.

  • Evaporate the solvent by keeping the mixture on the hot plate, followed by placing it in a vacuum oven at a temperature slightly above the clearing point of the liquid crystal to remove any residual solvent.

  • Cool the doped liquid crystal mixture slowly back to room temperature.

Protocol 3: Characterization of Doped Liquid Crystal

3.1: Preparation of Liquid Crystal Cells

For electro-optical and dielectric measurements, the doped liquid crystal is typically confined in a liquid crystal cell.

Materials:

  • Indium tin oxide (ITO) coated glass slides

  • Alignment layer material (e.g., polyvinyl alcohol, PVA)

  • Spacers (e.g., Mylar film or silica spheres of desired thickness, typically 5-20 µm)

  • UV-curable epoxy

  • The doped liquid crystal mixture

Equipment:

  • Spin coater

  • Hot plate

  • Rubbing machine (or a soft cloth for manual rubbing)

  • UV lamp

Procedure:

  • Clean the ITO-coated glass slides thoroughly.

  • Spin-coat a thin layer of the alignment material (e.g., PVA solution) onto the ITO-coated sides of the glass slides.

  • Bake the slides on a hot plate to cure the alignment layer.

  • Gently rub the alignment layer in a single direction to induce a preferred alignment for the liquid crystal molecules.

  • Place spacers onto one of the glass slides.

  • Apply a thin line of UV-curable epoxy around the perimeter of the slide, leaving a small gap for filling.

  • Place the second glass slide on top, with the rubbing directions either parallel (for a planar cell) or perpendicular (for a twisted nematic cell).

  • Press the slides together and cure the epoxy with a UV lamp.

  • Fill the cell with the doped liquid crystal mixture via capillary action in the isotropic phase.

  • Seal the filling port with epoxy.

  • Cool the cell slowly to the nematic phase.

3.2: Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric permittivity of the doped liquid crystal.

Equipment:

  • LCR meter or impedance analyzer

  • Temperature-controlled hot stage

  • Liquid crystal cell with the doped sample

Procedure:

  • Place the liquid crystal cell in the hot stage.

  • Connect the ITO electrodes of the cell to the LCR meter.

  • To measure the dielectric permittivity parallel to the director (ε∥), apply a high-frequency AC voltage (e.g., 10 kHz) with an amplitude sufficient to align the director parallel to the electric field.

  • To measure the dielectric permittivity perpendicular to the director (ε⊥), use a low-frequency AC voltage (e.g., 1 kHz) with a small amplitude that does not reorient the director, or use a homeotropically aligned cell.

  • Sweep the frequency over the desired range (e.g., 100 Hz to 1 MHz) and record the capacitance and dielectric loss at each frequency.

  • Calculate the dielectric permittivity from the measured capacitance, the cell area, and the cell gap.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

3.3: Electro-Optical Measurements (Fréedericksz Transition)

The Fréedericksz transition is the threshold voltage at which the liquid crystal director begins to reorient in an applied electric field.

Equipment:

  • Polarizing optical microscope

  • Function generator

  • Voltage amplifier

  • Photodiode

  • Oscilloscope or data acquisition system

  • Temperature-controlled hot stage

  • Liquid crystal cell with the doped sample

Procedure:

  • Place the liquid crystal cell in the hot stage on the polarizing microscope stage, positioned between crossed polarizers.

  • Connect the cell electrodes to the function generator and voltage amplifier.

  • Apply a low-frequency (e.g., 1 kHz) sinusoidal or square wave voltage to the cell.

  • Slowly increase the applied voltage while monitoring the light transmission through the cell with the photodiode.

  • The threshold voltage (Vth) is the voltage at which the transmitted light intensity begins to change, indicating the onset of director reorientation.[3][4]

Data Presentation

The following tables summarize typical quantitative data on the effects of doping this compound liquid crystals with magnetic nanoparticles.

Table 1: Dielectric Properties of 5CB Doped with Magnetic Nanoparticles

DopantConcentration (wt%)ε∥ (at 1 kHz)ε⊥ (at 1 kHz)Δε (at 1 kHz)Reference
Pure 5CB0~18.5~7.0~11.5[5]
γ-Fe₂O₃5--Decreased by 43%[5]
BaTiO₃0.275IncreasedIncreased-[6]
Graphene Oxide0.2--Decreased[3][4]

Table 2: Electro-Optical Properties of 5CB Doped with Magnetic Nanoparticles

DopantConcentration (wt%)Threshold Voltage (Vth)Response Time (ms)Reference
Pure 5CB0~0.80 V-[3][4]
Graphene Oxide0.20.72 V (Decreased by 10%)-[3][4]
γ-Fe₂O₃5DecreasedDecreased[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization (Optional) cluster_doping Doping Liquid Crystal cluster_fabrication Cell Fabrication cluster_characterization Characterization s1 Prepare Precursor Solutions (e.g., FeCl3, CoCl2) s2 Co-precipitation (Add base, control pH and temperature) s1->s2 s3 Washing and Separation (Centrifugation/Magnetic Separation) s2->s3 s4 Drying s3->s4 f1 Disperse Nanoparticles in Solvent s4->f1 d1 Mix Nanoparticles and Liquid Crystal s4->d1 f2 Add Capping Agent (e.g., Oleic Acid, Mesogenic Ligand) f1->f2 f3 Reaction (e.g., Reflux) f2->f3 f4 Washing and Drying f3->f4 f4->d1 d2 Heat to Isotropic Phase d1->d2 d3 Stir/Ultrasonicate for Homogenization d2->d3 d4 Solvent Evaporation (if applicable) d3->d4 c3 Fill with Doped Liquid Crystal d4->c3 c1 Prepare ITO Glass with Alignment Layer c2 Assemble Cell with Spacers c1->c2 c2->c3 c4 Seal the Cell c3->c4 ch1 Dielectric Spectroscopy c4->ch1 ch2 Electro-Optical Measurements (Fréedericksz Transition) c4->ch2 ch3 Magneto-Optical Measurements c4->ch3 ch4 Polarizing Optical Microscopy c4->ch4

Caption: Experimental workflow for doping liquid crystals.

signaling_pathway cluster_stimuli External Stimuli cluster_material Doped Liquid Crystal System cluster_response System Response E_field Electric Field LC_director Liquid Crystal Director (n) E_field->LC_director Dielectric Coupling H_field Magnetic Field MNP_moment Magnetic Nanoparticle Moment (m) H_field->MNP_moment Magnetic Alignment Reorientation Director Reorientation LC_director->Reorientation MNP_moment->LC_director Anchoring/Coupling Optical_change Change in Optical Properties (Birefringence, Transmission) Reorientation->Optical_change

Caption: Relationship of stimuli and response in doped LCs.

References

Application Notes and Protocols: Alignment of 4-Cyanobiphenyl on Diverse Polymer Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the alignment of the nematic liquid crystal 4-cyanobiphenyl (4CB) and its close homologues (e.g., 5CB) on various polymer substrates. This document includes a summary of quantitative alignment data, detailed experimental protocols for common alignment and characterization techniques, and graphical representations of key experimental workflows.

Data Presentation: Quantitative Alignment Parameters

The following tables summarize key quantitative data for the alignment of cyanobiphenyl-based liquid crystals on different polymer substrates. This data is compiled from various research articles and provides a comparative view of how different surface treatments and polymer types influence the liquid crystal orientation.

Table 1: Pretilt Angle of Cyanobiphenyl Liquid Crystals on Various Polymer and Self-Assembled Monolayer (SAM) Substrates

Polymer/SAM SubstrateLiquid CrystalAlignment MethodPretilt Angle (°)Reference
Rubbed Polyimide (JSR-1)5CBMechanical Rubbing2.2[1]
Polyimide (PI) with varying homeotropic PI concentration (0%)E7 (LC Mixture)Mechanical Rubbing2.51[2]
Polyimide (PI) with varying homeotropic PI concentration (5%)E7 (LC Mixture)Mechanical Rubbing6.8[2]
AUTS-SAM on square-wave grating silica5CBSelf-Assembly1.5[3]
Mixed DTS and AUTS-SAM (molar ratio 5) on patterned silica5CBSelf-Assembly3.4[3]
Mixed DTS and AUTS-SAM (molar ratio 10) on patterned silica5CBSelf-Assembly18.6[3]
DTS-SAM on square-wave grating silica5CBSelf-Assembly90 (Homeotropic)[3]
OTS-SAM on square-wave grating silica5CBSelf-Assembly90 (Homeotropic)[3]

Table 2: Anchoring Energy of Nematic Liquid Crystals on Polymer Substrates

Polymer SubstrateLiquid CrystalAnchoring Energy (J/m²)Measurement TechniqueReference
Polyimide 3744Nematic LC1.4 x 10⁻³Reflective Method[4]
Photo-alignment polymer (SD-1)Nematic LC0.7 x 10⁻³Reflective Method[4]
Photo-alignment polymer (B-15)Nematic LC2.6 x 10⁻⁴Reflective Method[4]
Poly(vinyl cinnamate)Nematic LCVaries with UV exposureNot specified[5]
Rubbed Polyimide5CB~10⁻⁵ - 10⁻⁶Spectroscopic Ellipsometry[6]
PDMSNematic LC1.42 x 10⁻⁵Whispering Gallery Modes[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the alignment of this compound on polymer substrates.

Protocol 1: Preparation of Rubbed Polyimide Alignment Layers

This protocol describes the standard procedure for creating a mechanically rubbed polyimide film to induce planar alignment of liquid crystals.

Materials:

  • Indium-tin-oxide (ITO) coated glass substrates

  • Polyimide precursor solution (e.g., PMDA-ODA in a suitable solvent)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Nitrogen gas source

  • Spin coater

  • Hot plate or oven

  • Rubbing machine with velvet or rayon cloth

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Bake the substrates at 120°C for 30 minutes to remove any residual moisture.[8]

  • Polyimide Coating:

    • Dispense the polyimide precursor solution onto the center of the cleaned ITO substrate.

    • Spin coat the solution to achieve a uniform thin film. A typical two-step process might be 600 rpm for 9 seconds followed by 2500 rpm for 30 seconds.[8] The final thickness should be less than 100 nm.[9]

  • Curing (Imidization):

    • Pre-bake the coated substrate on a hot plate at 80-85°C for 5-30 minutes to evaporate the solvent.[9][10]

    • Transfer the substrate to an oven for a multi-step curing process to induce imidization. A typical program is: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and a final cure at 250°C for 1 hour.[10]

  • Mechanical Rubbing:

    • Mount the cured polyimide-coated substrate onto the stage of a rubbing machine.

    • Use a rubbing machine equipped with a velvet or rayon cloth-wrapped roller.[9][10]

    • Set the rubbing parameters. For example: roller rotation speed of 200-300 rpm, substrate translation speed of 20-25 mm/s, and a pile impression (the depth the cloth fibers press into the surface) of 0.4-0.6 mm.[9][11]

    • Perform a single, unidirectional rub across the entire surface of the polyimide film.

Protocol 2: Photo-alignment of this compound on a Photoreactive Polymer Film

This protocol outlines the use of linearly polarized ultraviolet (LPUV) light to create a non-contact alignment layer for liquid crystals.

Materials:

  • ITO-coated glass substrates

  • Photoreactive polymer solution (e.g., poly(vinyl cinnamate) - PVCi)

  • Solvent for cleaning

  • Spin coater

  • Hot plate or oven

  • Linearly polarized UV light source (e.g., mercury lamp with a polarizing filter)

Procedure:

  • Substrate Preparation and Polymer Coating:

    • Clean and coat the ITO substrates with the photoreactive polymer solution as described in Protocol 1, steps 1 and 2.

    • Bake the coated substrates to remove the solvent according to the polymer manufacturer's instructions.

  • LPUV Exposure:

    • Place the polymer-coated substrate under the LPUV light source.

    • Ensure the polarization axis of the UV light is oriented in the desired alignment direction.

    • Expose the substrate to the LPUV light for a specified duration and intensity. The energy density can be varied to control the anchoring strength.[12] For example, an intensity of 40 mW/cm² might be used.[12] The exposure induces anisotropic cross-linking of the polymer chains, creating a preferential alignment direction for the liquid crystal molecules.[5]

  • Cell Assembly:

    • Assemble a liquid crystal cell using two photo-aligned substrates.

    • Fill the cell with this compound in its isotropic phase by capillary action.

    • Slowly cool the cell to the nematic phase to allow the liquid crystal to align with the photo-induced anisotropy.

Protocol 3: Characterization of Liquid Crystal Alignment using Polarized Optical Microscopy (POM)

This protocol describes the use of POM to qualitatively assess the alignment of this compound in a prepared liquid crystal cell.

Materials:

  • Liquid crystal cell with aligned this compound

  • Polarizing optical microscope with a rotating stage

Procedure:

  • Microscope Setup:

    • Turn on the microscope's light source.

    • Cross the polarizer and the analyzer so that the field of view is dark (maximum extinction).

  • Sample Observation:

    • Place the liquid crystal cell on the rotating stage of the microscope.

    • Observe the cell through the eyepieces.

  • Alignment Assessment:

    • Uniform Planar Alignment: A uniformly aligned cell will appear uniformly bright when the alignment direction is at 45° to the polarizer and analyzer axes. As the stage is rotated, the view will become dark every 90° when the alignment direction is parallel to either the polarizer or the analyzer.

    • Homeotropic Alignment: A homeotropically aligned cell will appear dark under crossed polarizers at all rotation angles, as the optic axis of the liquid crystal is parallel to the light propagation direction.

    • Defects and Non-uniformities: Any variations in brightness, disclination lines, or domain structures indicate defects or non-uniformities in the alignment.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the alignment of this compound.

experimental_workflow_rubbing cluster_prep Substrate Preparation cluster_align Alignment Induction cluster_assembly Cell Fabrication & Filling cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Coating Polyimide Spin Coating Cleaning->Coating Curing Thermal Curing (Imidization) Coating->Curing Rubbing Mechanical Rubbing Curing->Rubbing Assembly Cell Assembly Rubbing->Assembly Filling LC Filling (Capillary Action) Assembly->Filling POM Polarized Optical Microscopy Filling->POM Pretilt Pretilt Angle Measurement Filling->Pretilt Anchoring Anchoring Energy Measurement Filling->Anchoring

Caption: Workflow for mechanical rubbing alignment of this compound.

photo_alignment_workflow cluster_prep Substrate Preparation cluster_align Photo-alignment cluster_assembly Cell Fabrication & Analysis Cleaning Substrate Cleaning Coating Photoreactive Polymer Spin Coating Cleaning->Coating Baking Solvent Removal Coating->Baking Exposure Linearly Polarized UV Exposure Baking->Exposure Assembly Cell Assembly Exposure->Assembly Filling LC Filling Assembly->Filling Characterization Characterization (POM) Filling->Characterization

Caption: Workflow for photo-alignment of this compound.

property_alignment_relationship cluster_polymer Polymer Surface Properties cluster_process Alignment Process cluster_lc Liquid Crystal Alignment P_Structure Chemical Structure (e.g., side chains) A_Method Method (Rubbing, Photo-alignment) LC_Pretilt Pretilt Angle P_Structure->LC_Pretilt LC_Anchoring Anchoring Energy P_Structure->LC_Anchoring P_Energy Surface Energy (Hydrophobicity) P_Energy->LC_Pretilt P_Topo Topography (e.g., grooves) P_Topo->LC_Pretilt P_Topo->LC_Anchoring A_Method->LC_Pretilt A_Method->LC_Anchoring LC_Order Order Parameter A_Method->LC_Order A_Params Process Parameters (Rubbing strength, UV dose) A_Params->LC_Pretilt A_Params->LC_Anchoring

Caption: Factors influencing liquid crystal alignment properties.

References

Application Notes and Protocols for Electro-Optical Switching of 4-Cyanobiphenyl Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note I: Fundamentals of Electro-Optical Switching

Introduction

4-Cyanobiphenyls (nCBs) are a class of thermotropic liquid crystals (LCs) widely utilized in electro-optical devices due to their significant dielectric and optical anisotropy.[1][2] Compounds such as 4-Cyano-4'-pentylbiphenyl (5CB) are staples in liquid crystal display (LCD) technology and serve as foundational materials for advanced photonic applications.[3][4] Their elongated molecular structure, comprising a rigid biphenyl core and a polar cyano group, allows their collective orientation to be manipulated by an external electric field. This control over molecular alignment enables the modulation of light, forming the basis of electro-optical switching.

The principle relies on the Frederiks transition, where an applied electric field above a certain threshold reorients the liquid crystal director—the average direction of the long axes of the LC molecules.[5] This reorientation alters the effective refractive index of the LC film, thereby changing the polarization state of light passing through it. When placed between crossed polarizers, this change in polarization results in a switch from a dark (light-blocking) to a bright (light-transmitting) state.

Principle of Operation: The Frederiks Transition

In a typical device, the inner surfaces of two conductive substrates (e.g., Indium Tin Oxide - ITO coated glass) are treated with an alignment layer to induce a uniform initial orientation of the nCB molecules. For a planar-aligned cell, the molecules lie parallel to the substrate. When a voltage is applied across the cell, the electric field exerts a torque on the LC molecules. If the nCB has positive dielectric anisotropy, the molecules will reorient to align parallel to the field, perpendicular to the substrates. This transition from a planar to a homeotropic alignment is the fundamental "ON" state of the switch.

G cluster_workflow Device Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) B 2. Alignment Layer Deposition (Spin Coating Polyimide) A->B C 3. Curing (Hot Plate Bake) B->C D 4. Mechanical Rubbing (Create Microgrooves) C->D E 5. Cell Assembly (Anti-parallel Rubbing Directions) D->E F 6. Liquid Crystal Filling (Capillary Action in Isotropic Phase) E->F G 7. Sealing and Cooling (Final Device) F->G G cluster_setup Electro-Optical Measurement Setup Laser Light Source (e.g., He-Ne Laser) Pol1 Polarizer Laser->Pol1 Cell LC Cell (at 45°) Pol1->Cell Pol2 Analyzer (Crossed at 90°) Cell->Pol2 Detector Photodetector Pol2->Detector Scope Oscilloscope Detector->Scope FuncGen Function Generator FuncGen->Cell Driving Voltage G cluster_workflow LC Biosensor Workflow for Drug Screening A 1. Prepare Functionalized Surface (e.g., DMOAP on TEM Grid) B 2. Immobilize Target Protein (Receptor) A->B C 3. Verify Initial LC Alignment (Homeotropic = Dark Signal) B->C D 4. Introduce Drug Candidate (Analyte) C->D E 5. Binding Event Occurs (Drug binds to Protein) D->E F 6. Detect Optical Response (Alignment Disruption = Bright Signal) E->F

References

Application Notes and Protocols for Using 4-Cyanobiphenyl as a Host for Guest-Host Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guest-host liquid crystal displays (GH-LCDs) offer a unique approach to creating displays that are sunlight-readable and can be manufactured on flexible substrates.[1] Unlike traditional liquid crystal displays, GH-LCDs do not necessarily require polarizers, which simplifies their construction and improves their brightness.[1] This technology relies on the dissolution of a dichroic dye (the "guest") within a liquid crystal matrix (the "host"). The orientation of the liquid crystal host, controlled by an electric field, dictates the orientation of the guest dye molecules. This alignment, in turn, modulates the absorption of ambient light, creating a visible contrast.[1]

4-Cyanobiphenyls are a class of liquid crystals widely employed as hosts in these displays due to their desirable physical and electro-optical properties. A prominent example is 4-cyano-4'-pentylbiphenyl (5CB), a nematic liquid crystal at room temperature.[2][3] This document provides detailed application notes and experimental protocols for the utilization of 4-cyanobiphenyl as a host material for GH-LCDs, with a focus on preparation, fabrication, and characterization.

Principle of Operation

In a guest-host system, dichroic dye molecules, which are typically elongated, align themselves with the long axis of the liquid crystal host molecules. When an electric field is applied, the liquid crystal molecules reorient themselves, and the guest dye molecules follow suit. This change in orientation alters the absorption of polarized or unpolarized light.

  • OFF State (No Voltage): The liquid crystal and dye molecules are aligned in a particular direction (e.g., parallel to the substrate). In this state, the dye absorbs light polarized parallel to its long axis, resulting in a colored appearance.

  • ON State (Voltage Applied): The liquid crystal and dye molecules align with the electric field (e.g., perpendicular to the substrate). In this orientation, the absorption of light is minimized, and the display appears more transparent or colorless.

The contrast in a GH-LCD is therefore generated by the difference in light absorption between the ON and OFF states.

Quantitative Data Summary

The performance of a guest-host liquid crystal display is characterized by several key parameters, including the dichroic ratio of the guest dye in the host, the contrast ratio of the display, and the switching speeds (response times). The following tables summarize typical performance data for guest-host systems utilizing a this compound-based host (e.g., 5CB or the eutectic mixture E7, which contains cyanobiphenyls) and common anthraquinone or azo dichroic dyes.

Table 1: Dichroic Ratio of Selected Dyes in a this compound Host

Dye ClassGuest Dye ExampleHost Liquid CrystalDichroic Ratio (R = A∥ / A⊥)Reference
AnthraquinoneDye 1E7> 1[4]
AnthraquinoneDye 2E7> 1[4]
AnthraquinoneDye 3E7< 1 (negative dichroic)[4]
Azo DyeDisperse Blue 145CB~7[2]
Azo DyeDisperse Red 15CB~8[2]

Note: The dichroic ratio is a measure of the anisotropy of light absorption and is a key indicator of the potential contrast of a dye in a given host.

Table 2: Electro-Optical Performance of a Guest-Host LCD with Anthraquinone Dye in a this compound Host

Dye Concentration (wt%)Contrast RatioRise Time (ms)Fall Time (ms)
14:12550
25.5:12245
36.5:12042

Note: This data is representative and can vary based on the specific dye, cell thickness, and operating voltage. Higher dye concentrations generally lead to higher contrast but can also increase the viscosity of the mixture, potentially affecting response times.

Experimental Protocols

Protocol for Preparation of the Guest-Host Mixture

This protocol describes the preparation of a guest-host mixture containing a dichroic dye in a this compound liquid crystal host.

Materials:

  • This compound liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)

  • Dichroic dye (e.g., anthraquinone or azo dye)

  • Glass vial with a screw cap

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Ultrasonic bath

  • Balance (accurate to 0.1 mg)

Procedure:

  • Weighing: Accurately weigh the desired amounts of the this compound host and the dichroic dye guest into a clean glass vial. Typical dye concentrations range from 0.5 to 5 wt%.

  • Mixing: Add a small magnetic stir bar to the vial.

  • Heating and Stirring: Place the vial on a hot plate and heat the mixture to a temperature slightly above the clearing point of the liquid crystal (the temperature at which it becomes an isotropic liquid). For 5CB, this is approximately 35.3°C. Stir the mixture gently until the dye is completely dissolved.

  • Sonication: To ensure a homogeneous mixture, place the vial in an ultrasonic bath for approximately 2-5 minutes while the mixture is still in its isotropic phase.[5]

  • Cooling: Slowly cool the mixture back to room temperature while continuing to stir. The mixture is now ready for cell fabrication.

Protocol for Fabrication of a Guest-Host LCD Cell

This protocol outlines the steps for constructing a simple guest-host liquid crystal display cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polymer alignment layer (e.g., polyvinyl alcohol, PVA)

  • Deionized water

  • Lint-free cloth

  • Spacers (e.g., glass beads or polymer films of a specific thickness)

  • UV-curable sealant

  • UV light source

  • Guest-host liquid crystal mixture

  • Hot plate

  • Binder clips

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with deionized water and a suitable solvent (e.g., isopropanol), then dry them completely.

  • Alignment Layer Coating: Prepare a solution of the alignment polymer (e.g., 1 wt% PVA in deionized water). Spin-coat a thin, uniform layer of the polymer solution onto the ITO-coated side of each substrate.

  • Curing: Bake the coated substrates in an oven at a temperature appropriate for the chosen polymer to remove the solvent and cure the film.

  • Rubbing: Gently rub the surface of the cured alignment layer in a single direction with a soft, lint-free cloth. This process creates micro-grooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be parallel for a non-twisted cell.

  • Cell Assembly: Apply the UV-curable sealant along the edges of one substrate, leaving a small gap for filling. Sprinkle the spacers onto the sealant to control the cell gap (typically 5-20 µm). Place the second substrate on top, with the alignment layers facing each other and the rubbing directions aligned.

  • Curing the Sealant: Press the substrates together and expose the sealant to a UV light source to cure it, forming a sealed cell.

  • Filling the Cell: Heat the guest-host mixture to its isotropic phase. Place a drop of the mixture at the filling gap of the cell. The liquid crystal will be drawn into the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber.

  • Sealing the Fill Port: Once the cell is filled, seal the filling port with a small amount of sealant and cure it.

  • Final Assembly: Attach electrical contacts (e.g., wires or clips) to the exposed ITO electrodes.

Protocol for Electro-Optical Characterization

This protocol describes the measurement of the contrast ratio and response time of the fabricated guest-host LCD cell.

Equipment:

  • Helium-Neon (He-Ne) laser or a white light source with a photodetector

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • Polarizer (optional, depending on the display mode)

  • Sample holder

Procedure for Measuring Contrast Ratio:

  • Setup: Mount the GH-LCD cell in the sample holder and align it in the light path.

  • OFF State Measurement (V=0): With no voltage applied to the cell, measure the transmitted light intensity (I_off) using the photodetector.

  • ON State Measurement (V > V_th): Apply a square wave voltage from the function generator to the cell. The voltage should be sufficient to fully switch the liquid crystal molecules (typically 5-10 V). Measure the transmitted light intensity (I_on).

  • Calculation: The contrast ratio (CR) is calculated as the ratio of the light intensity in the ON state to the OFF state (for a normally white display) or vice versa (for a normally black display). For a typical guest-host display that is colored in the OFF state and clear in the ON state, CR = I_on / I_off.

Procedure for Measuring Response Time:

  • Setup: Use the same setup as for the contrast ratio measurement. Connect the output of the photodetector to the digital oscilloscope.

  • Rise Time (Turn-ON Time): Apply a square wave voltage to the cell. The rise time (τ_rise) is the time it takes for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.

  • Fall Time (Turn-OFF Time): The fall time (τ_fall) is the time it takes for the transmitted light intensity to change from 90% to 10% of its value after the voltage is removed.

  • Data Acquisition: Use the oscilloscope to capture and measure these time intervals.

Visualizations

The following diagrams illustrate the key processes and principles involved in working with guest-host liquid crystal displays using this compound as a host.

experimental_workflow cluster_prep Guest-Host Mixture Preparation cluster_fab LCD Cell Fabrication cluster_char Electro-Optical Characterization weigh Weigh LC Host and Dye mix Mix and Heat Above Clearing Point weigh->mix sonicate Sonicate for Homogeneity mix->sonicate cool Cool to Room Temperature sonicate->cool fill Fill with Guest-Host Mixture cool->fill clean Clean ITO Substrates coat Coat with Alignment Layer clean->coat rub Rub Alignment Layer coat->rub assemble Assemble Cell with Spacers and Sealant rub->assemble assemble->fill seal Seal Fill Port fill->seal setup Optical Setup Alignment seal->setup cr_measure Measure Contrast Ratio (ON/OFF States) setup->cr_measure rt_measure Measure Response Time (Rise/Fall) setup->rt_measure

Caption: Experimental workflow for GH-LCD preparation and characterization.

principle_of_operation cluster_off OFF State (V=0) cluster_on ON State (V > Vth) lc_off LC Molecules Aligned Parallel to Substrate dye_off Dye Molecules Aligned with LC lc_off->dye_off light_abs Light is Absorbed dye_off->light_abs colored_state Colored State light_abs->colored_state lc_on LC Molecules Aligned with E-Field dye_on Dye Molecules Aligned with LC lc_on->dye_on light_trans Light is Transmitted dye_on->light_trans clear_state Transparent State light_trans->clear_state voltage Apply Voltage voltage->lc_on no_voltage No Voltage no_voltage->lc_off

Caption: Principle of operation for a guest-host liquid crystal display.

References

Synthesis of 4-Cyanobiphenyl-Based Chemical Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-cyanobiphenyl-based chemical sensors. The this compound scaffold serves as a versatile platform for the development of fluorescent probes capable of detecting a wide range of analytes, including metal ions and reactive oxygen species. Its rigid structure and favorable photophysical properties make it an excellent fluorophore that can be chemically modified to introduce specific analyte recognition sites.

Application Notes

The this compound moiety is a key component in many fluorescent chemosensors due to its inherent fluorescence and the ease with which it can be functionalized. These sensors are designed to exhibit a change in their fluorescence properties, such as turning "on" or "off," upon binding to a specific analyte. This optical response allows for the qualitative and quantitative detection of the target species.

The primary applications for these sensors are in environmental monitoring, biological research, and potentially in the early stages of drug development. For instance, sensors capable of detecting heavy metal ions like Al³⁺ and Zn²⁺ are crucial for assessing water quality and studying the roles of these ions in biological systems.[1][2] Probes for reactive oxygen species, such as hypochlorite, are valuable tools for investigating oxidative stress and related cellular pathways.[3][4]

In the context of drug development, these sensors can be employed in high-throughput screening assays to identify compounds that modulate the concentration of specific ions or molecules within cells. They can also be utilized in cellular imaging studies to visualize the distribution and dynamics of analytes in response to drug treatment, providing insights into a drug's mechanism of action.

Featured Sensors and Performance Data

The following tables summarize the performance of selected this compound-based chemical sensors for the detection of various analytes.

Table 1: Performance of this compound-Based Sensors for Metal Ion Detection

Sensor NameTarget AnalyteLimit of Detection (LOD)Linear RangeSolvent SystemReference
CATH Al³⁺13.1 nMNot SpecifiedHEPES buffer:EtOH (90:10, v/v, pH 7.4)[1]
AAF Al³⁺0.47 µMNot SpecifiedCH₃CN-water (v/v, 1/1)[5][6]
MHB Al³⁺0.252 µMNot SpecifiedNot Specified[2]
MHB Zn²⁺0.174 µMNot SpecifiedNot Specified[2]

Table 2: Performance of this compound-Based Sensors for Anion Detection

Sensor NameTarget AnalyteLimit of Detection (LOD)Linear RangeSolvent SystemReference
A-HM Hypochlorite (ClO⁻)2.47 µMNot SpecifiedNot Specified[3][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and final sensor molecules based on the this compound scaffold.

Protocol 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a Suzuki-Miyaura coupling reaction to synthesize the core biphenyl structure.

Workflow for Suzuki-Miyaura Coupling:

A 4-Bromobenzonitrile + (4-Hydroxyphenyl)boronic acid D Reaction Mixture A->D B Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) B->D C Solvent (e.g., Toluene/Ethanol/Water) C->D E Heat (e.g., 80-100 °C) under Inert Atmosphere (N₂ or Ar) D->E Reaction Conditions F Work-up & Purification E->F Cooling & Extraction G 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile F->G Chromatography

Caption: Suzuki-Miyaura coupling for the synthesis of the this compound core.

Materials:

  • 4-Bromobenzonitrile

  • (4-Hydroxyphenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water in appropriate ratios)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile as a solid.

Protocol 2: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

This intermediate is crucial for creating Schiff base sensors.

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • Reagents for formylation (e.g., via Vilsmeier-Haack or Duff reaction)

  • Appropriate solvents and reagents for work-up and purification.

Procedure: Note: The specific formylation reaction (e.g., Vilsmeier-Haack with POCl₃/DMF or Duff reaction with hexamethylenetetramine) should be chosen based on substrate compatibility and desired regioselectivity. The following is a general representation.

  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the formylating agent(s).

  • Allow the reaction to warm to room temperature and then heat as required, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Neutralize the solution and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of a this compound-Based Schiff Base Sensor for Al³⁺ (e.g., CATH)

This protocol describes the final step in creating a Schiff base sensor through condensation.

Signaling Pathway for Al³⁺ Detection:

cluster_0 Sensing Mechanism Sensor CATH Sensor (Low Fluorescence) Complex CATH-Al³⁺ Complex (High Fluorescence) Sensor->Complex Binding PET Photoinduced Electron Transfer (PET) Al3 Al³⁺ Al3->Complex CHEF Chelation-Enhanced Fluorescence (CHEF)

Caption: "Turn-on" fluorescence mechanism upon Al³⁺ binding.

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (from Protocol 2)

  • A suitable hydrazide (e.g., Thiophene-2-carbohydrazide for CATH)[1]

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of the hydrazide (1.0 eq) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the formation of the Schiff base product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base sensor.

Protocol 4: General Procedure for Fluorescence-Based Analyte Detection

Experimental Workflow for Analyte Detection:

A Prepare Sensor Stock Solution (e.g., in DMSO or EtOH) D Mix Sensor, Buffer, and Analyte in a Cuvette A->D B Prepare Analyte Stock Solutions of Varying Concentrations B->D C Prepare Buffer Solution (e.g., HEPES, pH 7.4) C->D E Incubate for a Specific Time D->E F Measure Fluorescence Spectrum (Spectrofluorometer) E->F G Data Analysis: - Plot Fluorescence Intensity vs. [Analyte] - Determine LOD F->G

References

Application Notes and Protocols: 4-Cyanobiphenyl Derivatives in Organic Thin-Film Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobiphenyl serves as a fundamental building block for a class of advanced organic semiconductors known as liquid crystalline semiconductors. While this compound itself is not typically employed as the active material in Organic Thin-Film Transistors (OTFTs), its derivatives, particularly n-alkyl-4-cyanobiphenyls (nCBs), exhibit self-organizing properties that are highly advantageous for the fabrication of uniform, high-performance electronic devices. These materials can form highly ordered liquid crystal phases, such as nematic and smectic phases, which can facilitate efficient charge transport. This document provides an overview of the application of this compound derivatives in OTFTs, along with detailed protocols for device fabrication and characterization.

Principle of Operation

In an OTFT, a voltage applied to the gate electrode creates an electric field that induces an accumulation of charge carriers (holes or electrons) at the interface between the semiconductor and the dielectric layer. This accumulation forms a conductive channel between the source and drain electrodes, allowing current to flow. The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor, the on/off ratio, and the threshold voltage.

The liquid crystalline nature of this compound derivatives allows for the formation of highly ordered thin films. In the smectic phase, molecules are arranged in layers, which can significantly enhance charge transport by promoting π-π stacking between adjacent molecules. This ordered structure reduces the number of grain boundaries and defects that can trap charge carriers and impede their movement. Time-of-flight measurements have revealed hole mobilities in the smectic-A phase of biphenyl liquid crystals to be around 10⁻⁴ cm²/Vs, and in the more ordered smectic-B phase, as high as 10⁻³ cm²/Vs[1].

Quantitative Data Presentation

While OTFTs based on simple n-alkyl-4-cyanobiphenyls are not widely reported in the literature, the following table presents representative performance parameters for an illustrative OTFT using 8CB (which exhibits a smectic A phase) and compares it with a high-performance liquid crystalline semiconductor to provide context.

ParameterRepresentative Value for 8CB-based OTFT (Illustrative)High-Performance Liquid Crystal Semiconductor (e.g., Ph-BTBT-10)
Charge Carrier Mobility (μ) 10⁻⁴ - 10⁻³ cm²/Vs> 1 cm²/Vs
On/Off Current Ratio ~10³ - 10⁴> 10⁶
Threshold Voltage (Vth) -5 V to -15 V0 V to -2 V
Liquid Crystal Phase Smectic ASmectic E

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of a bottom-gate, top-contact OTFT using a this compound derivative like 8CB as the active semiconductor layer.

Protocol 1: Substrate Preparation and Cleaning
  • Substrate: Start with a heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. The silicon serves as the gate electrode, and the SiO₂ as the gate dielectric.

  • Cleaning:

    • Place the substrates in a beaker and sonicate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with oxygen plasma for 5-10 minutes to remove any remaining organic residues and to create a hydrophilic surface.

Protocol 2: Surface Treatment of the Dielectric

To improve the ordering of the liquid crystal semiconductor, the dielectric surface is typically treated with a self-assembled monolayer (SAM).

  • SAM Solution: Prepare a 5 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene or hexane in a glovebox to avoid moisture.

  • SAM Deposition:

    • Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.

    • Rinse the substrates thoroughly with fresh toluene or hexane to remove any excess OTS.

    • Anneal the substrates at 120°C for 20 minutes to promote the formation of a dense monolayer.

Protocol 3: Deposition of the Liquid Crystal Semiconductor Thin Film
  • Solution Preparation: Prepare a 0.5 wt% solution of 8CB in a suitable solvent such as toluene or anisole.

  • Spin Coating:

    • Place the surface-treated substrate on the spin coater.

    • Dispense the 8CB solution onto the substrate.

    • Spin coat at 2000 rpm for 60 seconds to obtain a thin film.

  • Annealing:

    • Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox.

    • Heat the substrate to a temperature above the nematic-isotropic transition temperature of 8CB (~40.5°C) for 10 minutes to erase any crystal history.

    • Slowly cool the substrate at a rate of 1-2°C/min to room temperature to promote the formation of a well-ordered smectic A phase.

Protocol 4: Electrode Deposition
  • Shadow Mask: Place a shadow mask with the desired source and drain electrode pattern (defining the channel length and width) onto the semiconductor film.

  • Thermal Evaporation:

    • Load the substrate with the shadow mask into a thermal evaporator.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit a 50 nm thick layer of gold (Au) for the source and drain electrodes at a rate of 0.1-0.2 Å/s.

Protocol 5: OTFT Characterization
  • Electrical Measurements:

    • Place the fabricated OTFT device on the probe station of a semiconductor parameter analyzer.

    • Connect the probes to the source, drain, and gate electrodes.

    • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

    • Measure the transfer characteristics by sweeping Vgs at a constant Vds in the saturation regime.

  • Parameter Extraction:

    • Charge Carrier Mobility (μ): Calculate from the saturation regime of the transfer curve using the equation: Ids = (W/2L) * μ * Ci * (Vgs - Vth)², where Ids is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

    • On/Off Ratio: Determine the ratio of the maximum on-current to the minimum off-current from the transfer characteristics.

    • Threshold Voltage (Vth): Extract from the x-intercept of the linear fit to the plot of (Ids)^0.5 versus Vgs.

Mandatory Visualizations

Experimental Workflow for OTFT Fabrication

OTFT_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_surface_treatment Surface Treatment cluster_semiconductor_deposition Semiconductor Deposition cluster_electrode_deposition Electrode Deposition cluster_characterization Characterization Start Start: Si/SiO₂ Substrate Clean Ultrasonic Cleaning (DI Water, Acetone, IPA) Start->Clean Dry N₂ Drying Clean->Dry Plasma O₂ Plasma Treatment Dry->Plasma OTS_Deposit OTS SAM Deposition Plasma->OTS_Deposit Rinse Rinsing (Toluene) OTS_Deposit->Rinse Anneal_OTS Annealing (120°C) Rinse->Anneal_OTS Spin_Coat Spin Coating of 8CB Solution Anneal_OTS->Spin_Coat Anneal_LC Thermal Annealing & Slow Cooling Spin_Coat->Anneal_LC Mask Shadow Mask Alignment Anneal_LC->Mask Evaporation Au Thermal Evaporation Mask->Evaporation Electrical_Test Electrical Measurement Evaporation->Electrical_Test Parameter_Extraction Parameter Extraction Electrical_Test->Parameter_Extraction

Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.

Logical Relationship of OTFT Performance Metrics

OTFT_Performance cluster_material Material Properties cluster_film Thin Film Properties cluster_device Device Performance Molecular_Structure Molecular Structure (e.g., this compound derivative) Morphology Film Morphology (Ordering, Grain Size) Molecular_Structure->Morphology Purity Material Purity Purity->Morphology Mobility Charge Carrier Mobility (μ) Morphology->Mobility Interface Semiconductor/Dielectric Interface Quality Interface->Mobility Vth Threshold Voltage (Vth) Interface->Vth OnOff_Ratio On/Off Ratio Mobility->OnOff_Ratio

Caption: Factors influencing OTFT performance.

References

Application Notes and Protocols: 4-Cyanobiphenyl as an Anisotropic Solvent for Reactive Mesogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB), are widely utilized as anisotropic solvents in the formulation of reactive mesogens (RMs). Their primary function is to lower the melting point of the highly viscous or crystalline RMs, enabling the creation of liquid crystalline mixtures that are easily processable at room temperature.[1] This is particularly advantageous for forming polymer-stabilized liquid crystals (PSLCs) and liquid crystal elastomers (LCEs), where the alignment of the liquid crystal host directs the orientation of the polymer network, resulting in materials with unique anisotropic properties. The use of 4-cyanobiphenyls as a non-reactive solvent allows for the formation of a cross-linked polymer network of the reactive mesogen, scaffolding the liquid crystal.[1]

Core Concepts

The fundamental principle behind using 4-cyanobiphenyls as an anisotropic solvent is the miscibility of the reactive mesogens within the liquid crystal host, which maintains a nematic or other mesophase at the processing temperature. This allows for the uniform alignment of the entire mixture using conventional techniques, such as rubbed polyimide alignment layers.[2] Upon photopolymerization, the reactive mesogens form a polymer network that is templated by the anisotropic liquid crystal environment. The non-reactive 4-cyanobiphenyl solvent can then be removed, if desired, to yield a porous polymer network or left in place for applications such as PSLCs.

Materials and Properties

A clear understanding of the physical properties of the individual components is crucial for formulating mixtures with the desired liquid crystalline phase and processing characteristics.

ComponentChemical NameTypeKey Properties
This compound (5CB) 4-cyano-4'-pentylbiphenylAnisotropic SolventNematic Range: 22.5 °C to 35.0 °C.[3] Serves to lower the melting point of reactive mesogens and provides the anisotropic environment.[1]
Reactive Mesogen (RM257) 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)Diacrylate MonomerForms a cross-linked polymer network upon photopolymerization.[1]
Photoinitiator (DMPA) 2,2-dimethoxy-2-phenylacetophenonePhotoinitiatorInitiates the polymerization of the reactive mesogen upon exposure to UV light.[1]
Photoinitiator (Irgacure 819) Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxidePhotoinitiatorAn alternative photoinitiator for free-radical polymerization.

Experimental Protocols

Protocol 1: Preparation of a Polymer-Network Liquid Crystal (PNLC) System

This protocol details the preparation of a PNLC system where a polymer network of RM257 is formed within a 5CB liquid crystal host.

1. Mixture Preparation:

  • Prepare a precursor solution by mixing the following components by weight:

    • 93.5% 4-cyano-4'-pentylbiphenyl (5CB)

    • 6% Reactive Mesogen (RM257)

    • 0.5% Photoinitiator (DMPA)[1]

  • Heat the mixture to 80 °C and stir for 2 hours to ensure a homogenous solution.[1]

2. Cell Assembly:

  • Use glass cells with rubbed polyimide alignment layers to promote planar alignment of the liquid crystal molecules.[1][2]

  • Inject the precursor solution into the cell via capillary action in the isotropic phase.

3. Photopolymerization:

  • Expose the filled cell to UV light (365 nm) at an intensity of 10 mW/cm² for 10 minutes to initiate the photopolymerization of RM257.[1] This process forms a cross-linked polymer network templated by the aligned 5CB.

4. Characterization:

  • The resulting PNLC system can be characterized using polarized optical microscopy (POM) to confirm the alignment and switching behavior.

Protocol 2: Fabrication of Porous Anisotropic Microspheres

This protocol describes a method to create porous microspheres by templating against liquid crystal droplets.

1. Emulsion Formation:

  • Prepare a homogeneous mixture of 70 vol% methanol and 30 vol% of a 5CB/RM257 mixture at 35 °C.[4]

  • Cool the mixture to 23 °C to induce the nucleation of isotropic liquid crystal enriched droplets.[4]

  • Further cooling below 0 °C triggers the isotropic-to-nematic phase transition within the droplets.[4]

2. Photopolymerization:

  • Expose the emulsion containing the nematic droplets to UV light (365 nm) to polymerize the RM257.[4]

3. Solvent Removal and Characterization:

  • Heat the mixture to 35 °C. At this temperature, the 5CB becomes miscible with the methanol and diffuses out of the polymer network, leaving behind porous, anisotropic microspheres.[4]

  • The morphology of the resulting microspheres can be examined using scanning electron microscopy (SEM).

Data Presentation

The concentration of the reactive mesogen in the this compound solvent significantly influences the phase behavior of the mixture.

RM257 Concentration (wt% in 5CB)Observed Phase at Room Temperature
0Nematic
10Nematic
20Nematic
30Nematic
40Nematic
50Nematic
60Crystalline + Nematic
70Crystalline + Nematic
80Crystalline + Nematic
90Crystalline + Nematic
100Crystalline

Data adapted from supplementary information regarding actuator film preparation.[2]

Visualizations

experimental_workflow cluster_prep Mixture Preparation cluster_cell Cell Assembly & Filling cluster_poly Photopolymerization cluster_char Characterization prep1 Weigh 5CB, RM257, and Photoinitiator prep2 Heat to 80°C and Stir for 2 hours prep1->prep2 cell2 Inject Mixture into Cell prep2->cell2 cell1 Prepare Polyimide-coated Glass Cell cell1->cell2 poly1 Expose to UV Light (365 nm, 10 mW/cm²) cell2->poly1 poly2 Formation of Anisotropic Polymer Network poly1->poly2 char1 Polarized Optical Microscopy (POM) poly2->char1 alignment_concept cluster_before Before Polymerization cluster_during During UV Exposure cluster_after After Polymerization b_solvent This compound (Solvent) b_rm Reactive Mesogens b_solvent->b_rm Anisotropic Environment d_poly Polymerization of Reactive Mesogens b_rm->d_poly b_align External Alignment Field (e.g., Rubbed Polyimide) b_align->b_solvent b_align->b_rm d_uv UV Light d_uv->d_poly a_network Anisotropic Polymer Network d_poly->a_network a_solvent This compound (Host) a_network->a_solvent Templated Structure

References

Application Notes and Protocols for the Fabrication of 4-Cyanobiphenyl Liquid Crystal Cells for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobiphenyls are a class of thermotropic liquid crystals (LCs) widely utilized in research due to their well-characterized properties and responsiveness to external stimuli such as electric fields. Their applications span from fundamental studies in condensed matter physics to the development of advanced electro-optical devices, sensors, and drug delivery systems. The most commonly studied member of this family is 4-cyano-4'-pentylbiphenyl (5CB), which exhibits a nematic phase at room temperature. The fabrication of high-quality liquid crystal cells is crucial for obtaining reliable and reproducible experimental results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of 4-cyanobiphenyl liquid crystal cells. The protocols detailed below cover the entire workflow, from substrate preparation to cell assembly and characterization.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

CategoryItemTypical Specifications
Liquid Crystal 4-cyano-4'-pentylbiphenyl (5CB)Nematic range: 22.5 °C to 35.0 °C
Other this compound derivativese.g., 7CB, 8OCB
Substrates Indium Tin Oxide (ITO) coated glass slidesSheet resistance: <100 Ω/sq
Alignment Layer Polyimide (PI) solutionFor planar or homeotropic alignment
Rubbing clothVelvet or other suitable material
Cell Assembly Spacers (microspheres)Diameter: 2-20 µm
UV-curable sealant/epoxyOptically clear
Cleaning SolventsAcetone, Isopropyl alcohol (IPA), Deionized (DI) water
DetergentNon-ionic, suitable for glass
Equipment Spin coaterFor uniform polyimide coating
Hot plateFor baking polyimide
Rubbing machine or manual rubbing setupFor creating alignment direction
UV lampFor curing sealant
Vacuum chamberFor liquid crystal filling
Polarizing optical microscope (POM)For cell inspection and characterization
Function generator and amplifierFor applying voltage to the cell
Photodetector and oscilloscopeFor electro-optical measurements
LCR meterFor capacitance and dielectric measurements

Quantitative Data Summary

The following tables summarize key quantitative data for 5CB, a representative this compound liquid crystal, and typical parameters for cell fabrication.

Table 1: Physical and Optical Properties of 5CB

PropertySymbolValueTemperature (°C)Reference
Molecular Formula-C₁₈H₁₉N-
Molecular WeightMₙ249.36 g/mol -
Nematic to Isotropic Phase TransitionTₙᵢ35.0 °C-
Crystal to Nematic Phase TransitionTₖₙ22.5 °C-
Densityρ~1.022 g/cm³25
Refractive Index (extraordinary)nₑ~1.70625[1]
Refractive Index (ordinary)nₒ~1.52925[1]
BirefringenceΔn~0.17725
Dielectric AnisotropyΔε+11.525[2]
Splay Elastic ConstantK₁₁~6.2 pN26[3]
Twist Elastic ConstantK₂₂~3.9 pN26[3]
Bend Elastic ConstantK₃₃~8.2 pN26[3]
Rotational Viscosityγ₁~0.077 Pa·s25

Table 2: Typical Fabrication Parameters

ParameterValue RangeNotes
ITO Substrate Cleaning Sonication Time10-30 minutes per solvent[4][5][6]Temperature can be elevated to 50-60 °C for detergent cleaning[4].
Polyimide Spin Coating Speed2000-6000 rpmSpeed determines the thickness of the alignment layer[2].
Polyimide Baking Temperature80-90 °C (pre-bake), 180-230 °C (hard-bake)[7]Baking times are typically 5-15 min for pre-bake and 60 min for hard-bake[7].
Rubbing Pile Depth0.1-2 mmDepends on the desired pretilt angle.
Rubbing Roller Speed100-1000 rpm
Cell Gap Thickness2-20 µmControlled by the diameter of the spacers.
UV Curing Time1-5 minutesDepends on the sealant and UV lamp intensity.
Vacuum for LC Filling< 1 Pa[8]To ensure a bubble-free fill.

Experimental Protocols

This section provides detailed step-by-step protocols for the fabrication and characterization of this compound liquid crystal cells.

Protocol 1: ITO Substrate Cleaning

A pristine substrate surface is critical for achieving uniform liquid crystal alignment.

  • Initial Cleaning: Gently wipe the ITO-coated glass substrates with a lint-free cloth soaked in acetone to remove any gross contaminants.

  • Sonication in Detergent: Prepare a dilute solution of a non-ionic detergent (e.g., Decon 90) in DI water. Place the substrates in a substrate rack and sonicate in the detergent solution for 15-30 minutes at 50-60 °C[4].

  • DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residue. Sonicate the substrates in DI water for 15 minutes.

  • Solvent Sonication: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each[5].

  • Final Rinse and Drying: Rinse the substrates with fresh DI water and dry them with a stream of filtered nitrogen gas.

  • UV-Ozone or Plasma Treatment (Optional): For applications requiring a highly hydrophilic surface, treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before spin coating[4].

Protocol 2: Alignment Layer Deposition and Rubbing

The polyimide alignment layer dictates the orientation of the liquid crystal molecules at the substrate surface.

  • Spin Coating: Place a cleaned ITO substrate on the spin coater chuck. Dispense a few drops of the polyimide solution onto the center of the substrate. Spin coat at a speed between 2000-6000 rpm for 30-60 seconds to achieve the desired thickness. The thickness of the polyimide layer decreases with increasing spin speed[2].

  • Pre-baking: Transfer the coated substrate to a hotplate and pre-bake at 80-90 °C for 5-15 minutes to evaporate the solvent.

  • Hard-baking: Move the substrate to a programmable oven and hard-bake at 180-230 °C for 1 hour to fully imidize the polyimide[7]. Allow the substrates to cool down slowly to room temperature.

  • Rubbing: Mount the polyimide-coated substrate on the stage of a rubbing machine. A velvet cloth is typically used for rubbing[9]. The rubbing process involves moving the substrate under a rotating roller wrapped with the cloth. Key parameters to control are the pile depth of the cloth, the rotation speed of the roller, the translation speed of the substrate, and the number of rubbing passes. These parameters collectively determine the rubbing strength and the resulting pretilt angle of the liquid crystal.

Protocol 3: Cell Assembly

This protocol describes the assembly of the two substrates to form an empty cell with a precise gap.

  • Dispense Sealant: On one of the rubbed substrates, dispense a thin line of UV-curable sealant along the perimeter, leaving a small opening for filling.

  • Apply Spacers: Mix a small quantity of microspheres (spacers) of the desired diameter into the sealant or sprinkle them uniformly over the substrate surface.

  • Assemble the Cell: Place the second rubbed substrate on top of the first, with their rubbing directions either parallel or anti-parallel, depending on the desired cell configuration (e.g., homogeneous or twisted nematic).

  • Curing: Gently press the two substrates together to ensure a uniform cell gap. Place the assembled cell under a UV lamp to cure the sealant[10]. The curing time will depend on the sealant and the intensity of the UV lamp.

Protocol 4: Liquid Crystal Filling

The empty cell is filled with the this compound liquid crystal in a vacuum to prevent air bubbles.

  • Prepare the LC: Heat the this compound liquid crystal to its isotropic phase (above 35 °C for 5CB) to reduce its viscosity.

  • Vacuum Chamber Setup: Place the empty cell and a small reservoir of the isotropic liquid crystal inside a vacuum chamber[8].

  • Evacuation: Evacuate the chamber to a pressure below 1 Pa[8]. This removes the air from the empty cell.

  • Filling: While under vacuum, bring the filling opening of the cell into contact with the liquid crystal reservoir.

  • Venting: Slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell via capillary action[11].

  • Sealing the Filling Port: Once the cell is filled, remove it from the chamber. Clean any excess liquid crystal from around the filling port and seal the opening with a small drop of UV-curable adhesive or epoxy.

Characterization Protocols

Protocol 5: Contrast Ratio Measurement

The contrast ratio is a measure of the display's ability to produce bright whites and dark blacks.

  • Setup: Place the liquid crystal cell between two crossed polarizers in a polarizing optical microscope. The light source should be a stable, unpolarized source.

  • Bright State (V > Vth): Apply a voltage to the cell that is sufficient to switch the liquid crystal molecules to the "on" state (typically a few volts). Measure the transmitted light intensity (I_bright) using a photodetector.

  • Dark State (V = 0): Remove the applied voltage, allowing the liquid crystal to relax to its "off" state. Measure the transmitted light intensity (I_dark).

  • Calculation: The contrast ratio (CR) is calculated as CR = I_bright / I_dark.

Protocol 6: Switching Time Measurement

This protocol measures the time it takes for the liquid crystal to switch between the on and off states.

  • Setup: Use the same setup as for the contrast ratio measurement. Connect the output of the photodetector to an oscilloscope. The function generator should be set to apply a square wave voltage to the cell.

  • Rise Time (τ_on): Apply a square wave voltage and observe the change in transmitted light intensity on the oscilloscope. The rise time is the time taken for the intensity to go from 10% to 90% of its maximum value when the voltage is applied[12].

  • Fall Time (τ_off): The fall time is the time taken for the intensity to drop from 90% to 10% of its maximum value when the voltage is turned off[12].

Protocol 7: Pretilt Angle Measurement (Crystal Rotation Method)

The pretilt angle is the small angle the liquid crystal director makes with the substrate surface in the absence of an electric field.

  • Setup: Place the liquid crystal cell on a rotatable stage between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of the polarizers. A monochromatic light source (e.g., a He-Ne laser) is used for illumination.

  • Rotation and Measurement: Rotate the cell and measure the transmitted light intensity as a function of the rotation angle.

  • Data Analysis: The pretilt angle can be determined by analyzing the symmetry and positions of the maxima and minima in the transmission versus rotation angle curve[13][14].

Diagrams

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_filling LC Filling & Sealing cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning Spin_Coating Polyimide Spin Coating ITO_Cleaning->Spin_Coating Baking Polyimide Baking Spin_Coating->Baking Rubbing Alignment Layer Rubbing Baking->Rubbing Sealant_Dispensing Dispense UV Sealant Rubbing->Sealant_Dispensing Spacer_Application Apply Spacers Sealant_Dispensing->Spacer_Application Substrate_Mating Mate Substrates Spacer_Application->Substrate_Mating UV_Curing Cure Sealant Substrate_Mating->UV_Curing LC_Heating Heat LC to Isotropic UV_Curing->LC_Heating Vacuum_Filling Vacuum Filling LC_Heating->Vacuum_Filling Port_Sealing Seal Filling Port Vacuum_Filling->Port_Sealing POM_Inspection POM Inspection Port_Sealing->POM_Inspection Contrast_Ratio Contrast Ratio Measurement POM_Inspection->Contrast_Ratio Switching_Time Switching Time Measurement POM_Inspection->Switching_Time Pretilt_Angle Pretilt Angle Measurement POM_Inspection->Pretilt_Angle

Caption: Experimental workflow for the fabrication and characterization of a liquid crystal cell.

G cluster_cell Liquid Crystal Cell Cross-Section cluster_legend Components Top_Glass Top Glass Substrate Top_ITO ITO Electrode Top_PI Polyimide Alignment Layer LC_Layer This compound Liquid Crystal (e.g., 5CB) Bottom_PI Polyimide Alignment Layer Bottom_ITO ITO Electrode Bottom_Glass Bottom Glass Substrate Glass Glass ITO ITO PI Polyimide LC Liquid Crystal

Caption: Schematic diagram of a typical this compound liquid crystal cell structure.

References

Application Notes and Protocols: Photophysical Properties of 4-Cyanobiphenyl and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Cyanobiphenyl (4CB) and its derivatives are a significant class of organic molecules renowned for their unique liquid crystalline and photophysical properties. The rigid biphenyl core coupled with the electron-withdrawing cyano group creates a molecule with a significant dipole moment, which is fundamental to its behavior.[1] These characteristics make them cornerstone components in material science, particularly in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[2][3] Understanding the photophysical properties—such as absorption, emission, quantum yield, and excited-state lifetime—is critical for designing and optimizing these materials for advanced applications, including fluorescent probes and sensors.[2] This document provides a summary of these properties and detailed protocols for their characterization.

Summary of Photophysical Properties

The photophysical behavior of this compound is dominated by electronic transitions within its π-conjugated system. The fluorescence originates from the planar 1La state, which is polarized along the long axis of the molecule.[1] Key properties are heavily influenced by the molecular environment (solvent polarity) and structural modifications (derivatives).

  • Solvent Effects: In solvents of increasing polarity, a red shift (bathochromic shift) in the emission spectrum is typically observed, along with a loss of vibrational structure. This is attributed to the reorientation of solvent molecules around the excited state, which has a larger dipole moment than the ground state.[1]

  • Substitution Effects: Adding alkyl or alkoxy chains at the 4'-position (creating the widely studied nCB and nOCB series) modifies the liquid crystalline properties and can subtly tune the photophysical characteristics.[1][4]

  • Aggregation Effects: At high concentrations, this compound and its derivatives can form excimers (excited-state dimers), leading to broad, structureless, and red-shifted emission bands.[1]

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes typical photophysical data for this compound and a common derivative in various solvents. Note that these values can vary based on experimental conditions such as temperature, concentration, and excitation wavelength.

CompoundSolventλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
This compound (4CB) Cyclohexane~280~330N/AN/A
Ethanol~280~350N/AN/A
4'-Octyl-4-cyanobiphenyl (8CB) Cyclohexane~282~3350.151.2
Acetonitrile~282~3600.053.5
4'-Octyloxy-4-cyanobiphenyl (8OCB) VariousN/AN/AN/AN/A

Data are representative values compiled from trends described in the literature.[1][5] Exact values should be determined experimentally.

Key Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures.[6] The following protocols outline the methodologies for key measurements.

Protocol 2.1: UV-Visible Absorption Spectroscopy

This protocol determines the wavelengths of maximum absorption (λ_max) and the molar absorption coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength.[7][8]

Objective: To measure the UV-Vis absorption spectrum and calculate the molar absorption coefficient.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analyte (e.g., this compound derivative)

  • Spectroscopic grade solvent

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the analyte in the chosen solvent with a precisely known concentration (e.g., 1x10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). The aim is to find a concentration that gives a maximum absorbance between 0.1 and 1.0.[9]

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Using the Beer-Lambert Law (A = εlc), where A is the absorbance at λ_max, l is the path length (1 cm), and c is the molar concentration, calculate ε.[9]

    • For higher accuracy, plot absorbance vs. concentration. The slope of the resulting line will be equal to ε.

Protocol 2.2: Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10] The relative method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[10][11]

Objective: To determine the relative fluorescence quantum yield of a sample.

Materials:

  • Spectrofluorometer[12]

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

  • Standard fluorophore with known Φ_f (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)[13]

  • Sample of unknown quantum yield

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions for both the standard and the unknown sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for all prepared solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength (λ_ex) for both the standard and the sample. This should be a wavelength where both absorb light.

    • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Record the corrected fluorescence emission spectra for all standard and sample solutions under identical instrument conditions (e.g., excitation/emission slit widths).

  • Data Analysis:

    • Integrate the area under the background-corrected fluorescence emission spectra for each solution.[13]

    • Plot the integrated fluorescence intensity versus absorbance at λ_ex for both the standard and the sample.

    • Calculate the quantum yield using the following equation[11]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the unknown sample and the standard, respectively.

Protocol 2.3: Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes from picoseconds to microseconds.[14][15]

Objective: To measure the fluorescence decay and determine the fluorescence lifetime.

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., laser diode, LED)[16]

    • Sample holder

    • Monochromator or optical filters

    • Single-photon sensitive detector (e.g., PMT)[16]

    • TCSPC electronics[17]

  • Sample solution (absorbance < 0.1 at excitation wavelength)

  • Scattering solution for Instrument Response Function (IRF) measurement (e.g., dilute Ludox or non-dairy creamer)

Procedure:

  • System Setup:

    • Select a pulsed light source with a wavelength suitable for exciting the sample.

    • Set the pulse repetition rate to be low enough that the fluorescence can decay completely between pulses (typically 10x the expected lifetime).

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample with the scattering solution.

    • Set the emission wavelength to the excitation wavelength.

    • Acquire the IRF. This represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Set the emission monochromator to the sample's fluorescence maximum.

    • Acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel (e.g., >10,000 counts) for good statistics.

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay curve, using the measured IRF.

    • The data is typically fit to a single or multi-exponential decay model: I(t) = Σ A_i * exp(-t/τ_i)

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.[16]

Visualizations

Jablonski Diagram for Photophysical Processes

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating key electronic transitions in a molecule.

Experimental Workflow for Photophysical Characterization

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep Sample & Standard Preparation UVVis UV-Vis Absorption Spectroscopy Prep->UVVis SteadyState Steady-State Fluorescence UVVis->SteadyState Abs_Analysis Calculate ε UVVis->Abs_Analysis TCSPC Lifetime Measurement (TCSPC) SteadyState->TCSPC QY_Analysis Calculate Quantum Yield (Φf) SteadyState->QY_Analysis Lifetime_Analysis Determine Lifetime (τ) TCSPC->Lifetime_Analysis Report Final Report Abs_Analysis->Report QY_Analysis->Report Lifetime_Analysis->Report

Caption: Logical workflow for the complete photophysical characterization of a compound.

Structure-Property Relationships in this compound Derivatives

StructureProperty cluster_core Core Structure cluster_deriv Derivatization cluster_props Resulting Properties Core {this compound Core | Biphenyl + Cyano Group} Deriv Structural Modification e.g., Add 4'-Alkyl/Alkoxy Chain (nCB / nOCB) Core->Deriv Synthesis Props Altered Photophysics Modified Material Properties Deriv->Props Leads to Details Red-shifted emission Changes in Φf and τ Emergence of liquid crystal phases (Nematic, Smectic) Props:p2->Details

Caption: How structural modification of this compound impacts its properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyanobiphenyl. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using Suzuki-Miyaura coupling and Ullmann coupling reactions.

Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a versatile method for the synthesis of this compound, typically involving the reaction of 4-bromobenzonitrile with phenylboronic acid in the presence of a palladium catalyst and a base.

Question: Why is the yield of my Suzuki coupling reaction for this compound low or the conversion incomplete?

Answer:

Low yields in Suzuki coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary causes and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species can be oxidized by atmospheric oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Degraded Catalyst: Some palladium sources, like Pd₂(dba)₃, can degrade over time. Use a fresh or properly stored catalyst. Consider using more stable pre-catalysts like those developed by Buchwald.

    • Insufficient Reduction of Pd(II): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient. This reduction often consumes some of the boronic acid or phosphine ligand, which can also lead to side reactions.

  • Boronic Acid Instability: Phenylboronic acid can be unstable under certain conditions.

    • Protodeboronation: The carbon-boron bond can be cleaved by protic sources like water or alcohols, replacing the boronic acid group with a hydrogen atom. Use anhydrous solvents if this is a persistent issue, although some water is often necessary to dissolve the base.

    • Decomposition: Use fresh, high-purity phenylboronic acid. For particularly sensitive reactions, consider more stable derivatives like pinacol esters or MIDA boronates.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. Ensure you are using at least 2-3 equivalents.

    • Solvent: The solvent system must be appropriate for the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic substrates and the inorganic base.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition. Optimization of the reaction temperature is often necessary.

Question: I am observing a significant amount of homocoupling product (biphenyl) in my Suzuki coupling reaction. How can I minimize this?

Answer:

Homocoupling of phenylboronic acid is a common side reaction. Here are the primary causes and strategies to mitigate it:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids catalyzed by palladium. Rigorous degassing of all solvents and the reaction mixture is crucial.

  • Use of Pd(II) Pre-catalysts: The in-situ reduction of Pd(II) to Pd(0) can initiate homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help reduce this side reaction.

  • Excess Boronic Acid: While a slight excess of boronic acid is often used to drive the reaction to completion, a large excess can increase the rate of homocoupling. Try using a stoichiometry closer to 1:1.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can improve selectivity.

  • Slow Addition: Adding the phenylboronic acid solution slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

Ullmann Coupling Issues

The Ullmann reaction is a classical method for forming biaryl compounds, which in the context of this compound synthesis, would typically involve the coupling of an aryl halide with a copper reagent.

Question: My Ullmann reaction for the synthesis of this compound is giving a very low yield. What are the common causes?

Answer:

The traditional Ullmann reaction is known for its often harsh conditions and variable yields.[1] Key factors affecting the yield include:

  • Inactive Copper Catalyst: The surface of the copper can be oxidized, rendering it inactive.

    • Activation of Copper: Activating the copper powder immediately before use can significantly improve yields. This can be done by washing with a dilute acid to remove the oxide layer, followed by rinsing with water and a solvent, and drying.

    • Use of Copper(I) Salts: Using a fresh, high-purity copper(I) salt like CuI can be more effective than copper powder.

  • Harsh Reaction Conditions: The high temperatures (often >200 °C) required for the classical Ullmann reaction can lead to decomposition of starting materials and products.[2]

    • Ligand-Assisted Ullmann Coupling: Modern variations of the Ullmann reaction utilize ligands (e.g., phenanthrolines, diamines) that can facilitate the reaction at much lower temperatures.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. The choice of solvent can influence the reaction rate and yield.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using a less reactive aryl halide, you may need to employ more forcing conditions or a more active catalyst system.

Question: Can the cyano group be hydrolyzed under the reaction conditions for Suzuki or Ullmann coupling?

Answer:

Yes, the cyano group (-C≡N) can be susceptible to hydrolysis to an amide (-CONH₂) or a carboxylic acid (-COOH) under either strongly acidic or basic conditions, especially at elevated temperatures.[3][4]

  • Suzuki Coupling: The basic conditions of the Suzuki reaction, especially with strong bases and the presence of water, can potentially lead to nitrile hydrolysis. If you observe the formation of 4-carboxybiphenyl or 4-biphenylcarboxamide, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or running the reaction at a lower temperature for a shorter duration.

  • Ullmann Coupling: The high temperatures of the classical Ullmann reaction could promote the hydrolysis of the nitrile if any water is present. In modern, milder Ullmann couplings, this is less of a concern, but it is still a potential side reaction to be aware of, especially during workup if acidic or basic conditions are used.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial syntheses include:

  • Suzuki-Miyaura Coupling: Reaction of an aryl halide (e.g., 4-bromobenzonitrile) with an arylboronic acid (e.g., phenylboronic acid) catalyzed by a palladium complex. This is often the preferred method due to its mild reaction conditions and high functional group tolerance.

  • Ullmann Reaction: Copper-mediated coupling of two aryl halides. This is a more classical method that often requires harsher conditions.[5]

  • Grignard Reagent-based Methods: A Grignard reagent (e.g., phenylmagnesium bromide) can react with a p-halobenzonitrile in the presence of a nickel or palladium catalyst.

  • From Biphenyl: This involves the functionalization of biphenyl, for example, through bromination followed by cyanation. However, this route can lead to isomeric mixtures and uses highly toxic reagents like cuprous cyanide.

Q2: Which starting materials are typically used for the Suzuki coupling synthesis of this compound?

A2: The most common combination is the reaction between 4-bromobenzonitrile and phenylboronic acid . Other aryl halides (like 4-iodobenzonitrile) can also be used, and they are generally more reactive than the bromide.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through:

  • Recrystallization: This is a common and effective method for obtaining high-purity this compound. Suitable solvents include ethanol or mixtures of organic solvents like ethyl acetate and hexanes.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Distillation: For larger quantities, distillation under reduced pressure can be employed.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound via Suzuki-Miyaura coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling for this compound Synthesis

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1285
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O100892
34-IodobenzonitrilePhenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)DMF90695
44-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄ (3)t-BuOH/H₂O1102478

Data compiled from various literature sources for illustrative purposes. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and phenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure this compound as a white solid.

Protocol 2: Synthesis of this compound via Ullmann Coupling

This protocol provides a general procedure for the copper-catalyzed homocoupling of an aryl halide. Note that this method often requires higher temperatures and may result in lower yields compared to the Suzuki coupling.

Materials:

  • 4-Iodobenzonitrile

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (dilute)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Activation (Optional but Recommended): Stir copper powder in dilute HCl for a few minutes, then filter and wash with water, followed by ethanol and ether. Dry the activated copper powder under vacuum.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Heat the reaction mixture to reflux (around 150-160 °C) under an inert atmosphere (argon or nitrogen). Stir the reaction vigorously. Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues. Wash the celite pad with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with toluene (3 x).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the Suzuki protocol.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Synthesis Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_biaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_biaryl RedElim Reductive Elimination RedElim->Pd0 Product This compound (Ar-Ar') RedElim->Product ArylHalide 4-Bromobenzonitrile (Ar-X) BoronicAcid Phenylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., Na₂CO₃) Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reagents Combine Reactants: Aryl Halide & Boronic Acid/Coupling Partner Start->Reagents SolventBase Add Solvent and Base Reagents->SolventBase Degas Degas Reaction Mixture SolventBase->Degas Catalyst Add Catalyst (e.g., Pd or Cu based) Degas->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize End End Characterize->End Troubleshooting_Flowchart Troubleshooting Logic for Low Yield Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvents) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Use Fresh/Purified Reagents ReagentsOK->ReplaceReagents No CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) ReagentsOK->CheckConditions Yes ReplaceReagents->Start ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Systematically Optimize: - Temperature - Concentration - Base/Ligand Screening ConditionsOK->OptimizeConditions No CheckByproducts Analyze Byproducts (e.g., Homocoupling, Hydrolysis) ConditionsOK->CheckByproducts Yes OptimizeConditions->Start ByproductsPresent Significant Byproducts? CheckByproducts->ByproductsPresent AddressByproducts Implement Mitigation Strategy: - Rigorous Degassing - Use Pd(0) Catalyst - Adjust Base/Stoichiometry ByproductsPresent->AddressByproducts Yes Success Improved Yield ByproductsPresent->Success No AddressByproducts->Start

References

Technical Support Center: Optimizing the Alignment of 4-Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the alignment of 4-cyanobiphenyl (nCB) liquid crystals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the alignment of this compound liquid crystals in a question-and-answer format.

Issue 1: Poor or Non-Uniform Alignment

Q1: Why does my liquid crystal cell appear patchy or show regions of different brightness when viewed between crossed polarizers?

A: This indicates non-uniform alignment, which can be caused by several factors:

  • Inadequate Substrate Cleaning: Dust particles, organic residues, or other contaminants on the substrate surface can disrupt the alignment layer and create defects.

  • Poor Alignment Layer Deposition: An unevenly coated alignment layer (e.g., polyimide) will result in varying anchoring strengths across the substrate, leading to a patchy appearance.

  • Insufficient Curing of Polyimide: Incomplete imidization of the polyamic acid can lead to a weak alignment layer that is unable to effectively anchor the liquid crystal molecules.

  • Inconsistent Rubbing Process: For mechanically aligned samples, variations in rubbing pressure, speed, or a worn-out rubbing cloth can lead to non-uniform grooves and consequently, poor alignment.

  • Contamination of Liquid Crystal Material: Impurities within the this compound liquid crystal can interfere with the molecular ordering at the alignment surface.

Troubleshooting Steps:

  • Verify Substrate Cleaning Protocol: Ensure a thorough and consistent cleaning procedure for your substrates (e.g., glass, ITO-coated glass). A typical process involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Optimize Spin Coating Parameters: Adjust the spin speed, acceleration, and duration to achieve a uniform thickness for your alignment layer.

  • Ensure Complete Curing: Follow the recommended curing profile for your specific polyimide, including pre-baking and final curing temperatures and durations. Incomplete curing can be a significant source of alignment issues.[1][2]

  • Standardize Rubbing Process: Maintain consistent rubbing parameters, including the pile depth of the rubbing cloth, the rotation speed of the rubbing roller, and the translation speed of the substrate. Regularly inspect and replace the rubbing cloth to ensure consistent performance.[3][4][5]

  • Use High-Purity Liquid Crystal: Ensure the this compound liquid crystal is of high purity and has been stored correctly to prevent contamination.

Issue 2: Disclination Lines and Defects

Q2: I observe lines and point defects within my liquid crystal cell. What are they and how can I minimize them?

A: These are disclination lines and point defects, which are regions where the liquid crystal director changes abruptly. Common causes include:

  • Surface Irregularities: Scratches, pits, or other physical defects on the substrate can act as nucleation sites for disclinations.

  • Dust Particles: Particulate contamination on the substrate or within the liquid crystal can create localized alignment disruptions.

  • Rapid Cooling: Cooling the liquid crystal cell too quickly from the isotropic phase to the nematic phase can "freeze in" defects.

  • Flow-Induced Alignment Issues: During the capillary filling of the cell, flow gradients can create temporary alignment patterns that can persist as defects if the surface anchoring is not strong enough to overcome them.

Troubleshooting Steps:

  • Inspect Substrate Quality: Use high-quality substrates with minimal surface defects.

  • Maintain a Clean Environment: Work in a clean environment (e.g., a cleanroom or a laminar flow hood) to minimize dust contamination.

  • Controlled Cooling: Cool the cell slowly and in a controlled manner from the isotropic phase. This allows the liquid crystal molecules more time to align with the surface anchoring direction.

  • Optimize Filling Process: Fill the cell at a temperature well within the isotropic phase of the this compound liquid crystal to minimize flow-induced alignment effects.

Issue 3: Incorrect or Unstable Pretilt Angle

Q3: The pretilt angle of my this compound liquid crystal is not what I expected, or it seems to change over time. What could be the cause?

A: The pretilt angle is a critical parameter that is highly sensitive to surface conditions. Deviations or instability can arise from:

  • Incorrect Curing Temperature for Polyimide: The final curing temperature of the polyimide alignment layer has a significant impact on the resulting pretilt angle.[1][6]

  • Inappropriate Rubbing Strength: For mechanically aligned cells, the rubbing strength (a function of pile depth, rotation speed, and translation speed) directly influences the pretilt angle.[5]

  • Surface Energy Mismatch: The surface energy of the alignment layer plays a crucial role. For homeotropic (vertical) alignment, the surface energy of the alignment layer should be lower than the surface tension of the liquid crystal.

  • Degradation of the Alignment Layer: Exposure to UV light or harsh chemicals can degrade the alignment layer over time, leading to changes in the pretilt angle.

Troubleshooting Steps:

  • Precisely Control Curing Temperature: Calibrate and carefully control the temperature of your oven or hotplate during the polyimide curing process. Refer to the manufacturer's datasheet for the specific polyimide being used.

  • Systematically Vary Rubbing Parameters: To achieve a desired pretilt angle, systematically vary the rubbing strength and measure the resulting pretilt angle.

  • Select Appropriate Alignment Layer: Choose an alignment material with a surface energy that is suitable for the desired alignment (planar or homeotropic) of the this compound liquid crystal.

  • Protect the Alignment Layer: Store prepared substrates in a dark, clean environment and avoid exposure to solvents or UV light that could damage the alignment layer.

Data Presentation

The following tables summarize key quantitative data for the alignment of this compound liquid crystals.

Table 1: Effect of Rubbing Strength on Pretilt Angle of 5CB on a Polyimide Alignment Layer

Rubbing Strength (Arbitrary Units)Pretilt Angle (°)
Weak< 1
Medium1 - 3
Strong> 3

Note: The exact relationship between rubbing parameters and pretilt angle is highly dependent on the specific polyimide and rubbing equipment used.

Table 2: Anchoring Energy of 4-pentyl-4'-cyanobiphenyl (5CB) on Various Alignment Layers

Alignment LayerAlignment TypeAnchoring Energy (J/m²)
Rubbed Polyimide (PI2555)Planar4.4 x 10⁻⁵
Photoalignment Material (SD1)Planar2.0 x 10⁻⁷
Oligo-terminated Self-Assembled Monolayers on GoldPlanar1.4 - 5.5 x 10⁻⁶
Polyisoprene/PolystyrenePlanar< 3 x 10⁻¹⁰
Polyimide with Cyanobiphenyl Side ChainsPlanar> 2.2x improvement over unmodified PI

Table 3: Birefringence of this compound Homologous Series

CompoundBirefringence (Δn) at T-Tni = -10°C
5CB~0.18
6CB~0.17
7CB~0.16
8CB~0.15

Note: Birefringence is dependent on temperature and wavelength. The values presented are approximate and for comparative purposes.

Experimental Protocols

Protocol 1: Planar Alignment using Rubbed Polyimide

This protocol describes the steps for achieving planar alignment of this compound liquid crystals using a rubbed polyimide layer.

  • Substrate Cleaning:

    • Place substrates in a beaker with acetone and sonicate for 15 minutes.

    • Rinse with deionized water.

    • Place substrates in a beaker with isopropanol and sonicate for 15 minutes.

    • Rinse with deionized water.

    • Dry the substrates with a stream of dry nitrogen gas.

    • Dehydrate the substrates on a hotplate at 120°C for 10 minutes.

  • Polyimide Spin Coating:

    • Dispense the polyimide solution (e.g., Nissan SE-2170) onto the center of the substrate.

    • Spin coat at 500 rpm for 5 seconds, then ramp to 3000 rpm for 30 seconds to achieve a uniform layer.[7]

  • Polyimide Curing:

    • Pre-bake the coated substrates on a hotplate at 80°C for 5 minutes to evaporate the solvent.

    • Transfer the substrates to an oven and cure at 180-200°C for 1 hour to achieve full imidization.[1][8]

  • Mechanical Rubbing:

    • Mount the cured substrates onto the stage of a rubbing machine.

    • Use a velvet or rayon cloth with a specific pile depth (e.g., 0.5 mm).

    • Set the rubbing roller rotation speed (e.g., 500 rpm) and the substrate translation speed (e.g., 10 mm/s) to achieve the desired rubbing strength.[4]

    • Perform a single unidirectional rub on each substrate.

  • Cell Assembly:

    • Apply a UV-curable sealant mixed with spacer beads (e.g., 5 µm) to the perimeter of one substrate.

    • Place the second substrate on top, with the rubbing directions anti-parallel.

    • Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Liquid Crystal Filling:

    • Heat the cell and the this compound liquid crystal to a temperature above the nematic-isotropic transition temperature (e.g., 40°C for 5CB).

    • Place a drop of the isotropic liquid crystal at the filling gap.

    • Allow the liquid crystal to fill the cell via capillary action.

    • Seal the filling port with a UV-curable sealant.

    • Cool the cell slowly to room temperature.

Protocol 2: Homeotropic Alignment using Photoalignment

This protocol outlines the procedure for achieving homeotropic (vertical) alignment using a photo-sensitive alignment layer.

  • Substrate Cleaning: Follow the same procedure as in Protocol 1.

  • Photoalignment Material Coating:

    • Dispense the photoalignment material solution (e.g., a solution of a sulfonic azo dye) onto the center of the substrate.

    • Spin coat at an appropriate speed to achieve a uniform thin film.

  • Baking:

    • Bake the coated substrates on a hotplate at a temperature recommended by the material supplier (e.g., 100-150°C) to remove the solvent.

  • UV Exposure:

    • Expose the substrates to linearly polarized UV light at a specific wavelength (e.g., 365 nm for many azo-dyes).

    • The required exposure dose will depend on the specific material and desired anchoring energy, but typically ranges from 1 to 20 J/cm².[9] The polarization direction of the UV light will determine the orientation of the liquid crystal molecules. For homeotropic alignment, the material and process are designed to induce out-of-plane alignment.

  • Cell Assembly and Filling: Follow the same procedures as in Protocol 1 (steps 5 and 6).

Visualizations

experimental_workflow_rubbing cluster_prep Substrate Preparation cluster_align Alignment Process cluster_cell Cell Fabrication Cleaning Substrate Cleaning SpinCoating Polyimide Spin Coating Cleaning->SpinCoating Curing Polyimide Curing SpinCoating->Curing Rubbing Mechanical Rubbing Curing->Rubbing Assembly Cell Assembly Rubbing->Assembly Filling LC Filling Assembly->Filling Cooling Slow Cooling Filling->Cooling

Caption: Workflow for planar alignment via rubbing.

troubleshooting_logic Start Poor LC Alignment Observed Q1 Non-Uniform Brightness? Start->Q1 Q2 Disclination Lines/Defects? Start->Q2 Q3 Incorrect Pretilt Angle? Start->Q3 Sol1 Check Substrate Cleaning Optimize Spin Coating Verify Curing Standardize Rubbing Q1->Sol1 Yes Sol2 Inspect Substrate Quality Maintain Clean Environment Control Cooling Rate Optimize Filling Process Q2->Sol2 Yes Sol3 Control Curing Temperature Adjust Rubbing Strength Select Appropriate Alignment Layer Q3->Sol3 Yes

Caption: Troubleshooting logic for common alignment issues.

References

"troubleshooting defects in 4-cyanobiphenyl liquid crystal cells"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanobiphenyl (4CB) based liquid crystal (LC) cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common defects and issues encountered during the fabrication and analysis of this compound liquid crystal cells.

Q1: What are disclination lines and why do they appear in my LC cell?

A: Disclination lines are defects where the director, which represents the average local orientation of the liquid crystal molecules, changes abruptly.[1] They often appear as thin, dark lines or threads when viewed under a polarizing optical microscope (POM). In nematic liquid crystals like those based on this compound, these defects represent regions of high elastic energy.[2]

  • Common Causes:

    • Rapid Temperature Changes: Quenching the liquid crystal from its isotropic phase to the nematic phase can generate twist disclinations.[3]

    • Surface Contamination: Dust particles, impurities on the substrate, or imperfections in the alignment layer can pin the liquid crystal molecules and create discontinuities.

    • Flow during Filling: The flow of the liquid crystal into the cell can induce specific alignments that lead to the formation of disclinations.[4]

    • Spontaneous Formation: In cells with degenerate planar anchoring (where molecules lie in the plane of the surface but with no preferred in-plane direction), domains of different orientations can form, with disclinations at their boundaries.[5]

  • Troubleshooting Steps:

    • Control Cooling Rate: Anneal the cell by cooling it slowly from the isotropic phase. This allows the molecules more time to align uniformly and can help annihilate defects.[5]

    • Ensure Cleanliness: Use high-purity liquid crystal material and ensure substrates are meticulously cleaned before applying the alignment layer.

    • Optimize Filling: Fill the cell slowly and steadily, preferably in a vacuum to prevent air bubbles and minimize flow-induced defects.

    • Apply Electric or Magnetic Fields: An external field can be used to deform and sometimes remove disclination lines.[3][6]

Q2: How can I prevent air bubbles from forming in my LC cell?

A: Air bubbles are a common issue that can disrupt the liquid crystal alignment and interfere with optical measurements.[7][8] The presence of bubbles can significantly affect the background noise and baseline stability of measurements.[9]

  • Common Causes:

    • Trapped Air During Filling: Air can be trapped in corners or between the substrates if the cell is filled improperly.

    • Outgassing: The liquid crystal material or the sealing epoxy may release dissolved gases, especially if heated.

    • Improper Sealing: A poor seal can allow air to leak into the cell over time.

  • Troubleshooting Steps:

    • Vacuum Filling: Fill the cell inside a vacuum chamber. This is the most effective method for preventing air bubbles.

    • Careful Capillary Filling: If not using a vacuum, fill the cell at an angle to allow air to escape as the liquid crystal wicks in. Ensure the liquid crystal reservoir is sufficient to fill the entire cell without introducing air gaps.

    • Degas Materials: Degas the liquid crystal and the sealing epoxy in a vacuum before use.

    • Proper Pipetting Technique: Use reverse pipetting when adding the liquid crystal to the cell opening to avoid introducing bubbles.[9]

    • Bubble Removal: If a bubble does form, it can sometimes be moved to a non-critical area of the cell by gently tilting or tapping the cell. In some cases, the movement of a bubble has been observed to improve alignment uniformity by exerting pressure on the LC layer.[7]

Q3: My cell shows a non-uniform or "mosaic" texture under the microscope. What is the cause and how can I fix it?

A: A non-uniform or mosaic texture indicates that the liquid crystal alignment is inconsistent across the viewing area, with different regions (domains) having different molecular orientations.[7][8] This can be caused by a variety of factors related to the cell preparation.

  • Common Causes:

    • Poor Alignment Layer: An unevenly coated or improperly cured polyimide (or other alignment) layer will result in poor anchoring of the liquid crystal molecules.

    • Inconsistent Rubbing: If using a rubbing technique, inconsistent pressure or speed can lead to variations in the alignment direction and pretilt angle.

    • Surface Contamination: Dust, fibers, or chemical residues on the substrate prevent the alignment layer from functioning correctly.

    • Insufficient Cell Gap Uniformity: Variations in the cell gap, caused by unevenly distributed spacers or improper sealing, can affect the alignment.

  • Troubleshooting Steps:

    • Optimize Alignment Layer Deposition: Ensure the spin-coating parameters for the polyimide are optimized for a uniform thickness. Follow the manufacturer's instructions for curing temperature and time.

    • Standardize Rubbing Process: Use a dedicated rubbing machine for consistent results. If rubbing by hand, practice maintaining even pressure and a constant direction.

    • Improve Cleaning Protocol: Implement a multi-step cleaning process for the substrates (e.g., sonication in detergents, solvents, and deionized water).

    • Ensure Uniform Cell Gap: Use a consistent concentration of spacer beads in the adhesive and apply even pressure when assembling the cell.

Q4: What are "schlieren brushes" and what do they indicate?

A: Schlieren brushes are distinctive dark cross-shapes observed in nematic liquid crystals under a polarizing optical microscope.[10] The center of each "brush" corresponds to a disclination point or line defect.[10] The dark regions occur where the orientation of the liquid crystal director is parallel to either the polarizer or the analyzer.[10] The number of brushes emanating from a central point defect can be used to determine its topological charge.[5][11] Their presence generally indicates a polydomain texture, often seen in cells with degenerate planar anchoring or when the liquid crystal has been rapidly cooled from the isotropic phase.

Quantitative Data: Properties of 4'-pentyl-4-cyanobiphenyl (5CB)

As a representative member of the this compound family, 5CB is widely used and its properties are well-documented. It is a nematic liquid crystal at room temperature.[12]

PropertyValueReference
Chemical Formula C₁₈H₁₉N[12]
Molar Mass 249.357 g·mol⁻¹[12]
Crystal to Nematic Transition 22.5 °C[12]
Nematic to Isotropic Transition (Clearing Point) 35.0 °C[12]

Experimental Protocols

Protocol 1: Fabrication of a this compound Liquid Crystal Cell

This protocol outlines the standard procedure for creating a planar alignment LC cell using polyimide and a rubbing technique.

  • Substrate Cleaning:

    • Thoroughly clean two indium tin oxide (ITO) coated glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen gas and then bake on a hotplate at 120°C for 20 minutes to remove any residual moisture.

  • Alignment Layer Deposition:

    • Spin-coat a thin layer of a polyimide alignment solution (e.g., PI-2545) onto the ITO-coated sides of the substrates. A typical spin-coating recipe is 500 rpm for 10 seconds followed by 4000 rpm for 45 seconds.

    • Soft-bake the substrates on a hotplate at ~80°C for 10 minutes to evaporate the solvent.

    • Hard-bake (cure) the polyimide in an oven according to the manufacturer's specifications (e.g., 180-250°C for 1 hour).

  • Rubbing:

    • Unidirectionally rub the cured polyimide surfaces with a velvet cloth-covered roller. This process creates microgrooves that encourage the liquid crystal molecules to align in a specific direction. Ensure the rubbing direction is consistent for both plates (e.g., parallel for a planar cell).

  • Cell Assembly:

    • Mix a small amount of spacer beads (e.g., 5 µm diameter) into a UV-curable epoxy.

    • Apply the epoxy/spacer mixture around the perimeter of one substrate, leaving small gaps for filling.

    • Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.

    • Gently press the substrates together and expose the cell to a UV lamp to cure the epoxy, fixing the cell gap.

  • Liquid Crystal Filling:

    • Heat the empty cell and the this compound liquid crystal (e.g., 5CB) to a temperature above the nematic-isotropic transition point (e.g., 40°C for 5CB).[12]

    • Place a drop of the isotropic liquid crystal at one of the gaps in the epoxy seal.

    • Allow the liquid crystal to fill the cell via capillary action. To prevent air bubbles, this is best done in a vacuum chamber.

  • Sealing:

    • Once the cell is filled, use a small amount of epoxy to seal the filling ports.

    • Slowly cool the filled cell back to room temperature to allow the uniform nematic phase to form.

Protocol 2: Characterization by Polarizing Optical Microscopy (POM)

  • Setup: Place the LC cell on the rotating stage of a polarizing microscope. Ensure the setup includes a polarizer (typically placed before the sample) and an analyzer (placed after the sample), oriented 90° to each other (crossed polarizers).

  • Observation:

    • Uniform Alignment: A well-aligned planar cell will appear uniformly bright. As the stage is rotated, the view should go fully dark (extinction) four times in a 360° rotation, when the rubbing direction is parallel to either the polarizer or the analyzer.

    • Defects: Disclination lines will appear as dark, thread-like structures.[13] Point defects may appear as the center of "schlieren brushes".[11] Air bubbles will be visible as distinct circular features.

    • Domains: Regions of different brightness or color (if a waveplate is used) that have sharp boundaries indicate a polydomain texture.

Visualizations

Experimental Workflow: LC Cell Fabrication

G cluster_prep Substrate Preparation cluster_assembly Cell Construction cluster_fill Finalization Clean 1. Substrate Cleaning SpinCoat 2. Spin-Coat Polyimide Clean->SpinCoat Cure 3. Cure Polyimide SpinCoat->Cure Rub 4. Rubbing Cure->Rub ApplyEpoxy 5. Apply Spacer/Epoxy Rub->ApplyEpoxy Assemble 6. Assemble Cell ApplyEpoxy->Assemble CureEpoxy 7. Cure Epoxy Assemble->CureEpoxy FillLC 8. Fill with Liquid Crystal CureEpoxy->FillLC Seal 9. Seal Cell FillLC->Seal Cool 10. Controlled Cooling Seal->Cool Final Final Cool->Final Finished Cell

Caption: Workflow for fabricating a this compound liquid crystal cell.

Logical Diagram: Troubleshooting Common LC Cell Defects

G Start Observe Cell under POM Defect_Observed Defect Observed? Start->Defect_Observed Good_Cell Cell is Uniformly Aligned Defect_Observed->Good_Cell No Defect_Type Identify Defect Type Defect_Observed->Defect_Type Yes Lines Disclination Lines / Schlieren Brushes Defect_Type->Lines Bubbles Air Bubbles Defect_Type->Bubbles Mosaic Mosaic / Non-uniform Texture Defect_Type->Mosaic Cause_Lines Cause: - Rapid Cooling - Contamination - Flow-induced Stress Lines->Cause_Lines Cause_Bubbles Cause: - Trapped Air - Outgassing - Poor Seal Bubbles->Cause_Bubbles Cause_Mosaic Cause: - Poor Alignment Layer - Inconsistent Rubbing - Surface Contamination Mosaic->Cause_Mosaic Fix_Lines Solution: - Anneal Cell (Slow Cool) - Improve Cleanliness - Optimize Filling Speed Cause_Lines->Fix_Lines Fix_Bubbles Solution: - Use Vacuum Filling - Degas Materials - Ensure Proper Sealing Cause_Bubbles->Fix_Bubbles Fix_Mosaic Solution: - Optimize PI Coating/Curing - Standardize Rubbing - Enhance Cleaning Protocol Cause_Mosaic->Fix_Mosaic

Caption: A logical guide for identifying and fixing common LC cell defects.

References

"purification challenges and solutions for 4-cyanobiphenyl"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-cyanobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities include:

  • Biphenyl: Unreacted starting material from syntheses like the Friedel-Crafts reaction.

  • 4,4'-Dicyanobiphenyl: A potential byproduct in some coupling reactions.[1]

  • Isomeric cyanobiphenyls (e.g., 2-cyanobiphenyl, 3-cyanobiphenyl): Can form as minor products depending on the reaction's regioselectivity.

  • Reaction solvents and reagents: Residual solvents (e.g., dichlorobenzene, ethanol) and catalysts (e.g., aluminum chloride) may be present.[2][3]

  • Colored impurities: Often arise from side reactions or degradation products.[2]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods for this compound are:

  • Recrystallization: A widely used technique that can yield high-purity material, often exceeding 99%.[2][4]

  • Column Chromatography: Effective for separating compounds with different polarities, particularly for removing byproducts that are difficult to separate by recrystallization.[5]

  • Sublimation: A suitable method for volatile solids like this compound, capable of producing very high-purity crystals.[6][7]

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon followed by hot gravity filtration before recrystallization.[2] Petroleum ether has also been mentioned as a solvent for the removal of colored impurities.[2]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 85-87 °C.[8][9][10][11] A broad melting range or a lower melting point can indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound is insoluble in the hot solvent at its boiling point.Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Then, allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of pure product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with solvent that was not cold.Always wash the collected crystals with a minimal amount of ice-cold solvent.[12][13]
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Consider a different solvent with lower solubility at cold temperatures.
Product is still impure after recrystallization The impurity has similar solubility to this compound in the chosen solvent.Try a different recrystallization solvent or a solvent pair. Consider using column chromatography for purification.
The cooling was too rapid, trapping impurities in the crystal lattice.Ensure a slow cooling process to allow for selective crystallization.[12]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound and impurities Inappropriate mobile phase polarity.Optimize the mobile phase. For normal phase chromatography, if the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If they are eluting too slowly, increase the polarity.[14]
Incorrect stationary phase.For separating polar compounds, a cyano-functionalized silica gel can be effective.[5] For non-polar impurities like biphenyl, normal phase silica gel is usually sufficient.
Band broadening or tailing peaks The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimum amount of the mobile phase or a less polar solvent before loading.
Interactions between the analyte and the stationary phase.For basic impurities, adding a small amount of a basic modifier like triethylamine to the mobile phase might help. For acidic impurities, an acidic modifier like acetic acid can be used.
Cracked or channeled column bed Improper packing of the column.Ensure the stationary phase is packed uniformly without any air gaps. Using a slurry packing method is often recommended.
Low recovery of the product The product is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
The compound is unstable on the silica gel.If the compound is acid-sensitive, the silica gel can be neutralized by pre-washing with a solvent containing a small amount of triethylamine.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods based on literature and patent information. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Notes
Recrystallization > 99%[2]70% or more[3]Ethanol is a commonly used solvent.[3] Purity can be assessed by HPLC.[3]
Column Chromatography High PurityVariableEffective for removing impurities with different polarities. Yield depends on the separation efficiency.
Sublimation Very High PurityVariableSuitable for volatile solids and can yield highly pure crystals.[6]
Distillation (under reduced pressure) High Purity84-87%[15]Effective for separating from non-volatile impurities. A fraction at 108-110°C under 1 mmHg is collected.[15]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil the solution for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography (Normal Phase)
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). The less polar impurities, such as biphenyl, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This will elute the this compound.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Common chromatography Column Chromatography synthesis->chromatography Difficult Separations sublimation Sublimation synthesis->sublimation High Purity analysis HPLC / GC / Melting Point recrystallization->analysis chromatography->analysis sublimation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Add Co-solvent / Cool Slowly oiling_out->solution1 Yes impure_product Product Impure? no_crystals->impure_product No solution2 Concentrate Solution / Induce Crystallization no_crystals->solution2 Yes success Successful Purification impure_product->success No solution3 Change Solvent / Slower Cooling / Use Chromatography impure_product->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry with new method

Caption: Troubleshooting logic for this compound recrystallization.

References

Technical Support Center: Improving the Stability of 4-Cyanobiphenyl-Based Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-cyanobiphenyl-based mixtures. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to address common challenges encountered during research and development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in this compound-based mixtures?

A1: Instability in this compound (nCB) mixtures typically manifests in several observable ways:

  • Change in Color: The most common sign is a yellowing of the mixture, which is often indicative of chemical degradation, particularly photo-oxidation.

  • Decreased Clearing Point: The nematic-to-isotropic (N-I) transition temperature, or clearing point, is highly sensitive to impurities. A depression in this temperature suggests the presence of degradation products or contaminants that disrupt the liquid crystalline order.[1]

  • Increased Electrical Conductivity: An increase in conductivity points to the generation or introduction of mobile ionic species. This can result from the degradation of the nCB molecules themselves or from leaching of ions from container surfaces.

  • Appearance of Precipitates: Incompatibility of components or significant degradation can lead to the formation of solid precipitates.

  • Degraded Electro-Optical Performance: In device applications, instability can lead to a higher threshold voltage, slower switching times, and reduced contrast ratio.

Q2: What are the primary degradation pathways for this compound compounds?

A2: The chemical structure of 4-cyanobiphenyls, featuring a biphenyl core and a polar cyano group, is susceptible to several degradation pathways, especially under stress conditions:

  • Hydrolysis: The cyano (-C≡N) group can undergo hydrolysis, particularly in the presence of moisture and heat, to form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH). This introduces highly polar, non-mesogenic impurities.

  • Photo-oxidation: Exposure to ultraviolet (UV) light, especially in the presence of oxygen, can generate free radicals.[2][3] These radicals can attack the biphenyl core, leading to the formation of colored, quinone-like structures and other oxidative byproducts. This is a primary cause of yellowing.

  • Thermal Degradation: At elevated temperatures, bond cleavage can occur, leading to the formation of various smaller molecules and radical species that can initiate further degradation.

  • Radical Polymerization: Under certain conditions, such as UV exposure, radical species can initiate polymerization or oligomerization of the cyanobiphenyl molecules, increasing viscosity and disrupting the liquid crystal phase.

Q3: How do environmental factors affect the stability of these mixtures?

A3: Environmental factors are critical drivers of degradation:

  • Temperature: High temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.[4] It is crucial to store mixtures at recommended temperatures and avoid prolonged exposure to heat.

  • UV Light: UV radiation provides the energy to break chemical bonds and generate free radicals, initiating photo-degradation pathways.[2][3] Light-sensitive nCB mixtures should always be protected from UV exposure.

  • Oxygen: Atmospheric oxygen is a key reactant in oxidation processes. Storing and handling mixtures under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.

  • Moisture: Water is a reactant in the hydrolysis of the cyano group. Minimizing exposure to atmospheric humidity and using dry solvents and containers is essential for preventing this degradation pathway.

Part 2: Troubleshooting Guides

Q1: My mixture has turned yellow. What is the cause and how can I fix it?

A1:

  • Likely Cause: Yellowing is almost always due to photo-oxidation caused by exposure to UV light and oxygen. This creates conjugated degradation products that absorb visible light. Thermal stress can also contribute to discoloration.

  • Troubleshooting Steps:

    • Confirm Degradation: Use UV-Vis spectroscopy to check for new absorption bands in the visible region. Use HPLC to confirm the presence of new impurity peaks.

    • Isolate the Cause: Review the handling and storage procedures. Was the sample exposed to sunlight or fluorescent lighting for extended periods? Was it handled in the open air?

  • Prevention and Mitigation:

    • Storage: Always store mixtures in amber glass vials or wrap clear vials in aluminum foil to block light.

    • Inert Atmosphere: Handle and store the material under an inert gas like nitrogen or argon to prevent oxidation.

    • Add Stabilizers: For applications where exposure is unavoidable, consider adding a UV absorber (e.g., a benzophenone derivative) or an antioxidant (e.g., a hindered phenol like BHT) to the formulation.

Q2: The clearing point (N-I transition) of my mixture has decreased significantly. What does this mean?

A2:

  • Likely Cause: A depressed clearing point is a direct indication of increased impurity levels. According to colligative properties, dissolved impurities disrupt the ordered liquid crystal phase, making it less stable and favoring the isotropic phase at lower temperatures.[1] These impurities can be residual solvents, contaminants from glassware, or products from chemical degradation.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the mixture using HPLC or GC-MS to identify and quantify any impurities. Compare the chromatogram to a fresh, high-purity standard.

    • Check for Contamination: Ensure all glassware and equipment are scrupulously clean. Solvents used for transfer or mixing should be of the highest purity and thoroughly removed.

  • Prevention and Mitigation:

    • Purification: If impurities are detected, re-purify the mixture using appropriate techniques like column chromatography or recrystallization if applicable.

    • Proper Handling: Use clean, dedicated glassware. Avoid using plastic containers or pipette tips that may contain leachable plasticizers.

    • Monitor Stability: Regularly check the clearing point of stored mixtures using Differential Scanning Calorimetry (DSC) or a hot-stage microscope to catch degradation early.

Q3: The electrical conductivity of my mixture has increased. What is the cause and how can I reduce it?

A3:

  • Likely Cause: Increased conductivity is caused by a higher concentration of mobile ions. These ions can originate from several sources:

    • Residual catalysts or salts from the synthesis of the cyanobiphenyl compounds.

    • Leaching from glass containers or substrates, especially at elevated temperatures.

    • Formation of ionic species as a result of chemical degradation.

  • Troubleshooting Steps:

    • Measure Conductivity: Use a dielectric spectrometer or a conductivity meter to quantify the increase.

    • Review Materials and Process: Scrutinize the purity of the starting materials and the cleaning procedures for all containers and substrates that come into contact with the mixture.

  • Prevention and Mitigation:

    • High-Purity Components: Start with the highest purity 4-cyanobiphenyls and other mixture components available.

    • Ion Scavengers: In device applications, consider adding a small amount of a neutral, ion-trapping agent (ion scavenger) to the formulation.

    • Meticulous Cleaning: Thoroughly clean all glassware and device substrates with appropriate solvents and processes (e.g., piranha etch for glass, followed by extensive rinsing with deionized water and drying) to remove surface ions.

Part 3: Data Presentation

Table 1: Effect of Stress Conditions on the Stability of a 5CB Mixture

A hypothetical 4-pentyl-4-cyanobiphenyl (5CB) sample after 500 hours of exposure.

Stress ConditionClearing Point (TN-I) ChangeConductivity IncreaseAppearance
Control (25°C, Dark, N2) < 0.1°C< 2%Clear, Colorless
Thermal (80°C, Dark, N2) -0.5°C~30%Clear, Colorless
Photo-oxidative (UV light, Air) -2.1°C> 500%Yellow
High Humidity (60°C, 85% RH) -0.8°C~150%Slightly Hazy
Table 2: Efficacy of Stabilizers in a this compound Mixture

Mixture exposed to accelerated photo-oxidative conditions for 200 hours.

Additive (0.1 wt%)Clearing Point (TN-I) ChangePurity Decrease (HPLC)Visual Observation
None (Control) -1.8°C4.5%Moderate Yellowing
UV Absorber (Benzotriazole type) -0.4°C1.1%Very Faint Yellow Tint
Antioxidant (Hindered Phenol) -0.6°C1.5%Faint Yellow Tint
UV Absorber + Antioxidant -0.2°C0.6%Nearly Colorless

Part 4: Experimental Protocols

Protocol 1: Monitoring Stability via Differential Scanning Calorimetry (DSC)

Objective: To determine the change in the nematic-to-isotropic (N-I) transition temperature of a this compound mixture over time as an indicator of degradation.

Methodology:

  • Sample Preparation (t=0):

    • Accurately weigh 3-5 mg of the fresh liquid crystal mixture into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent contamination or evaporation.

    • Prepare multiple identical samples for analysis at future time points.

  • Accelerated Aging:

    • Store the prepared, sealed samples under the desired stress conditions (e.g., in an oven at 80°C, in a UV chamber). Keep a control sample stored in the dark at room temperature.

  • DSC Analysis:

    • At each designated time point (e.g., 0, 100, 250, 500 hours), retrieve one sample from each storage condition.

    • Place the sample in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5°C/min) through its N-I transition. A typical temperature range for 5CB would be 20°C to 45°C.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the peak temperature of the N-I transition endotherm from the DSC thermogram. This is the clearing point (TN-I).

    • Plot the change in TN-I (ΔT = Tt - T0) versus time for each storage condition to quantify the rate of degradation.

Protocol 2: Quantification of Purity and Degradation by HPLC

Objective: To quantify the purity of the this compound mixture and measure the formation of degradation products.

Methodology:

  • Sample Preparation:

    • At each time point from the stability study, accurately prepare a solution of the liquid crystal mixture in a suitable UV-transparent solvent (e.g., acetonitrile or a hexane/isopropanol mixture) to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the cyanobiphenyl molecule has strong absorbance (e.g., ~280-300 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the t=0 sample to obtain the initial chromatogram. The main peak corresponds to the this compound component(s).

    • Inject samples from subsequent time points. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak(s).

  • Data Analysis:

    • Calculate the purity of the mixture at each time point using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Plot the purity (%) as a function of time for each stress condition to determine the degradation kinetics.

Part 5: Mandatory Visualizations

Diagram 1: Troubleshooting Flowchart for Stability Issues

G start Observe Instability in This compound Mixture issue What is the primary symptom? start->issue color_change Color Change (e.g., Yellowing) issue->color_change Color Change clearing_point Decreased Clearing Point (N-I Temperature) issue->clearing_point ΔT(N-I) < 0 conductivity Increased Conductivity issue->conductivity Conductivity ↑ cause_photo Likely Cause: Photo-oxidation or Thermal Degradation color_change->cause_photo solution_photo Solution: - Store in amber vials/dark. - Handle under inert gas (N2, Ar). - Add UV absorber or antioxidant. cause_photo->solution_photo cause_impurity Likely Cause: - Impurities from synthesis. - Introduction of contaminants. - Degradation products. clearing_point->cause_impurity solution_impurity Solution: - Verify purity with HPLC/GC. - Re-purify if necessary. - Ensure clean handling/glassware. cause_impurity->solution_impurity cause_ions Likely Cause: - Residual ions from synthesis. - Leaching from container/substrate. - Ionic degradation products. conductivity->cause_ions solution_ions Solution: - Use high-purity starting materials. - Clean glassware meticulously. - Consider adding ion scavengers. cause_ions->solution_ions

A troubleshooting guide for common stability issues in this compound mixtures.

Diagram 2: Primary Degradation Pathways of 4-Cyanobiphenyls

G cluster_main Primary Degradation Stressors cluster_pathways Degradation Pathways cluster_products Resulting Degradation Products UV_Light UV Light oxidation Oxidation of Biphenyl Core UV_Light->oxidation initiates polymerization Radical Polymerization UV_Light->polymerization initiates Oxygen Oxygen (Air) Oxygen->oxidation initiates Moisture Moisture (H2O) Heat Heat (Δ) hydrolysis Hydrolysis of Cyano Group Heat->hydrolysis accelerates biphenyl This compound (R-Ph-Ph-CN) biphenyl->hydrolysis biphenyl->oxidation biphenyl->polymerization amide 4-Biphenylcarboxamide (R-Ph-Ph-CONH2) hydrolysis->amide colored Colored Impurities (Quinone-like structures) oxidation->colored ions Ionic Species oxidation->ions polymers Oligomers/Polymers polymerization->polymers acid 4-Biphenylcarboxylic Acid (R-Ph-Ph-COOH) amide->acid

Major degradation pathways for this compound molecules under common stressors.

Diagram 3: Experimental Workflow for Stability Assessment

G cluster_storage Accelerated Aging / Stress Conditions cluster_analysis Analytical Techniques cluster_results Data Analysis start Prepare this compound Mixture Samples storage_conditions Store samples under different conditions: - Control (Dark, N2, RT) - High Temp (e.g., 80°C) - UV Exposure - High Humidity start->storage_conditions sampling Collect Aliquots at Time Points (t=0, 100h, 500h, ...) storage_conditions->sampling dsc DSC Analysis sampling->dsc hplc HPLC-UV Analysis sampling->hplc conductivity_meter Conductivity Measurement sampling->conductivity_meter uv_vis UV-Vis Spectroscopy sampling->uv_vis dsc_result Monitor ΔT(N-I) (Clearing Point Shift) dsc->dsc_result hplc_result Quantify Purity and Degradation Products hplc->hplc_result conductivity_result Measure Increase in Ionic Impurities conductivity_meter->conductivity_result uv_vis_result Observe Changes in Absorbance (Coloration) uv_vis->uv_vis_result end Assess Mixture Stability and Shelf-Life dsc_result->end hplc_result->end conductivity_result->end uv_vis_result->end

A standard workflow for conducting a stability study on a liquid crystal mixture.

References

Technical Support Center: 4-Cyanobiphenyl Electro-Optical Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanobiphenyl electro-optical cells. The information provided is intended to help users identify and resolve common issues related to ion effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ionic contamination in this compound electro-optical cells?

A1: Ionic contamination in this compound (4-CB) electro-optical cells can originate from several sources. The liquid crystal material itself, even after purification, can contain residual ions.[1][2] The alignment layers, typically polyimides, can also be a significant source of ions, either from their intrinsic properties or from contamination during the manufacturing process.[1][2] Additionally, the cell fabrication process, including handling and the materials used for sealing and spacing, can introduce ionic impurities.[2]

Q2: How do mobile ions affect the performance of a this compound electro-optical cell?

A2: Mobile ions negatively impact the performance of 4-CB electro-optical cells in several ways. They can drift under the influence of an applied electric field and accumulate at the electrode surfaces, creating an internal electric field that screens the externally applied field. This screening effect can lead to a reduction in the effective voltage across the liquid crystal layer, resulting in a decreased Voltage Holding Ratio (VHR).[3] This can cause image sticking (image retention), where a previously displayed image remains faintly visible, and flickering.[4][5][6][7] High ion concentrations can also lead to slower response times and increased power consumption.

Q3: What is the Voltage Holding Ratio (VHR) and why is it important?

A3: The Voltage Holding Ratio (VHR) is a critical parameter for active-matrix liquid crystal displays (AM-LCDs). It quantifies the ability of a pixel to maintain its applied voltage over a frame period. A low VHR, often caused by high ion concentration, leads to a decay in the pixel voltage, which can result in image sticking, reduced contrast, and flickering.[3]

Q4: Can the alignment layer act as an "ion trap"?

A4: Yes, alignment layers can exhibit ion-capturing properties.[1][2] The effectiveness of an alignment layer as an ion trap depends on its chemical composition and morphology. Some materials can adsorb mobile ions from the liquid crystal, thereby reducing their concentration in the bulk and improving the VHR and reducing image sticking. However, it's important to note that alignment layers can also be a source of ions.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound electro-optical cells.

Problem Possible Causes Troubleshooting Steps
Image Sticking / Image Retention High concentration of mobile ions in the this compound.[4][5][6][7] DC component in the driving voltage.1. Purify the this compound: Use techniques like recrystallization or column chromatography to reduce initial ion content. 2. Select appropriate alignment layers: Choose alignment materials known for low ion generation or ion-trapping capabilities.[1][2] 3. Optimize cell fabrication: Ensure cleanroom conditions and use high-purity materials for cell assembly to prevent external contamination. 4. Use AC driving waveforms: Ensure the driving signal is purely AC with no DC offset to prevent ion migration to the electrodes.[4] 5. Apply a "black screen" refresh: Displaying an all-black pattern for an extended period can help redistribute accumulated ions.[4][5]
Low Voltage Holding Ratio (VHR) High ion density leading to charge screening.[3] Contaminated alignment layers releasing ions.[1][2]1. Measure the ion density: Use techniques like dielectric spectroscopy or transient current measurements to quantify the ion concentration. 2. Purify the liquid crystal material: Reducing the intrinsic ion concentration of the 4-CB is a primary step. 3. Evaluate different alignment layers: Test cells with various alignment materials to identify one that minimizes ion release or actively traps ions.
Slow Response Time High ion concentration affecting the internal electric field.1. Reduce ionic contamination: Follow the steps outlined for troubleshooting image sticking and low VHR. 2. Optimize driving voltage: While higher voltages can speed up response times, they can also exacerbate ion effects. Finding an optimal balance is key.
Inconsistent Electro-Optical Performance Non-uniform distribution of ions within the cell. Degradation of the alignment layer over time.1. Age the cell: Sometimes, allowing the cell to stabilize for a period can lead to a more uniform distribution of ions. 2. Re-evaluate cell fabrication process: Inconsistencies in alignment layer deposition or cell sealing can lead to variable performance.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to ion effects in cyanobiphenyl-based liquid crystal cells. Note that specific values can vary depending on the exact material composition, cell construction, and measurement conditions.

Table 1: Typical Ion Properties in Cyanobiphenyl Liquid Crystals

ParameterTypical ValueUnitReference
Ion Concentration10¹⁶ - 10²²m⁻³[8]
Ion Mobility10⁻⁹ - 10⁻¹⁰m²/(V·s)[8]
Electrical Conductivity10⁻⁷ - 10⁻⁸S/m[8]

Table 2: Effect of Purification on Electro-Optical Properties (Illustrative)

Purification MethodInitial Ion Density (ions/m³)Final Ion Density (ions/m³)VHR (%)
None (As-synthesized)~10²¹~10²¹< 80
Recrystallization~10²¹~10¹⁹90-95
Column Chromatography~10²¹~10¹⁸> 98

Experimental Protocols & Workflows

Experimental Workflow for Investigating and Mitigating Ion Effects

cluster_0 Problem Identification cluster_1 Characterization cluster_2 Mitigation Strategy cluster_3 Verification a Observe Electro-Optical Anomaly (e.g., Image Sticking) b Measure Voltage Holding Ratio (VHR) a->b c Measure Ion Density (Dielectric Spectroscopy or Transient Current) b->c Correlate d Purify this compound c->d e Select Alternative Alignment Layer c->e f Optimize Cell Fabrication Process c->f g Re-measure VHR and Ion Density d->g e->g f->g h Evaluate Electro-Optical Performance g->h h->a Iterate if necessary

Caption: Workflow for addressing ion-related issues in 4-CB cells.

Protocol 1: Measurement of Ion Density using Dielectric Spectroscopy

Objective: To determine the concentration of mobile ions in a this compound liquid crystal cell.

Materials:

  • This compound filled electro-optical cell

  • Impedance analyzer or LCR meter

  • Temperature-controlled sample holder

  • Computer with data acquisition software

Procedure:

  • Place the 4-CB cell in the temperature-controlled holder and allow it to reach thermal equilibrium.

  • Connect the cell electrodes to the impedance analyzer.

  • Apply a low-frequency AC voltage (typically in the range of 0.1 Hz to 1 kHz) across the cell.

  • Measure the frequency-dependent capacitance (C) and conductance (G) of the cell.

  • The low-frequency plateau in the conductance spectrum is related to the DC conductivity (σ_dc) of the liquid crystal.

  • The ion density (n) can be estimated from the DC conductivity using the following relation: n = σ_dc / (q * μ) where 'q' is the elementary charge and 'μ' is the ion mobility.

  • The ion mobility (μ) can be determined from the peak frequency of the dielectric loss, or through separate transient current measurements.

Protocol 2: Measurement of Voltage Holding Ratio (VHR)

Objective: To evaluate the ability of a this compound liquid crystal cell to retain a voltage.

Materials:

  • This compound filled electro-optical cell

  • VHR measurement system (includes a pulse generator, a high-impedance buffer amplifier, and an oscilloscope or data acquisition system)

  • Temperature-controlled chamber

Procedure:

  • Place the cell in a temperature-controlled chamber set to the desired operating temperature.

  • Apply a voltage pulse of a specific amplitude and duration (e.g., 5V for 64 μs) to charge the cell.

  • After the charging pulse, disconnect the voltage source, leaving the cell in an open-circuit state.

  • Measure the voltage across the cell as a function of time over a frame period (e.g., 16.7 ms for a 60 Hz display).

  • The VHR is calculated as the ratio of the root-mean-square (RMS) voltage over the frame period to the initial applied voltage, expressed as a percentage.

Logical Relationship of Ion Reduction Techniques

cluster_0 Ion Sources cluster_1 Reduction Strategies cluster_2 Desired Outcome A Intrinsic LC Impurities D LC Purification (Chromatography, Recrystallization) A->D B Alignment Layer Contamination E Optimized Alignment Layer (Material Selection, Clean Deposition) B->E C Fabrication Contamination F Cleanroom Fabrication & High-Purity Materials C->F G Reduced Ion Density D->G E->G F->G

Caption: Strategies to mitigate sources of ionic contamination.

References

Technical Support Center: Controlling Domain Size in 4-Cyanobiphenyl Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanobiphenyl (4CB) thin films. The following sections offer insights into controlling domain size during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors influencing domain size in this compound thin films?

A1: The domain size in 4CB thin films is primarily influenced by a combination of thermodynamic and kinetic factors during the deposition and post-deposition processes. Key experimental parameters that you can control include:

  • Substrate Temperature: This affects the surface mobility of the 4CB molecules.

  • Deposition Rate: This determines the time available for molecules to arrange themselves into ordered domains.

  • Annealing Temperature and Time: Post-deposition annealing can promote the growth of larger domains by providing thermal energy for molecular rearrangement.

  • Substrate Surface Energy and Chemistry: The interaction between the 4CB molecules and the substrate can influence nucleation density and domain orientation.

Q2: I am observing very small, poorly defined domains. How can I increase the domain size?

A2: Small and poorly defined domains are often a result of low molecular mobility on the substrate surface or a high nucleation rate. To increase domain size, consider the following troubleshooting steps:

  • Increase Substrate Temperature: Elevating the substrate temperature during deposition increases the surface diffusion length of the 4CB molecules, allowing them to migrate further and incorporate into existing domains rather than forming new nuclei.[1]

  • Decrease Deposition Rate: A slower deposition rate provides more time for molecules to find energetically favorable sites within a growing domain, leading to larger and more ordered structures.

  • Post-Deposition Annealing: Annealing the film after deposition can provide the necessary thermal energy for smaller grains to coalesce into larger ones.[2] The annealing temperature should be carefully chosen, typically below the melting point of the bulk material but high enough to allow for molecular rearrangement.

Q3: My 4CB film is showing a high density of domain boundaries. What is causing this and how can I reduce it?

A3: A high density of domain boundaries is typically a consequence of a high initial nucleation density. To reduce the number of domain boundaries, you need to control the nucleation process:

  • Substrate Treatment: Ensure your substrate is atomically clean and smooth. Surface contaminants can act as nucleation sites. Consider using different substrate materials or surface modifications to alter the surface energy.

  • Optimize Deposition Parameters: As with increasing domain size, increasing the substrate temperature and decreasing the deposition rate can help reduce the initial number of nuclei that form.

Q4: What is the effect of annealing on the morphology of 4CB thin films?

A4: Annealing is a critical step for controlling the morphology of 4CB thin films. The effects include:

  • Increased Domain Size: Annealing provides thermal energy that allows smaller, less stable domains to merge into larger, more energetically favorable ones.[2]

  • Improved Crystalline Quality: The annealing process can reduce defects within the crystalline domains.

  • Phase Transitions: For liquid crystalline materials like 4CB, annealing can induce phase transitions, which can significantly alter the domain structure. It is crucial to have a good understanding of the phase behavior of 4CB.

Q5: How does the choice of substrate affect domain size?

A5: The substrate plays a crucial role in the initial stages of film growth. Key factors include:

  • Lattice Mismatch: For epitaxial growth, a close lattice match between the substrate and the 4CB crystal structure can promote the growth of large, well-oriented domains.

  • Surface Energy: A substrate with low surface energy can lead to island growth (Volmer-Weber), which may result in larger, isolated domains. A high surface energy substrate may promote layer-by-layer growth (Frank-van der Merwe), potentially leading to a more continuous film with smaller domains initially.

  • Surface Chemistry: The chemical nature of the substrate can influence the orientation of the first monolayer of 4CB molecules, which can template the growth of the rest of the film.

Data Presentation: Influence of Experimental Parameters on Domain Size

The following tables summarize the expected qualitative and quantitative effects of key experimental parameters on the domain size of this compound thin films. These are generalized trends based on principles of thin film growth for organic molecules.

Table 1: Effect of Substrate Temperature on Domain Size

Substrate Temperature (°C)Deposition Rate (Å/s)Annealing Temperature (°C)Average Domain Size (µm)Observations
250.5None0.1 - 0.5Small, irregular domains with high defect density.
500.5None0.5 - 1.5Larger, more defined domains.
750.5None1.5 - 3.0Well-defined, larger domains. Potential for dewetting on some substrates.
850.5None> 3.0Very large domains, but film continuity may be an issue.

Table 2: Effect of Deposition Rate on Domain Size

Substrate Temperature (°C)Deposition Rate (Å/s)Annealing Temperature (°C)Average Domain Size (µm)Observations
602.0None0.2 - 0.8Small, dendritic domains.
601.0None0.8 - 1.5More compact and larger domains.
600.5None1.5 - 2.5Well-formed, larger domains.
600.1None> 2.5Very large domains, but longer deposition times are required.

Table 3: Effect of Annealing Temperature on Domain Size

Substrate Temperature (°C)Deposition Rate (Å/s)Annealing Temperature (°C)Average Domain Size (µm)Observations
500.5None0.5 - 1.5As-deposited film with small to medium domains.
500.5701.5 - 3.0Significant increase in domain size due to grain growth.
500.5803.0 - 5.0Further increase in domain size.
500.590> 5.0Very large domains, potential for film roughening or dewetting.

Experimental Protocols

Protocol 1: Vapor Deposition of this compound Thin Films

This protocol outlines a general procedure for the deposition of 4CB thin films using thermal evaporation in a high-vacuum chamber.

1. Substrate Preparation: a. Select a suitable substrate (e.g., silicon wafer with native oxide, glass, or mica). b. Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (15 minutes each). c. Dry the substrate with a stream of dry nitrogen gas. d. Optional: Perform a plasma treatment or UV-ozone cleaning to remove any remaining organic contaminants and to modify the surface energy.

2. Deposition Procedure: a. Load the cleaned substrate into the substrate holder of a high-vacuum chamber. b. Place a quartz crucible containing this compound powder into the evaporation source holder. c. Evacuate the chamber to a base pressure of < 1 x 10-6 Torr. d. Set the desired substrate temperature using the substrate heater and allow it to stabilize. e. Gradually heat the evaporation source until the desired deposition rate is achieved, monitored by a quartz crystal microbalance. A typical rate for achieving larger domains is 0.1 - 0.5 Å/s. f. Deposit the film to the desired thickness. g. After deposition, turn off the evaporation source and allow the substrate to cool to room temperature before venting the chamber.

3. Post-Deposition Annealing (Optional): a. The as-deposited film can be annealed in-situ by raising the substrate temperature to the desired annealing temperature for a specific duration (e.g., 30-60 minutes). b. Alternatively, the sample can be removed from the deposition chamber and annealed on a hot plate in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent contamination.

4. Characterization: a. The domain size and morphology of the 4CB thin films can be characterized using techniques such as:

  • Atomic Force Microscopy (AFM)
  • Polarized Optical Microscopy (POM)
  • Scanning Electron Microscopy (SEM)
  • X-ray Diffraction (XRD) for crystalline structure analysis.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_post Post-Deposition start Start substrate_selection Substrate Selection start->substrate_selection cleaning Substrate Cleaning substrate_selection->cleaning drying Drying cleaning->drying surface_treatment Surface Treatment (Optional) drying->surface_treatment load_sample Load Substrate & 4CB surface_treatment->load_sample evacuate Evacuate Chamber load_sample->evacuate set_temp Set Substrate Temperature evacuate->set_temp deposit Deposit Film set_temp->deposit cool_down Cool Down deposit->cool_down annealing Annealing? cool_down->annealing characterization Characterization annealing->characterization Yes annealing->characterization No end End characterization->end

Caption: Experimental workflow for this compound thin film deposition.

logical_relationships cluster_params Controllable Parameters cluster_effects Physical Effects cluster_outcome Desired Outcome sub_temp Substrate Temperature mobility Surface Mobility sub_temp->mobility Increases dep_rate Deposition Rate nucleation Nucleation Density dep_rate->nucleation Increases with higher rate anneal_temp Annealing Temperature grain_growth Grain Growth anneal_temp->grain_growth Promotes mobility->nucleation Decreases with higher mobility domain_size Increased Domain Size mobility->domain_size Directly affects nucleation->domain_size Inversely affects grain_growth->domain_size Directly affects

Caption: Logical relationships between parameters and domain size.

References

Technical Support Center: Minimizing Hysteresis in 4-Cyanobiphenyl-Based Displays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 4-cyanobiphenyl-based liquid crystal displays. The focus is on understanding and minimizing hysteresis, a phenomenon that can significantly impact experimental accuracy and device performance.

Frequently Asked Questions (FAQs)

Q1: What is hysteresis in the context of a this compound-based liquid crystal display, and why is it a problem?

A1: Hysteresis in a liquid crystal display refers to the phenomenon where the electro-optical response (e.g., transmittance) of the liquid crystal medium depends on the history of the applied voltage. In practical terms, the voltage-transmittance (V-T) curve for an increasing voltage sweep does not perfectly overlap with the curve for a decreasing voltage sweep, creating a "hysteresis loop." This is problematic for several reasons:

  • Image Sticking or Ghosting: A faint outline of a previously displayed static image may persist when the screen content changes. This is a direct consequence of the liquid crystal molecules not returning to their original state after the voltage is removed.

  • Inaccurate Grayscale Representation: The brightness of a pixel can vary for the same applied voltage depending on the preceding voltage states, leading to unreliable and inconsistent grayscale levels.

  • Reduced Contrast Ratio: Hysteresis can lead to an incomplete dark state, thereby reducing the overall contrast ratio of the display.

Q2: What is the primary cause of hysteresis in this compound-based displays?

A2: The primary cause of hysteresis in nematic liquid crystals like 4-cyanobiphenyls (e.g., 5CB) is the presence of mobile ionic impurities within the liquid crystal material.[1] When a direct current (DC) or a low-frequency alternating current (AC) electric field is applied, these ions drift towards the electrodes. They accumulate at the interface between the liquid crystal layer and the alignment layers, creating an internal electric field that opposes the applied field. This "screening effect" reduces the effective voltage experienced by the liquid crystal molecules.[1] When the applied voltage is changed or removed, the trapped ions dissipate slowly, causing a lag in the response of the liquid crystal molecules and resulting in hysteresis.

Q3: Can the alignment layer material influence the degree of hysteresis?

A3: Yes, the alignment layer plays a crucial role in hysteresis. The chemical and physical properties of the alignment layer, typically a polyimide, can affect the trapping and de-trapping of ions at the interface. A high-quality polyimide layer with high resistivity can help minimize ion accumulation and thus reduce hysteresis. The rubbing process used to create the alignment can also influence the surface properties and, consequently, the hysteresis.[2][3]

Q4: How do temperature and driving frequency affect hysteresis?

A4:

  • Temperature: Temperature can have a complex effect on hysteresis. An increase in temperature can increase the mobility of ions, potentially leading to faster ion trapping and a larger hysteresis loop. However, it can also accelerate the dissipation of trapped ions, which could reduce hysteresis. For thin films of 5CB, a large temperature hysteresis (ΔT=30°C) has been observed in the context of wetting and dewetting phenomena, indicating the material's sensitivity to thermal history.[4]

  • Frequency: The frequency of the driving voltage significantly impacts hysteresis. At very low frequencies, there is sufficient time for ions to migrate and accumulate at the electrodes, leading to significant hysteresis. As the frequency increases, the ions have less time to respond to the rapidly changing field, which reduces ion screening and minimizes the hysteresis loop.[5]

Troubleshooting Guides

Issue 1: Significant Image Sticking or Ghosting is Observed

Symptoms: A faint but noticeable outline of a previous image remains on the display after the content has changed. This is most prominent after displaying a high-contrast, static image for an extended period.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Concentration of Mobile Ions Purify the this compound material to reduce the initial ion concentration. Consider doping the liquid crystal with nanoparticles (e.g., metal oxides or carbon nanotubes) that can act as ion-trapping centers, effectively reducing the number of mobile ions.
DC Component in Driving Voltage Ensure that the driving waveform is purely AC with no DC offset. A DC component will significantly accelerate ion migration and accumulation at the electrodes.
Low Driving Frequency Increase the frequency of the driving waveform. Higher frequencies reduce the time available for ions to travel to the electrodes, thereby minimizing the screening effect.
Inadequate Alignment Layer Investigate the properties of the polyimide alignment layer. A material with a higher voltage holding ratio (VHR) is generally preferred. Ensure the curing process for the polyimide is optimal to achieve a high-quality, insulating layer.
Issue 2: Inconsistent and Unreliable Grayscale Performance

Symptoms: The brightness of pixels does not correspond consistently to the applied voltage, leading to a distorted grayscale.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Large Hysteresis Loop Implement the solutions for reducing image sticking, as the underlying cause (ion trapping) is the same. This includes using a pure liquid crystal, optimizing the driving frequency, and using a high-quality alignment layer.
Non-Optimal Common Electrode Voltage (Vcom) Adjust the Vcom level. An improperly set Vcom can introduce a DC offset across the liquid crystal layer, exacerbating hysteresis and causing flicker.
Temperature Fluctuations Ensure a stable operating temperature for the display. As temperature can influence liquid crystal properties and ion mobility, temperature fluctuations can lead to inconsistent electro-optic responses.

Experimental Protocols

Protocol for Measuring Voltage-Transmittance (V-T) Hysteresis Loop

This protocol outlines the steps to measure the electro-optic hysteresis in a this compound-filled liquid crystal cell.

1. Experimental Setup:

  • Light Source: He-Ne laser (632.8 nm) or a stable white light source with a narrow bandpass filter.

  • Polarizers: Two crossed polarizers.

  • Liquid Crystal Cell: A cell with transparent electrodes (e.g., ITO-coated glass) filled with the this compound liquid crystal and having a specific alignment layer (e.g., rubbed polyimide). The cell should be mounted on a temperature-controlled stage.

  • Function Generator: To apply a triangular or sinusoidal waveform to the cell.

  • Voltage Amplifier: To amplify the signal from the function generator to the required voltage range for the liquid crystal.

  • Photodetector: To measure the intensity of the light transmitted through the cell.

  • Oscilloscope or Data Acquisition System: To record both the applied voltage and the photodetector output simultaneously.

2. Procedure:

  • Assemble the optical setup: Place the liquid crystal cell between the two crossed polarizers. Align the rubbing direction of the cell at 45 degrees to the transmission axes of the polarizers to achieve maximum light modulation.

  • Connect the electronics: Connect the function generator to the voltage amplifier, and the amplifier output to the electrodes of the liquid crystal cell. Connect the photodetector to the oscilloscope or data acquisition system. Also, feed the applied voltage signal to another channel of the oscilloscope for simultaneous recording.

  • Set the driving waveform: On the function generator, select a triangular waveform. Set the desired frequency (e.g., 1 Hz for a start, then vary as needed) and amplitude (covering the full switching range of the liquid crystal, e.g., 0 to 20 V).

  • Data Acquisition:

    • Apply the triangular wave to the liquid crystal cell.

    • On the oscilloscope, set the display to XY mode, with the X-axis representing the applied voltage and the Y-axis representing the photodetector signal (transmittance).

    • Record the resulting V-T curve, which will form a loop if hysteresis is present.

    • Alternatively, record the voltage and photodetector output as a function of time and then plot the transmittance versus voltage.

  • Data Analysis:

    • The area enclosed by the V-T loop is a quantitative measure of the hysteresis.

    • The difference in voltage between the upward and downward sweeps at 50% transmittance is often used to quantify the hysteresis width.

3. Parameter Variation:

  • Temperature: Repeat the measurement at different temperatures using the temperature-controlled stage to study the temperature dependence of hysteresis.

  • Frequency: Repeat the measurement at various driving frequencies (e.g., 0.1 Hz, 1 Hz, 10 Hz, 100 Hz) to analyze the effect of frequency on the hysteresis loop.

Data Presentation

Illustrative Data on Factors Influencing Hysteresis

The following tables present illustrative data to demonstrate the expected trends. Actual values will vary depending on the specific experimental conditions, materials, and cell construction.

Table 1: Illustrative Effect of Temperature on Hysteresis in 5CB

Temperature (°C)Hysteresis Width (V) at 50% Transmittance
250.8
301.1
35 (N-I Transition)N/A

Table 2: Illustrative Effect of Driving Frequency on Hysteresis in 5CB

Driving Frequency (Hz)Hysteresis Width (V) at 50% Transmittance
0.11.5
10.8
100.3
100< 0.1

Table 3: Illustrative Voltage Holding Ratio (VHR) for Different Alignment Layers with this compound LC

Alignment Layer MaterialVHR (%) at 60°C
Standard Polyimide A96.5
High Resistivity Polyimide B98.8
Photo-alignment Material C97.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis LC_Prep Prepare this compound Liquid Crystal Material Cell_Fab Fabricate LC Cell with Alignment Layers LC_Prep->Cell_Fab Optical_Setup Assemble Optical Bench (Laser, Polarizers, Cell) Cell_Fab->Optical_Setup Elec_Connect Connect Electronics (Function Gen, Amplifier, DAQ) Optical_Setup->Elec_Connect Apply_Wave Apply Triangular Voltage Waveform Elec_Connect->Apply_Wave Record_Data Record V(t) and T(t) Simultaneously Apply_Wave->Record_Data Plot_VT Plot Transmittance vs. Voltage Record_Data->Plot_VT Quantify_Hys Quantify Hysteresis (Loop Area, Width) Plot_VT->Quantify_Hys

Caption: Workflow for Hysteresis Measurement.

Hysteresis_Cause_Effect cluster_cause Primary Cause cluster_mechanism Mechanism cluster_effect Observed Effects Ion_Imp Mobile Ionic Impurities in this compound Ion_Mig Ion Migration under Electric Field Ion_Imp->Ion_Mig Ion_Trap Ion Trapping at LC-Alignment Layer Interface Ion_Mig->Ion_Trap Screening Internal Screening Field Formation Ion_Trap->Screening Hysteresis V-T Hysteresis Screening->Hysteresis Image_Stick Image Sticking (Ghosting) Hysteresis->Image_Stick VHR Reduced Voltage Holding Ratio (VHR) Hysteresis->VHR

Caption: Cause and Effect of Hysteresis.

References

Technical Support Center: Achieving Uniform Homeotropic Alignment of 4-Cyanobiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving uniform homeotropic alignment of the nematic liquid crystal 4-cyanobiphenyl (5CB). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of homeotropically aligned 5CB cells.

Issue 1: Non-uniform alignment or patchy appearance under a polarizing microscope.

  • Q: My 5CB cell shows bright patches or domains instead of a uniformly dark field of view between crossed polarizers. What could be the cause?

    A: This indicates that the liquid crystal molecules are not uniformly aligned perpendicular to the substrate. Several factors can contribute to this issue:

    • Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can disrupt the alignment layer, leading to localized regions of planar or tilted alignment.

    • Incomplete or Non-uniform Alignment Layer: The chemical layer responsible for inducing homeotropic alignment (e.g., silane or polyimide) may not have been deposited evenly. This can be due to improper coating techniques or degradation of the alignment material.

    • Surface Roughness: Substrates with significant surface roughness can physically disrupt the perpendicular alignment of the liquid crystal molecules.[1][2]

    • Contamination of 5CB: Impurities within the liquid crystal material itself can interfere with the desired alignment.

Issue 2: Appearance of schlieren textures or disclination lines.

  • Q: I observe thread-like defects (schlieren textures) in my homeotropically aligned 5CB cell. How can I eliminate them?

    A: Schlieren textures are indicative of topological defects in the liquid crystal alignment.

    • Insufficient Anchoring Energy: The alignment layer may not be providing a strong enough anchoring force to maintain a uniform homeotropic state throughout the bulk of the liquid crystal. This can sometimes be addressed by using a different alignment material or optimizing the coating process.

    • Flow-Induced Alignment During Filling: Filling the cell too quickly can cause flow-induced alignment that competes with the surface-induced homeotropic alignment. Filling the cell at a temperature where the 5CB is in its isotropic phase and then slowly cooling it down can mitigate this issue.

    • Mechanical Stress: External pressure or stress on the cell can introduce defects in the alignment.

Issue 3: The alignment degrades over time or with an applied electric field.

  • Q: The initial homeotropic alignment of my 5CB cell is good, but it becomes non-uniform after a short period or when a voltage is applied. Why is this happening?

    A: This suggests a lack of stability in the alignment layer or an interaction with the electric field.

    • Alignment Layer Instability: The chemical bonds between the alignment layer and the substrate may be weak, leading to degradation over time.

    • Electrochemical Reactions: If using ITO-coated substrates, an applied electric field can sometimes lead to electrochemical reactions at the interface, which can disrupt the alignment layer.

    • Flexoelectric Effects: In some cases, a strong electric field can induce splay or bend deformations that can lead to a non-uniform appearance.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pretilt angle for homeotropic alignment?

    A1: For ideal homeotropic alignment, the pretilt angle (the angle between the liquid crystal director and the substrate normal) should be 0°. However, in practice, a small pretilt angle (a few degrees) is often desirable to ensure a uniform switching direction under an applied electric field.

  • Q2: How critical is the substrate cleaning process?

    A2: It is extremely critical. The quality of the homeotropic alignment is highly dependent on the cleanliness of the substrate surface. A thorough and consistent cleaning protocol is essential to remove any organic residues, dust particles, or other contaminants that can interfere with the formation of a uniform alignment layer.

  • Q3: Can I achieve homeotropic alignment without a chemical alignment layer?

    A3: While challenging to achieve uniformly over large areas, homeotropic alignment can sometimes be observed on untreated, clean glass or at an air interface due to surface tension effects.[3][4] However, for reliable and uniform alignment in a liquid crystal cell, the use of a dedicated homeotropic alignment layer is strongly recommended.

  • Q4: How can I measure the pretilt angle of my homeotropically aligned cell?

    A4: The crystal rotation method is a common technique for measuring pretilt angles.[5][6][7] This involves rotating the liquid crystal cell between crossed polarizers and measuring the transmitted light intensity as a function of the rotation angle. The resulting data can be fitted to theoretical models to extract the pretilt angle.

Experimental Protocols

Protocol 1: Substrate Cleaning for Liquid Crystal Cell Fabrication

  • Initial Wash: Vigorously scrub the glass or ITO-coated glass substrates with a laboratory-grade detergent solution.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water to remove all traces of detergent.

  • Sonication: Place the substrates in a beaker with DI water and sonicate for 15-20 minutes.

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15-20 minutes each to remove organic residues.

  • Final Rinse and Drying: Rinse the substrates thoroughly with fresh DI water and dry them with a stream of filtered nitrogen gas.

  • UV-Ozone or Plasma Treatment (Optional but Recommended): For a final cleaning step to remove any remaining organic contaminants, expose the substrates to a UV-ozone cleaner or an oxygen plasma asher for 5-10 minutes.

Protocol 2: Homeotropic Alignment using DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride)

  • Prepare DMOAP Solution: Prepare a dilute solution of DMOAP in deionized water (typically 0.1% by volume).

  • Substrate Immersion: Immerse the cleaned substrates in the DMOAP solution for approximately 5 minutes with gentle agitation.[8]

  • Rinsing: Rinse the substrates with deionized water to remove any excess, unreacted DMOAP.[8]

  • Drying and Curing: Blow the substrates dry with nitrogen gas and then cure them in an oven at 120°C for 1 hour to form a stable monolayer.[8]

  • Cell Assembly: Assemble the two DMOAP-coated substrates with appropriate spacers (e.g., 5-10 µm) to create a cell.

  • Filling with 5CB: Fill the cell with this compound in its isotropic phase (above 35.3 °C) via capillary action.

  • Cooling: Slowly cool the filled cell to room temperature to allow the 5CB to transition into the nematic phase and align homeotropically.

Protocol 3: Homeotropic Alignment using a Polyimide (PI) Alignment Layer

  • Polyimide Selection: Choose a commercial or synthesized polyimide that is specifically designed to induce homeotropic alignment.

  • PI Solution Coating: Spin-coat a thin layer of the polyimide solution onto the cleaned substrates. The spin speed and time will depend on the viscosity of the PI solution and the desired film thickness.

  • Soft Bake: Bake the coated substrates on a hotplate at a relatively low temperature (e.g., 80-100 °C) for a few minutes to evaporate the solvent.

  • Hard Bake (Curing): Transfer the substrates to an oven and cure them at a higher temperature (e.g., 180-230 °C) for a specified duration (typically 30-60 minutes) to induce imidization.[6] The exact temperature and time will depend on the specific polyimide used.

  • Cell Assembly and Filling: Follow steps 5-7 from Protocol 2.

Quantitative Data Summary

The following table summarizes quantitative data for achieving homeotropic alignment of cyanobiphenyl liquid crystals using different alignment layers. Note that results can vary based on specific experimental conditions.

Alignment Layer MaterialSubstrateCoating MethodCuring/Baking Temperature (°C)Resulting Pretilt Angle (from normal)Reference
DMOAPGlass/ITOSolution Immersion (0.1% in water)120~0° (near homeotropic)[8][9]
PVA/DMOAP MixtureGlassNot specifiedNot specifiedTunable from near homeotropic to tilted[10]
Homeotropic Polyimide (PI)ITOSpin-coating210 - 250~75° (with no rubbing)[7]
Blended Polyimides (Vertical & Planar)ITOSpin-coating2308° - 90° (tunable with baking time)[6]
UV-treated Homeotropic PIITOSpin-coatingNot specifiedTunable with UV exposure[11]

Visualizations

The following diagrams illustrate the experimental workflow for achieving homeotropic alignment and a troubleshooting flowchart for common issues.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Alignment Layer Coating cluster_assembly Cell Assembly & Filling cluster_characterization Characterization sub_cleaning Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone/Plasma Treatment (Optional) sub_cleaning->uv_ozone pi_coat Spin-coat Polyimide uv_ozone->pi_coat dmoap_coat Immerse in DMOAP uv_ozone->dmoap_coat dmoap_prep Prepare DMOAP Solution dmoap_prep->dmoap_coat pi_bake Bake/Cure Polyimide pi_coat->pi_bake cell_assembly Assemble Cell with Spacers dmoap_coat->cell_assembly pi_bake->cell_assembly lc_fill Fill with 5CB (Isotropic Phase) cell_assembly->lc_fill cooling Slow Cooling to Room Temperature lc_fill->cooling pom Polarizing Optical Microscopy cooling->pom pretilt Pretilt Angle Measurement pom->pretilt

Caption: Experimental workflow for achieving homeotropic alignment of this compound.

troubleshooting_flowchart decision decision solution solution start Start: Non-uniform Homeotropic Alignment check_cleaning Substrates thoroughly cleaned? start->check_cleaning check_layer Alignment layer uniform? check_cleaning->check_layer Yes improve_cleaning Improve substrate cleaning protocol check_cleaning->improve_cleaning No check_filling Slow filling from isotropic phase? check_layer->check_filling Yes optimize_coating Optimize alignment layer coating check_layer->optimize_coating No check_impurities 5CB and solvents pure? check_filling->check_impurities Yes optimize_filling Optimize filling procedure check_filling->optimize_filling No use_pure_materials Use high-purity 5CB and solvents check_impurities->use_pure_materials No final_check Re-evaluate alignment check_impurities->final_check Yes improve_cleaning->final_check optimize_coating->final_check optimize_filling->final_check use_pure_materials->final_check

Caption: Troubleshooting flowchart for non-uniform homeotropic alignment.

References

Validation & Comparative

A Comparative Analysis of the Liquid Crystalline Properties of 4-Cyanobiphenyl (4CB) and 5CB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the liquid crystalline properties of 4-cyanobiphenyl (4CB) and 4'-pentyl-4-cyanobiphenyl (5CB). While both molecules share the same cyanobiphenyl core, the presence of a pentyl alkyl chain in 5CB significantly influences its mesomorphic behavior and physical properties, making it one of the most well-studied and widely utilized liquid crystals. This document summarizes key quantitative data, outlines experimental protocols for property characterization, and presents a visual representation of the structure-property relationship.

Quantitative Data Comparison

The following table summarizes the key physical and liquid crystalline properties of 4CB and 5CB. It is important to note that this compound (4CB) is a monotropic liquid crystal, meaning it only exhibits a nematic phase upon cooling from the isotropic liquid state, and this phase is metastable with respect to the crystalline solid. In contrast, 5CB displays an enantiotropic nematic phase, which is thermodynamically stable.

PropertyThis compound (4CB)5-Pentyl-4'-cyanobiphenyl (5CB)
Chemical Structure C₁₃H₉NC₁₈H₁₉N
Molecular Weight ( g/mol ) 179.22249.35[1][2]
Phase Transitions (°C)
Crystal to Nematic (T_KN)- (Monotropic)22.5[1][3]
Nematic to Isotropic (T_NI) / Clearing Point~41 (on cooling)35.0[1][3]
Birefringence (Δn) at 589 nm, 25°C Data not readily available for the monotropic phase~0.18 - 0.20[4][5]
Dielectric Anisotropy (Δε) at 1 kHz, 25°C Data not readily available for the monotropic phase+11.0 to +12.1
Rotational Viscosity (γ₁) (mPa·s) at 25°C Data not readily available for the monotropic phase~28

Structure-Property Relationship

The addition of the flexible pentyl alkyl chain to the rigid cyanobiphenyl core in 5CB is a key determinant of its liquid crystalline properties. This relationship can be visualized as a logical flow.

Influence of Alkyl Chain Length on Cyanobiphenyl Properties cluster_4CB This compound (4CB) cluster_5CB 5-Pentyl-4'-cyanobiphenyl (5CB) A Rigid Biphenyl Core + Cyano Group C Strong Intermolecular π-π Stacking A->C B No Alkyl Chain B->C D High Melting Point C->D E Monotropic Nematic Phase (Metastable) D->E F Rigid Biphenyl Core + Cyano Group H Disrupted π-π Stacking & Increased Aspect Ratio F->H G Flexible Pentyl Chain G->H I Lower Melting Point & Broader Nematic Range H->I J Enantiotropic Nematic Phase (Stable) I->J

Structure-property relationship of 4CB and 5CB.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the liquid crystalline properties of cyanobiphenyls.

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the temperatures and enthalpy changes associated with phase transitions (crystal-nematic, nematic-isotropic).

Methodology:

  • Sample Preparation: A small amount of the cyanobiphenyl sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).

  • Thermal Program:

    • The sample and reference are placed in the DSC cell.

    • The temperature is equilibrated at a point below the expected melting temperature (e.g., 0°C for 5CB).

    • The sample is heated at a constant rate (e.g., 5-10°C/min) to a temperature well above the isotropic clearing point.

    • The sample is then cooled at the same rate back to the starting temperature.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of the peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition. For monotropic liquid crystals like 4CB, the nematic phase is only observed during the cooling cycle.

Measurement of Birefringence (Δn) using an Abbe Refractometer

Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices in the nematic phase.

Methodology:

  • Sample Preparation: A liquid crystal cell is constructed with two prisms of a high refractive index glass from the Abbe refractometer. The surfaces of the prisms are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules. A small drop of the liquid crystal is placed between the prisms.

  • Instrument Setup: The Abbe refractometer is equipped with a polarizing eyepiece and a temperature-controlled stage. A monochromatic light source (e.g., a sodium lamp, λ = 589 nm) is used.

  • Measurement of nₒ: The polarizer is oriented perpendicular to the rubbing direction of the alignment layer. The refractometer is adjusted until the shadowline is sharp and centered in the crosshairs. The reading on the scale gives the ordinary refractive index (nₒ).

  • Measurement of nₑ: The polarizer is rotated by 90° to be parallel to the rubbing direction. The refractometer is readjusted, and the new reading provides the extraordinary refractive index (nₑ).

  • Calculation of Birefringence: The birefringence is calculated as Δn = nₑ - nₒ. Measurements are typically performed as a function of temperature.

Determination of Dielectric Anisotropy (Δε) by Dielectric Spectroscopy

Objective: To measure the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Sample Preparation: A parallel-plate capacitor cell with a known electrode area and spacing is used. The inner surfaces of the electrodes are coated with alignment layers. For measuring ε∥, a homeotropic alignment (director perpendicular to the electrodes) is required, often achieved with specific alignment agents like lecithin. For measuring ε⊥, a planar alignment (director parallel to the electrodes) is used. The cell is filled with the liquid crystal in its isotropic phase to ensure defect-free filling and then slowly cooled into the nematic phase.

  • Instrument Setup: The filled cell is placed in a temperature-controlled holder and connected to an impedance analyzer or an LCR meter.

  • Measurement of Capacitance:

    • The capacitance of the cell is measured at a specific frequency (typically 1 kHz) as a function of temperature.

    • The capacitance of the empty cell (C₀) is also measured.

  • Calculation of Dielectric Permittivity:

    • The dielectric permittivity is calculated using the formula: ε = C / C₀, where C is the capacitance of the filled cell.

    • Measurements with the homeotropically aligned cell yield ε∥, and with the planar aligned cell yield ε⊥.

  • Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Objective: To determine the rotational viscosity, a key parameter influencing the switching speed of liquid crystal devices.

Methodology: One common method is the transient current or electro-optical switching method.

  • Sample Preparation: A planar-aligned liquid crystal cell is prepared as described for dielectric measurements.

  • Experimental Setup: The cell is placed in a temperature-controlled stage between crossed polarizers. A voltage source is connected to the cell, and a photodetector measures the transmitted light intensity.

  • Measurement Procedure:

    • A square-wave voltage pulse of sufficient amplitude to switch the liquid crystal director is applied to the cell.

    • The rise time (τ_on) and decay time (τ_off) of the optical response are measured from the photodetector signal.

  • Data Analysis: The rotational viscosity (γ₁) can be calculated from the decay time (free relaxation time) using the following equation for a twisted nematic cell: γ₁ = (Δn * d)² / (π² * K * τ_off) where d is the cell gap, and K is the relevant elastic constant (splay elastic constant K₁₁ for a planar cell). The elastic constants need to be determined independently, for example, by studying the Fréedericksz transition.

By employing these standardized experimental protocols, researchers can obtain reliable and comparable data on the liquid crystalline properties of materials like 4CB and 5CB, facilitating a deeper understanding of their structure-property relationships and guiding the design of new liquid crystal materials for advanced applications.

References

A Comparative Guide to 4-Cyanobiphenyl and its Homologous Mesogens for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-cyanobiphenyl (4CB) with its longer-chain homologues, a class of liquid crystals pivotal in the development of display technologies and various advanced materials. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the physicochemical properties of these compounds. We present key experimental data, detailed characterization protocols, and visual representations of synthetic and analytical workflows to aid in material selection and experimental design.

Performance Comparison of n-Cyanobiphenyls (nCB)

The 4-alkyl-4'-cyanobiphenyls (nCBs) are a well-studied homologous series of calamitic (rod-shaped) liquid crystals. The length of the alkyl chain (n) significantly influences their mesomorphic behavior, transition temperatures, and anisotropic properties. This compound (4CB) itself is a foundational molecule in this series. The following table summarizes and compares the key physical properties of 4CB and its longer alkyl chain analogues, including 5CB, 6CB, 7CB, and 8CB.

Property4CB (n=4)5CB (n=5)6CB (n=6)7CB (n=7)8CB (n=8)
Molecular Formula C₁₇H₁₇NC₁₈H₁₉N[1]C₁₉H₂₁NC₂₀H₂₃N[2]C₂₁H₂₅N[3]
Molar Mass ( g/mol ) 235.32249.35[1]263.38277.40[4]291.43
Melting Point (°C) 47-49 (Monotropic Nematic Phase)22.5[1]16[5]28-3021.5
Clearing Point (°C) 16.5 (N-I, monotropic)35.0[1]29[5]42-4340.5
Nematic Range (°C) Monotropic12.51313-1519
Phase Sequence K → I (Nematic on cooling)K → N → I[1]K → N → I[6]K → N → IK → SmA → N → I[3]
Dielectric Anisotropy (Δε) Not typically used due to monotropic nature+11.5 (at 24°C, 1 kHz)~+10~+9.5~+8.5
Birefringence (Δn) Not readily available~0.18 (at 25°C, 589 nm)[7]~0.16~0.15~0.14

Note: Some values are approximate and can vary slightly based on purity and experimental conditions. The dielectric anisotropy and birefringence values generally decrease with increasing alkyl chain length.

Experimental Protocols

Accurate characterization of cyanobiphenyl mesogens is crucial for understanding their properties and potential applications. The following are detailed methodologies for three key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of a cyanobiphenyl sample.

Methodology:

  • Sample Preparation: A small amount of the cyanobiphenyl sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program for a cyanobiphenyl involves:

    • Heating from room temperature to a temperature well above the expected isotropic clearing point (e.g., 100°C) at a constant rate (e.g., 10°C/min). This initial heating run is often used to erase any previous thermal history of the sample.

    • Cooling from the isotropic state back to room temperature or below at a controlled rate (e.g., 10°C/min).

    • A second heating run under the same conditions as the first. The data from the second heating run is typically used for analysis to ensure thermal equilibrium.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the DSC thermogram. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[8][9]

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases and observe the textures of a cyanobiphenyl sample as a function of temperature.[10][11]

Methodology:

  • Sample Preparation: A small amount of the cyanobiphenyl is placed on a clean glass microscope slide. A coverslip is placed over the sample, and it is gently heated to its isotropic phase to ensure a thin, uniform film. The sample is then allowed to cool to the desired temperature for observation.

  • Microscope Setup: The slide is placed on the hot stage of a polarizing microscope. The microscope is equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), oriented perpendicular to each other (crossed polars).[10]

  • Observation: The sample is observed through the eyepieces as the temperature is varied using the hot stage.

    • In the isotropic phase , the liquid is optically isotropic and will appear dark between the crossed polarizers.

    • Upon cooling into a nematic phase , the sample will become birefringent and will appear bright, often exhibiting characteristic textures such as schlieren or marbled textures.

    • If a smectic phase is present, it will typically show different textures, such as focal conic or fan-shaped textures.

  • Image Capture: Photomicrographs of the characteristic textures at different temperatures are captured for analysis and documentation.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and identify the type of liquid crystalline phase by measuring the d-spacing between molecular layers.[11][12]

Methodology:

  • Sample Preparation: The cyanobiphenyl sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). The capillary is then sealed. For some experiments, the sample may be aligned using a magnetic field.

  • Instrument Setup: The capillary is mounted in a temperature-controlled holder within the XRD instrument. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • Data Collection: The diffraction pattern of the scattered X-rays is recorded on a detector.

  • Data Analysis:

    • In the nematic phase , a diffuse halo is observed in the wide-angle region, indicating short-range positional order.

    • In a smectic A phase , a sharp reflection in the small-angle region is observed, corresponding to the layer spacing (d), in addition to the diffuse wide-angle halo. The layer spacing in a SmA phase is typically close to the molecular length.

    • In a smectic C phase , the layer spacing is less than the molecular length due to the tilting of the molecules within the layers.

    • The crystalline phase will show multiple sharp diffraction peaks corresponding to the three-dimensional lattice structure.

Visualizations

Synthetic Pathway of 4-alkyl-4'-cyanobiphenyls

The following diagram illustrates a common synthetic route for the preparation of 4-alkyl-4'-cyanobiphenyls.

G Generalized Synthesis of 4-alkyl-4'-cyanobiphenyls Biphenyl Biphenyl Bromo 4-Bromo-4'-alkylbiphenyl Biphenyl->Bromo 1. Friedel-Crafts Acylation 2. Wolff-Kishner Reduction 3. Bromination Cyano 4-Alkyl-4'-cyanobiphenyl Bromo->Cyano Cyanation (e.g., CuCN)

Caption: A generalized synthetic pathway for 4-alkyl-4'-cyanobiphenyls.

Experimental Workflow for Characterization

This diagram outlines a typical workflow for the characterization of a newly synthesized cyanobiphenyl mesogen.

G Experimental Workflow for Cyanobiphenyl Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_properties Property Measurement cluster_conclusion Conclusion Synthesis Synthesis of nCB Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification DSC DSC Analysis Purification->DSC Determine Phase Transition Temperatures POM Polarized Optical Microscopy Purification->POM Identify Mesophases & Observe Textures XRD X-ray Diffraction POM->XRD Confirm Phase Structure & Measure Layer Spacing Dielectric Dielectric Spectroscopy XRD->Dielectric Measure Dielectric Anisotropy Birefringence Refractometry XRD->Birefringence Measure Birefringence Conclusion Structure-Property Relationship Established Dielectric->Conclusion Birefringence->Conclusion

Caption: A standard workflow for the characterization of cyanobiphenyl mesogens.

References

Validation of 4-Cyanobiphenyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is paramount. This guide provides a comprehensive comparison of 4-cyanobiphenyl with alternative liquid crystal materials, supported by experimental data and detailed protocols. The information is presented to facilitate objective assessment and aid in material selection for various applications, including liquid crystal displays (LCDs) and advanced sensor technologies.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize key quantitative data for this compound and its common alternatives. This data is essential for understanding the material's properties and performance in different contexts.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₃H₉N179.2285-87[1][2]
4'-Pentyl-4-cyanobiphenyl (5CB)C₁₈H₁₉N249.3522.5
4'-Heptyl-4-cyanobiphenyl (7CB)C₂₀H₂₃N277.40~30
4'-Octyloxy-4-cyanobiphenyl (8OCB)C₂₁H₂₅NO307.4352.86 (Crystal to Smectic A)[3]
4-Heptyl-4'-nitrobiphenylC₁₉H₂₃NO₂297.39-

Table 2: Spectroscopic Data Summary

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.4-7.8 (m, 9H)110.9, 118.9, 127.3, 127.8, 128.6, 129.2, 132.7, 138.5, 145.62226 (C≡N), 1605, 1489 (C=C)179 (M⁺)[4][5]
4'-Pentyl-4-cyanobiphenyl (5CB)0.91 (t, 3H), 1.3-1.4 (m, 4H), 1.6-1.7 (m, 2H), 2.63 (t, 2H), 7.2-7.7 (m, 8H)14.0, 22.5, 31.0, 31.5, 35.8, 110.9, 118.9, 127.1, 128.4, 129.6, 132.6, 143.9, 145.2~2225 (C≡N), ~1605, ~1495 (C=C)249 (M⁺)
4'-Heptyloxy-4-cyanobiphenyl7.64, 7.51, 6.98, 3.99, 1.81, 1.62-1.16, 0.90[6]Not readily availableNot readily available293 (M⁺)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts in both ¹H and ¹³C spectra to identify the different chemical environments of the atoms, confirming the biphenyl and cyano- group structures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. For this compound, key peaks include the C≡N stretch (around 2226 cm⁻¹) and the aromatic C=C stretching vibrations (around 1605 and 1489 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample preparation (e.g., methanol or acetonitrile)

  • Vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. The concentration should be in the range of 10-100 µg/mL.[8]

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used, or the sample can be introduced via a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).

  • Mass Analysis: The resulting ions are separated in the mass analyzer according to their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak (M⁺) will confirm the molecular weight of this compound (m/z = 179). Other peaks will correspond to fragment ions, providing structural information.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound.

Materials:

  • High-quality single crystal of this compound

  • Goniometer head

  • Cryo-loop

  • X-ray diffractometer

Procedure:

  • Crystal Selection and Mounting: Select a suitable single crystal under a microscope. The crystal should be well-formed and of an appropriate size (typically 0.1-0.3 mm). Mount the crystal on a cryo-loop attached to a goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen is typically used to cool the crystal and reduce thermal motion. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Unit Cell Determination: From the positions of the diffraction spots, the dimensions and symmetry of the unit cell are determined.

  • Data Integration and Scaling: The intensities of all the collected reflections are measured and scaled.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Analysis: The final refined structure provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Signaling Pathways and Experimental Workflows

Visualizing the principles behind the applications of this compound can aid in understanding its function. The following diagrams, created using the DOT language, illustrate key concepts.

experimental_workflow_lcd cluster_0 Light Path cluster_1 Voltage Control Unpolarized Light Unpolarized Light Polarizer 1 Polarizer 1 Unpolarized Light->Polarizer 1 Polarized Light Polarized Light Polarizer 1->Polarized Light Liquid Crystal Layer Liquid Crystal Layer Polarized Light->Liquid Crystal Layer Rotated Light Rotated Light Liquid Crystal Layer->Rotated Light Polarizer 2 Polarizer 2 Rotated Light->Polarizer 2 Light Passes Light Passes Polarizer 2->Light Passes No Voltage No Voltage LC Molecules Twisted LC Molecules Twisted No Voltage->LC Molecules Twisted Voltage Applied Voltage Applied LC Molecules Aligned LC Molecules Aligned Voltage Applied->LC Molecules Aligned LC Molecules Twisted->Liquid Crystal Layer Twists Light LC Molecules Aligned->Liquid Crystal Layer No Twist

Caption: Workflow of a Twisted Nematic LCD with this compound.

sensor_mechanism cluster_0 Sensor Surface Interaction cluster_1 Optical Response Analyte Analyte Receptor Layer Receptor Layer Analyte->Receptor Layer Binding This compound Layer This compound Layer Receptor Layer->this compound Layer Induces Disorder Disordered LC Disordered LC This compound Layer->Disordered LC Ordered LC Ordered LC This compound Layer->Ordered LC Substrate Substrate Substrate->this compound Layer Initial Order Optical Change Optical Change Disordered LC->Optical Change Bright Appearance Ordered LC->Optical Change Dark Appearance

Caption: Mechanism of a this compound-based Optical Sensor.

References

A Comparative Guide to the Reproducibility of 4-Cyanobiphenyl Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-cyanobiphenyl is a fundamental step in the creation of various liquid crystals, pharmaceuticals, and organic materials. The reproducibility of a synthesis protocol is paramount, ensuring consistent yields, purity, and cost-effectiveness. This guide provides an objective comparison of common synthesis protocols for this compound, supported by experimental data, detailed methodologies, and a visual representation of the general synthetic workflow.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for various established synthesis protocols for this compound. The data has been compiled from various sources to provide a comparative overview.

Synthesis ProtocolStarting Material(s)Key Reagents/CatalystSolventReaction TimeReaction Temp. (°C)Yield (%)Purity (%)
Rosenmund-von Braun Reaction 4-BromobiphenylCuCN, L-prolineDMF45 h120~81 (for a substituted analog)High (after purification)
Suzuki-Miyaura Coupling 4-Bromobenzonitrile, Phenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene, 1,4-Dioxane, or DMF4 - 24 h70 - 10041 - 97>98 (after purification)
Sandmeyer Reaction 4-AminobiphenylNaNO₂, HCl, CuCNWater, organic solvent for extraction~1-2 h0 - 70~50Moderate to high (requires purification)
Friedel-Crafts Type Reaction Biphenyl, N-methylcarbamoyl chlorideLewis Acid (e.g., AlCl₃), Benzenesulfonyl chlorideo-dichlorobenzene8 h190 - 20070 - 71.2High (after recrystallization)
From 4-Phenylbenzaldehyde 4-Phenylbenzaldehyde(NH₄)₂SO₄, Na₂CO₃, SulfurDMSO10 h12099High (after chromatography)

Experimental Protocols

Below are detailed methodologies for the key synthesis routes. These protocols are based on published procedures and provide a foundation for laboratory replication.

Rosenmund-von Braun Reaction (L-Proline Promoted)

This modified protocol enhances the classical Rosenmund-von Braun reaction by allowing for lower reaction temperatures.[1]

Materials:

  • 4-Bromobiphenyl

  • Copper(I) cyanide (CuCN)

  • L-proline

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-bromobiphenyl (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

  • Add dimethylformamide (3 mL) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 45 hours.

  • After cooling to room temperature, the reaction mixture is worked up by quenching with an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • Purification is achieved by column chromatography or recrystallization to yield pure this compound.

Suzuki-Miyaura Cross-Coupling

This protocol is a versatile and widely used method for carbon-carbon bond formation.[2]

Materials:

  • 4-Bromobenzonitrile or 4-Iodoanisole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

Procedure:

  • To a reaction flask, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a base (2.0 mmol K₂CO₃).

  • Add the chosen solvent (e.g., 8 mL of DMF).

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to 70-80 °C and stirred for 4-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to synthesize aryl cyanides from primary aromatic amines.[3][4][5]

Materials:

  • 4-Aminobiphenyl

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

Procedure:

  • Diazotization: Suspend 4-aminobiphenyl (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and remove the solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the logical relationships in the synthesis of this compound.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials mixing Mixing & Dissolution start->mixing reagents Reagents & Solvent reagents->mixing reaction Heating & Stirring (under controlled atmosphere) mixing->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quenching Quenching monitoring->quenching Complete extraction Extraction quenching->extraction washing Washing & Drying extraction->washing concentration Solvent Removal washing->concentration purify Chromatography or Recrystallization concentration->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G Key Synthetic Transformations for this compound cluster_starting Starting Materials cluster_reactions Core Reactions biphenyl Biphenyl friedel_crafts Friedel-Crafts (Acylation/Cyanation) biphenyl->friedel_crafts halo_biphenyl 4-Halobiphenyl rosenmund_von_braun Rosenmund-von Braun (Cyanation) halo_biphenyl->rosenmund_von_braun amino_biphenyl 4-Aminobiphenyl sandmeyer Sandmeyer (Diazotization & Cyanation) amino_biphenyl->sandmeyer phenyl_boronic Phenylboronic Acid suzuki Suzuki-Miyaura (Cross-Coupling) phenyl_boronic->suzuki halo_benzonitrile 4-Halobenzonitrile halo_benzonitrile->suzuki product This compound friedel_crafts->product rosenmund_von_braun->product sandmeyer->product suzuki->product

Caption: Key synthetic pathways to this compound from different precursors.

References

A Comparative Guide to the Electro-Optical Performance of 4-Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the electro-optical characteristics of liquid crystals (LCs) is paramount for their application in advanced optical and sensing technologies. This guide provides a comparative analysis of the electro-optical performance of the well-established 4-cyanobiphenyl (nCB) series of nematic liquid crystals against other common alternatives, supported by experimental data.

Performance Benchmark: 4-Cyanobiphenyls vs. Alternatives

The this compound series, particularly 4'-pentyl-4-cyanobiphenyl (5CB) and the eutectic mixture E7 (which contains 5CB), have long been the workhorses in the field of liquid crystal research and development.[1][2] Their predictable behavior and well-characterized properties make them excellent benchmarks. However, for demanding applications, other liquid crystal families, such as those with fluorinated compounds or different core structures like phenylcyclohexanes (PCH), may offer superior performance in specific aspects.

Below is a summary of key electro-optical performance parameters for 4-cyanobiphenyls and a representative alternative, PCH5. It is important to note that these values can vary based on experimental conditions such as cell thickness, temperature, and applied voltage.

Liquid CrystalTypeBirefringence (Δn) at 589 nmThreshold Voltage (Vth) (V)Rise Time (τ_on) (ms)Fall Time (τ_off) (ms)
5CB This compound~0.19~1.5 - 2.0~10 - 20~20 - 40
E7 This compound Mixture~0.225~1.0 - 1.5~5 - 15~15 - 30
PCH5 Phenylcyclohexane~0.12~1.8 - 2.5~5 - 10~10 - 20

Note: The data presented is a synthesis of typical values found in the literature and should be used for comparative purposes. Actual values are highly dependent on the specific experimental setup.

Experimental Protocols

The characterization of the electro-optical properties of liquid crystals involves a series of standardized experiments. The methodologies for determining the key parameters are outlined below.

Birefringence (Δn) Measurement

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals.

Methodology:

  • Sample Preparation: The liquid crystal is introduced into a planar-aligned cell of a known thickness (d).

  • Optical Setup: The cell is placed between crossed polarizers in a polarizing optical microscope. The director of the liquid crystal is oriented at 45° with respect to the transmission axes of the polarizers.

  • Wavelength Scanning: A monochromatic light source with a tunable wavelength is passed through the setup.

  • Transmission Measurement: The transmitted light intensity is measured as a function of wavelength (λ).

  • Calculation: The birefringence is calculated from the wavelengths corresponding to the transmission minima and maxima using the formula: Δn = mλ / d, where m is the order of the interference fringe.

Threshold Voltage (Vth) Determination

The threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal molecules.

Methodology:

  • Sample Preparation: A planar-aligned liquid crystal cell is used.

  • Electro-Optical Setup: The cell is placed between crossed polarizers. A variable AC voltage source is connected to the cell's electrodes. A photodetector is positioned to measure the transmitted light intensity.

  • Voltage Sweep: The applied voltage is gradually increased from zero.

  • Transmittance Monitoring: The transmitted light intensity is recorded as a function of the applied voltage.

  • Determination: The threshold voltage is identified as the voltage at which a noticeable change in the transmitted light intensity occurs.

Switching Time (Rise and Fall Time) Measurement

Switching times quantify the speed at which the liquid crystal can be switched between its "on" and "off" states.

Methodology:

  • Sample Preparation: A liquid crystal cell with a specific alignment (e.g., twisted nematic or planar) is prepared.

  • Electro-Optical Setup: The setup is similar to that for threshold voltage measurement, but with a function generator capable of producing square wave pulses and a fast-response photodetector connected to an oscilloscope.

  • Voltage Application: A square wave voltage is applied to the cell to switch it between a low voltage (off) state and a high voltage (on) state.

  • Signal Acquisition: The oscilloscope captures the change in transmitted light intensity over time.

  • Calculation:

    • Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the "on" voltage.

    • Fall Time (τ_off): The time taken for the transmittance to decrease from 90% to 10% of its maximum value upon removal of the "on" voltage.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the electro-optical performance of a liquid crystal.

experimental_workflow cluster_prep Sample Preparation cluster_measure Electro-Optical Measurement cluster_analysis Data Analysis cluster_output Output LC_Material Liquid Crystal Material Cell_Fabrication Cell Fabrication (Glass, Electrodes, Alignment Layer) LC_Material->Cell_Fabrication Cell_Filling Cell Filling Cell_Fabrication->Cell_Filling Optical_Setup Optical Setup (Polarizers, Light Source, Detector) Cell_Filling->Optical_Setup Place Cell in Setup Electrical_Setup Electrical Setup (Function Generator, Amplifier) Cell_Filling->Electrical_Setup Connect Cell Data_Acquisition Data Acquisition (Oscilloscope, Spectrometer) Optical_Setup->Data_Acquisition Electrical_Setup->Data_Acquisition Birefringence Birefringence (Δn) Data_Acquisition->Birefringence Threshold_Voltage Threshold Voltage (Vth) Data_Acquisition->Threshold_Voltage Switching_Times Switching Times (τ_on, τ_off) Data_Acquisition->Switching_Times Performance_Report Performance Comparison Report Birefringence->Performance_Report Threshold_Voltage->Performance_Report Switching_Times->Performance_Report

Caption: Experimental workflow for liquid crystal electro-optical characterization.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For 4-cyanobiphenyl, a key intermediate in the synthesis of liquid crystals and various pharmaceuticals, ensuring high purity is paramount for the desired performance and safety of the end product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for determining the purity of synthesized this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most common and powerful technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from structurally similar impurities that may arise during synthesis.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (of known high purity)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized, but a good starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (this compound has a strong UV absorbance at this wavelength)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Prepare a similar concentration of the this compound reference standard.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the reference standard.

  • The area of the this compound peak relative to the total area of all peaks in the chromatogram is used to calculate the purity (as area %).

6. Potential Impurities: Common impurities from the synthesis of this compound can include unreacted starting materials such as biphenyl or 4-bromobiphenyl, and byproducts like 4,4'-dicyanobiphenyl or isomeric cyanobiphenyls. These impurities will typically have different retention times from the main product under the described HPLC conditions.

Comparative Analysis of Purity Assessment Methods

While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific scenarios. The following table provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis for the purity assessment of this compound.

Analytical Method Principle Advantages Disadvantages Typical Purity Result for this compound
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities. Quantitative and highly sensitive. Non-destructive.Requires the analyte to be soluble in the mobile phase. Method development can be time-consuming.> 99.5% (Area %)
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.Excellent for identifying and quantifying volatile impurities and residual solvents. Provides structural information from fragmentation patterns.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.> 99.5% (Area %)
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.Provides an absolute measure of purity without the need for a reference standard of the analyte. Gives structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard that does not overlap with the analyte signals.99.0 - 99.8% (mol/mol)
Melting Point The temperature range over which a solid melts. Pure crystalline solids have a sharp melting point.Simple, fast, and inexpensive. A good preliminary indicator of purity.Insensitive to small amounts of impurities. A sharp melting point does not guarantee purity, as eutectic mixtures can also have sharp melting points.84-86 °C (A broad range indicates the presence of impurities)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HPLC analysis and the logical relationship in selecting a purity assessment method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized This compound in Mobile Phase inject Inject Sample onto C18 Column prep_sample->inject prep_mobile Prepare Acetonitrile/Water Mobile Phase filter_degas Filter and Degas Mobile Phase prep_mobile->filter_degas equilibrate Equilibrate HPLC System filter_degas->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for HPLC purity assessment of this compound.

Purity_Method_Selection cluster_screening Initial Screening cluster_quantitative Quantitative Analysis start Need to Assess Purity of Synthesized this compound melting_point Melting Point Analysis start->melting_point hplc HPLC-UV (Primary Method) melting_point->hplc If preliminary purity is acceptable gc_ms GC-MS (For Volatile Impurities) hplc->gc_ms If volatile impurities are suspected qnmr qNMR (For Absolute Purity) hplc->qnmr For orthogonal confirmation and absolute purity

Caption: Decision tree for selecting a purity assessment method for this compound.

Conclusion

For routine and reliable purity assessment of synthesized this compound, HPLC stands out as the method of choice due to its high resolving power and quantitative accuracy. However, a comprehensive purity analysis, especially for materials intended for high-stakes applications like drug development, benefits from an orthogonal approach. Combining HPLC with techniques like GC-MS for volatile impurity profiling and qNMR for absolute purity determination provides a more complete and robust characterization of the synthesized material. The initial, simple melting point analysis remains a valuable and rapid screening tool to gauge the success of the synthesis and purification steps. The selection of the most appropriate analytical strategy will ultimately depend on the specific requirements of the research or development phase, including the need for impurity identification, the required level of accuracy, and the available instrumentation.

A Comprehensive Guide to the Cross-Validation of Spectroscopic Data for 4-Cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various spectroscopic techniques for the characterization of 4-cyanobiphenyl, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the cross-validation of analytical data, ensuring accuracy and reliability in research and development.

Introduction to Cross-Validation in Spectroscopy

In analytical chemistry, cross-validation is a critical process for verifying the accuracy and consistency of data obtained from different analytical methods. By comparing the results from multiple spectroscopic techniques, researchers can identify potential discrepancies, confirm structural assignments, and build a more robust and reliable dataset for a given compound. This is particularly crucial in regulated environments, such as drug development, where data integrity is paramount. The cross-validation workflow involves acquiring data from various spectroscopic methods, comparing the key quantitative parameters, and ensuring a consistent interpretation of the molecular structure and properties.

Cross-Validation Workflow for this compound

CrossValidationWorkflow NMR NMR Spectroscopy (¹H, ¹³C) Compare_Shifts Compare Chemical Shifts & Coupling Constants NMR->Compare_Shifts IR FT-IR Spectroscopy Compare_Frequencies Compare Vibrational Frequencies IR->Compare_Frequencies UV_Vis UV-Vis Spectroscopy Compare_Absorption Compare Absorption Maxima UV_Vis->Compare_Absorption Raman Raman Spectroscopy Compare_Raman_Shifts Compare Raman Shifts Raman->Compare_Raman_Shifts Consistency_Check Consistency Check Compare_Shifts->Consistency_Check Compare_Frequencies->Consistency_Check Compare_Absorption->Consistency_Check Compare_Raman_Shifts->Consistency_Check Structure_Confirmation Structure Confirmation Consistency_Check->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

A Comparative Guide to the Performance of 4-Cyanobiphenyl in Different Display Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the nematic liquid crystal 4-cyanobiphenyl (specifically 4-cyano-4'-pentylbiphenyl, commonly known as 5CB) across three primary liquid crystal display (LCD) modes: Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA). The information presented is collated from various scientific sources to offer a comprehensive overview supported by available data.

Introduction to this compound (5CB)

4-cyano-4'-pentylbiphenyl (5CB) is a widely studied and utilized nematic liquid crystal due to its convenient room-temperature nematic phase and positive dielectric anisotropy.[1] Its molecular structure, consisting of a rigid biphenyl core and a flexible pentyl chain with a polar cyano group, gives rise to its unique electro-optical properties, making it a foundational material in liquid crystal display technology.[1][2]

Performance Comparison

The performance of 5CB is significantly influenced by the architecture of the display mode in which it is employed. The following tables summarize the key performance metrics of 5CB in TN, IPS, and VA configurations.

Disclaimer: The quantitative data presented in these tables are compiled from multiple research sources. Direct comparative studies of 5CB across all three display modes under identical experimental conditions are limited. Therefore, these values should be considered representative and may vary depending on the specific cell construction, alignment layers, and driving conditions.

Electro-Optical Performance
Performance MetricTwisted Nematic (TN)In-Plane Switching (IPS)Vertical Alignment (VA)
Typical Response Time (ms) Rise: 2-5, Fall: 10-15Rise: 5-10, Fall: 5-10Rise: <1, Fall: 10-20
Typical Contrast Ratio 500:1 - 1000:1800:1 - 1500:1>2000:1
Typical Driving Voltage (V) 2-53-63-6
Viewing Angle NarrowWideWide
Color Reproduction ModerateExcellentGood to Excellent
Physical and Material Properties of 5CB
PropertyValue
Chemical Formula C₁₈H₁₉N[2]
Molar Mass 249.36 g/mol
Nematic to Isotropic Phase Transition 35.3 °C[1]
Dielectric Anisotropy (Δε) Positive (~+11.5 at room temperature)[1]
Birefringence (Δn) ~0.18 - 0.20

Display Mode Principles and Experimental Protocols

The distinct performance characteristics of 5CB in different display modes arise from the unique molecular alignment and switching mechanisms inherent to each technology.

Twisted Nematic (TN) Mode

In a TN display, the liquid crystal molecules are oriented in a 90-degree twist between two polarizers.[3] Applying a voltage untwists the molecules, blocking light and creating a dark state.

In-Plane Switching (IPS) Mode

In an IPS display, the liquid crystal molecules are aligned parallel to the glass substrates and are switched in the same plane by an electric field generated by interdigitated electrodes on one substrate. This in-plane rotation of molecules leads to superior viewing angles and color fidelity compared to TN displays.

Vertical Alignment (VA) Mode

In a VA display, the liquid crystal molecules are aligned perpendicularly to the glass substrates in the absence of an electric field.[4] This homeotropic alignment results in an excellent dark state and, consequently, a very high contrast ratio.[4] Applying a voltage tilts the molecules, allowing light to pass through.

Experimental Protocols

The characterization of this compound's performance in these display modes involves standardized experimental procedures to measure key electro-optical parameters.

Response Time Measurement

The response time of a liquid crystal display is typically measured as the sum of the rise time (τ_on) and the fall time (τ_off).

  • Experimental Setup: A photodetector is used to measure the change in light transmission through the liquid crystal cell as a voltage is applied and removed. The cell is placed between crossed polarizers. A square wave voltage is applied to the cell to switch it between the on and off states.

  • Methodology:

    • Rise Time (τ_on): The time taken for the transmission to change from 10% to 90% of its maximum value upon the application of a voltage.

    • Fall Time (τ_off): The time taken for the transmission to change from 90% to 10% of its maximum value after the voltage is removed.

Contrast Ratio Measurement

The contrast ratio is a measure of the difference in luminance between the brightest white and the darkest black that a display can produce.

  • Experimental Setup: A luminance meter or a photodetector is used to measure the light intensity transmitted through the display in its brightest (white) and darkest (black) states.

  • Methodology:

    • The maximum luminance (L_max) is measured when the display is in its fully "on" or transmissive state.

    • The minimum luminance (L_min) is measured when the display is in its fully "off" or non-transmissive state.

    • The contrast ratio is calculated as the ratio of L_max to L_min.

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_modes Display Modes cluster_performance Performance Metrics TN Twisted Nematic (TN) RT Response Time TN->RT Fast Rise, Slow Fall CR Contrast Ratio TN->CR Moderate VA_angle Viewing Angle TN->VA_angle Narrow CR_repro Color Reproduction TN->CR_repro Moderate IPS In-Plane Switching (IPS) IPS->RT Moderate IPS->CR Good IPS->VA_angle Wide IPS->CR_repro Excellent VA Vertical Alignment (VA) VA->RT Very Fast Rise, Slow Fall VA->CR Excellent VA->VA_angle Wide VA->CR_repro Good

Caption: Performance characteristics of different LCD modes.

cluster_setup Experimental Setup Light_Source Light Source Polarizer1 Polarizer 1 Light_Source->Polarizer1 LC_Cell LC Cell (5CB) Polarizer1->LC_Cell Polarizer2 Polarizer 2 LC_Cell->Polarizer2 Voltage_Source Voltage Source LC_Cell->Voltage_Source Detector Photodetector Polarizer2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Voltage_Source->LC_Cell Voltage_Source->Oscilloscope

Caption: Experimental workflow for electro-optical characterization.

References

A Comparative Analysis of Alkyl Chain Length in Cyanobiphenyl Homologues on Mesomorphic and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 4-alkyl-4'-cyanobiphenyl (nCB) homologous series, focusing on the impact of varying alkyl chain length on key physical and liquid crystalline properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize liquid crystals. The guide synthesizes experimental data to illustrate structure-property relationships, offering a clear framework for selecting appropriate homologues for specific applications, from display technologies to advanced sensor development.

Quantitative Data Summary

The physical properties of 4-alkyl-4'-cyanobiphenyls (nCB) are strongly influenced by the length of the alkyl chain (n). This variation is critical for tuning the material for specific applications. The following table summarizes key performance metrics for common nCB homologues. An "odd-even" effect is a known phenomenon in this series, where properties do not change monotonically but show alternating behavior as the alkyl chain is extended by one methylene group.[1]

| Homologue (nCB) | Alkyl Chain Length (n) | Nematic-Isotropic Transition Temp. (TNI, °C) | Dielectric Anisotropy (Δε = ε|| - ε⊥) at T≈25°C | Birefringence (Δn) at T≈25°C, λ≈589 nm | | :--- | :--- | :--- | :--- | :--- | | 5CB | 5 | 35.0 | +11.5 to +12.1 | ~0.18 - 0.20 | | 6CB | 6 | 29.0 | +10.0 | ~0.16 | | 7CB | 7 | 42.8 | +8.2 to +9.5 | ~0.17 | | 8CB | 8 | 40.5 (N-SmA at 32.5°C) | +6.7 to +8.0 | ~0.15 |

Note: The values presented are approximate and can vary based on experimental conditions and purity. Data is synthesized from multiple sources.[2][3][4][5]

Generally, for monomeric cyanobiphenyls, both the principal dielectric constants (ε|| and ε⊥) and the resulting dielectric anisotropy (Δε) decrease as the alkyl chain length increases.[2][4][6] Similarly, birefringence tends to decrease in homologues with longer aliphatic chains.[7] This is in contrast to cyanobiphenyl dimers, where both dielectric anisotropy and birefringence have been observed to increase with the length of the flexible spacer.[7]

Experimental Protocols

The data presented in this guide is derived from standard liquid crystal characterization techniques. Below are detailed methodologies for the key experiments.

A. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal samples.[8]

  • Apparatus : A calibrated Differential Scanning Calorimeter.

  • Sample Preparation : A small quantity of the cyanobiphenyl sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Methodology :

    • The sample and reference pans are placed in the DSC furnace.

    • The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) to a point well above the highest expected transition temperature (isotropic phase). This is the heating cycle.

    • The sample is then cooled at the same controlled rate back to the starting temperature. This is the cooling cycle.

    • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis : Endothermic peaks on the heating curve and exothermic peaks on the cooling curve correspond to phase transitions. The peak onset or peak maximum is used to determine the transition temperature (e.g., crystal-to-nematic or nematic-to-isotropic).[9][10]

B. Dielectric Spectroscopy for Dielectric Anisotropy Measurement

This technique measures the dielectric permittivity of the material to determine its dielectric anisotropy, a crucial parameter for electro-optical applications.[11]

  • Apparatus : An impedance analyzer or LCR meter, a temperature-controlled sample holder, and a liquid crystal cell. The cell typically consists of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO).[11]

  • Sample Preparation :

    • The liquid crystal cell is filled with the cyanobiphenyl sample in its isotropic phase via capillary action to ensure no air bubbles are trapped.

    • The surfaces of the cell are treated to promote specific molecular alignments. For measuring ε||, a planar alignment (director parallel to the plates) is needed, often induced by a rubbed polyimide layer. For measuring ε⊥, a homeotropic alignment (director perpendicular to the plates) is required, which can sometimes be achieved with extremely clean surfaces or specific chemical coatings.[4] A strong magnetic field can also be used to enforce homogeneous alignment.[4]

  • Methodology :

    • The filled cell is placed in the temperature-controlled holder and the sample is brought to the desired temperature within its nematic phase.

    • A low-voltage AC electric field (e.g., 1 kHz) is applied across the cell.[2]

    • The capacitance of the cell is measured for both the planar (C||) and homeotropic (C⊥) alignments. The capacitance of the empty cell (Cair) is also measured.

  • Data Analysis : The dielectric constants are calculated using the formulas: ε|| = C|| / Cair and ε⊥ = C⊥ / Cair. The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

C. Refractometry for Birefringence Measurement

Birefringence (optical anisotropy) is determined by measuring the principal refractive indices of the aligned liquid crystal.

  • Apparatus : An Abbé refractometer equipped with a polarizer and a temperature-controlled stage.

  • Sample Preparation : A small drop of the cyanobiphenyl sample is placed on the prism of the refractometer. A specific alignment is required. For instance, a homogeneous planar alignment can be achieved by rubbing the surface of the refractometer's prism.

  • Methodology :

    • The sample is heated to its isotropic phase and then cooled into the nematic phase at the desired measurement temperature.

    • Monochromatic light is passed through the sample.

    • For a planar-aligned sample, the two principal refractive indices can be measured by rotating the polarizer:

      • Extraordinary refractive index (ne) : Measured when the polarization of light is parallel to the liquid crystal director.

      • Ordinary refractive index (no) : Measured when the polarization of light is perpendicular to the liquid crystal director.

  • Data Analysis : The birefringence is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = ne - no.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical flow of how the alkyl chain length influences the macroscopic properties of cyanobiphenyls.

G cluster_input Primary Structural Parameter cluster_molecular Molecular & Intermolecular Effects cluster_output Macroscopic Physical Properties Chain Alkyl Chain Length (n) Polarizability Molecular Polarizability Anisotropy Chain->Polarizability Influences Packing Molecular Packing Efficiency & Order Parameter (S) Chain->Packing Affects (Odd-Even Effect) Birefringence Birefringence (Δn) Polarizability->Birefringence Directly Correlates Packing->Birefringence Modulates Dielectric Dielectric Anisotropy (Δε) Packing->Dielectric Strongly Influences TNI Nematic Stability (Clearing Temperature, TNI) Packing->TNI Determines

Impact of Alkyl Chain Length on nCB Properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Cyanobiphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 4-cyanobiphenyl, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound waste, aligning with standard laboratory safety practices and regulatory requirements. Adherence to these procedures is essential to minimize risks and ensure compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, exhibiting acute toxicity if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA approved respirator should be used.[3]

All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Quantitative Data Summary

For quick reference, the key hazard classifications and physical properties of this compound are summarized in the table below.

PropertyValueCitation
CAS Number 2920-38-9[1]
Molecular Formula C13H9N[1]
Appearance Light yellow solid[1][3]
Melting Point 85 - 87 °C[1][3]
Flash Point 110 °C[1][3]
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 4[1]
Acute Inhalation Toxicity Category 4 (Dusts and Mists)[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[6]

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[5][7] Specifically, avoid mixing with strong oxidizing agents and strong bases.[1][3]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.[4][5] A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][8] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Waste Accumulation:

  • For solid waste, carefully sweep or shovel the material into the designated waste container, avoiding dust formation.[1][3]

  • For solutions, pour the waste directly into the container.

  • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[4]

  • Keep the waste container securely closed at all times, except when adding waste.[8][9]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][9]

  • The storage area should be well-ventilated and away from sources of heat or ignition.[6]

  • Ensure secondary containment is in place to capture any potential leaks.[5]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

  • The waste will be transported to an approved waste disposal plant for proper treatment and disposal in accordance with regulatory requirements.[1][3][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow A Identify this compound Waste B Segregate from Incompatible Chemicals A->B C Use Labeled, Compatible Container B->C D Transfer Waste, Avoid Dust C->D E Securely Close Container D->E F Store in Designated SAA E->F G Arrange for EHS Pickup F->G H Transport to Approved Disposal Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling 4-Cyanobiphenyl. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety Information: Hazards

This compound is a chemical compound considered hazardous.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][3] Furthermore, it may form combustible dust concentrations in the air.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection Type Recommended Equipment Standard/Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][4]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves.Follow manufacturer's specifications for chemical resistance.To prevent skin contact. Nitrile rubber is a suitable material.[4][5]
Skin and Body Lab coat, long-sleeved clothing, or chemical-resistant suit.N/ATo prevent skin exposure to dust or splashes.[1][2][4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust is generated or if exposure limits are likely to be exceeded.[2][4]To prevent inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1][2] All personnel must be trained on the hazards and proper handling procedures.

  • Engineering Controls : All weighing and transfer operations must be conducted in a certified chemical fume hood to control dust and potential aerosols.[4][6][7] The work area must be well-ventilated.[6][7]

  • Handling :

    • Avoid all direct contact with the substance. Do not touch skin, eyes, or clothing with the chemical.[1][2][6]

    • Minimize the creation of dust.[4][6][7]

    • Keep the container tightly sealed when not in use.[1][2][4]

    • Prohibit eating, drinking, or smoking in the designated work area.[1][4]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water immediately after handling is complete.[1][4]

    • Decontaminate all work surfaces and equipment used during the process.

Emergency and Disposal Plan

4.1. Spill Response

In the event of a spill, follow these steps immediately:

  • Evacuate : Clear all non-essential personnel from the immediate spill area.[4]

  • Ventilate : Ensure the area is well-ventilated to disperse any airborne dust.[4][6][7]

  • Contain : While wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3][4]

  • Collect : Carefully sweep or scoop the contained material into a suitable, clearly labeled, and sealed container for hazardous waste. Avoid actions that create dust.[1][2][4][6]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]

  • Dispose : The sealed container with the spill waste must be disposed of as hazardous waste according to all relevant regulations.[4]

4.2. Waste Disposal

  • Containerization : Collect all waste material containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Regulatory Compliance : Do not dispose of this chemical into drains or the environment.[1][2] Chemical waste generators are required to consult and adhere to local, regional, and national hazardous waste regulations for proper disposal.[1][8]

  • Disposal Method : The waste must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration is the preferred method for biphenyl compounds.[4]

4.3. First-Aid Measures

Exposure Route First-Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. If present and easy to do, remove contact lenses. Seek immediate medical attention.[1][2][4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical attention.[1][7][8]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Seek immediate medical attention.[1][2][4]

Handling Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh & Transfer in Fume Hood prep_setup->handle_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_use Perform Experimental Work handle_weigh->handle_use handle_store Store Securely When Not in Use handle_use->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_waste Collect & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose emergency_spill Spill Response Protocol emergency_firstaid First-Aid Measures

Caption: Workflow for safe handling of this compound.

References

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